molecular formula C42H82NO8P B1420812 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 CAS No. 179093-76-6

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31

Cat. No.: B1420812
CAS No.: 179093-76-6
M. Wt: 791.3 g/mol
InChI Key: WTJKGGKOPKCXLL-KHCKXXADSA-N
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Description

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.>

Properties

IUPAC Name

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-KHCKXXADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677040
Record name (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179093-76-6
Record name (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and biological relevance of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid of significant interest in biophysical and pharmaceutical research. This document details a feasible synthetic approach, structural characteristics, and its role as a substrate in key signaling pathways.

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid found in eukaryotic cell membranes, where it plays a crucial role in maintaining membrane fluidity and structure.[1][2] The deuterated analogue, POPC-d31, in which the palmitoyl chain is perdeuterated, is an invaluable tool in a variety of analytical techniques, including solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering experiments.[3][4] These methods leverage the distinct physical properties of deuterium to elucidate the structure and dynamics of lipid bilayers, protein-lipid interactions, and the effects of membrane-active compounds. This guide will provide a detailed exploration of the synthesis and structural properties of POPC-d31, as well as its involvement in cellular signaling.

Structure of POPC-d31

POPC-d31 is an amphiphilic molecule composed of a hydrophilic phosphocholine headgroup, a glycerol backbone, a perdeuterated saturated palmitoyl (C16:0) chain at the sn-1 position, and an unsaturated oleoyl (C18:1) chain at the sn-2 position.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of POPC-d31 are summarized in the table below.

PropertyValueReference
Chemical Formula C₄₂H₅₁D₃₁NO₈P
Molecular Weight 791.27 g/mol
CAS Number 179093-76-6
Physical State Typically supplied as a solid or in a chloroform solution
Storage Conditions Recommended storage at -20°C to -80°C to prevent degradation.[5][5]

Synthesis of POPC-d31

The synthesis of asymmetrically substituted phospholipids like POPC-d31 with high purity and stereospecificity can be challenging. A chemoenzymatic approach, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions, is a robust strategy. The following proposed synthesis is adapted from established methods for creating deuterated, mixed-acyl phospholipids.

Synthetic Workflow

The synthesis of POPC-d31 can be envisioned as a two-step process starting from commercially available 2-oleoyl-sn-glycero-3-phosphocholine (lyso-POPC).

G cluster_0 Step 1: Preparation of 1-palmitoyl(d31)-lyso-PC cluster_1 Step 2: Acylation with Oleic Anhydride start Commercially available 1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC) reaction Acylation Reaction start->reaction reagents Oleic Anhydride 4-(pyrrolidin-1-yl)pyridine (PPDP) Solvent (e.g., Dichloromethane) reagents->reaction purification Purification (Silica Gel Chromatography) reaction->purification final_product 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) purification->final_product

Caption: Proposed synthetic workflow for POPC-d31.

Experimental Protocols

Step 1: Starting Material - 1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC)

This deuterated lysophospholipid is commercially available from suppliers of stable isotopes and lipids. It serves as the backbone for the subsequent acylation step.

Step 2: Acylation of 1-palmitoyl(d31)-sn-glycero-3-phosphocholine

This procedure is adapted from established methods for the acylation of lysophospholipids.[6]

  • Materials:

    • 1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC)

    • Oleic anhydride

    • 4-(pyrrolidin-1-yl)pyridine (PPDP)

    • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

    • Silica gel for column chromatography

    • Solvent system for chromatography (e.g., chloroform/methanol/water gradient)

  • Procedure:

    • Dissolve 1-palmitoyl(d31)-sn-glycero-3-phosphocholine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add oleic anhydride (typically 1.5-2.0 equivalents) to the solution.

    • Add a catalytic amount of 4-(pyrrolidin-1-yl)pyridine (PPDP) to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system to yield pure 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

Quantitative Data

The following table presents expected yields and purity based on similar reported syntheses of mixed-acyl phospholipids.

ParameterExpected ValueNotes
Yield of Acylation 70-85%Yields can vary based on the scale of the reaction and the purity of the starting materials.
Final Purity >98%Purity is typically assessed by NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).

Characterization

The structure and purity of the synthesized POPC-d31 are confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of the oleoyl chain and the phosphocholine headgroup. The absence of signals corresponding to the palmitoyl chain protons confirms deuteration.

    • ²H NMR: Provides detailed information on the order and dynamics of the deuterated palmitoyl chain within a lipid bilayer.[3]

    • ³¹P NMR: A single peak confirms the presence of the phosphate group and can be used to assess the purity and phase behavior of the lipid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, verifying the incorporation of the d31-palmitoyl and oleoyl chains.

Role in Signaling Pathways

Phosphatidylcholines, including POPC, are not merely structural components of membranes but also serve as precursors for second messengers in various cellular signaling cascades. The hydrolysis of POPC by phospholipases C (PLC) and D (PLD) generates bioactive lipids that regulate a multitude of cellular processes.

Phospholipase C (PLC) Signaling Pathway

While PLC primarily hydrolyzes phosphoinositides, it can also act on phosphatidylcholine. This pathway is crucial for generating diacylglycerol (DAG), a key second messenger.

G cluster_0 PLC-Mediated POPC Hydrolysis cluster_1 Downstream Signaling popc POPC (in cell membrane) plc Phospholipase C (PLC) popc->plc dag Diacylglycerol (DAG) plc->dag phosphocholine Phosphocholine plc->phosphocholine pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Responses (e.g., proliferation, differentiation) pkc->cellular_response

Caption: POPC hydrolysis by PLC and downstream signaling.

Upon activation by various cell surface receptors, PLC cleaves the phosphodiester bond of POPC, yielding diacylglycerol (DAG) and phosphocholine.[7] DAG remains in the membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[7]

Phospholipase D (PLD) Signaling Pathway

The hydrolysis of phosphatidylcholine by phospholipase D (PLD) is a fundamental step in generating another critical second messenger, phosphatidic acid (PA).[8][9]

G cluster_0 PLD-Mediated POPC Hydrolysis cluster_1 Downstream Signaling popc POPC (in cell membrane) pld Phospholipase D (PLD) popc->pld pa Phosphatidic Acid (PA) pld->pa choline Choline pld->choline downstream Downstream Effectors (e.g., mTOR, Raf-1) pa->downstream cellular_response Cellular Responses (e.g., cell growth, membrane trafficking) downstream->cellular_response

Caption: POPC hydrolysis by PLD and downstream signaling.

PLD-mediated hydrolysis of POPC generates phosphatidic acid (PA) and choline.[10] PA is a versatile signaling lipid that can influence membrane curvature and recruit and activate a variety of proteins, including the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby regulating cell growth, survival, and membrane trafficking.[10]

Conclusion

1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine is a powerful tool for researchers in the fields of membrane biophysics, structural biology, and drug development. Its synthesis, while requiring careful execution, is achievable through established chemoenzymatic methods. The unique properties of its deuterated palmitoyl chain allow for detailed investigations of lipid bilayer structure and dynamics that are not possible with its non-deuterated counterpart. Furthermore, as a key component of cellular membranes, understanding its role as a substrate in major signaling pathways provides critical insights into the complex regulation of cellular function. This guide serves as a foundational resource for the synthesis, characterization, and application of this important deuterated phospholipid.

References

An In-Depth Technical Guide to the Physical Properties of POPC-d31 for Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid crucial for membrane research. Its application in biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance, is highlighted, offering valuable insights for drug development and molecular biology.

Core Physical Properties of POPC and POPC-d31 Bilayers

Deuteration of the palmitoyl chain in POPC to create POPC-d31 provides an essential tool for contrast variation in neutron scattering experiments, allowing for the detailed structural elucidation of lipid bilayers and associated proteins. While direct experimental values for all physical properties of POPC-d31 are not always available, the properties of its non-deuterated counterpart, POPC, serve as a very close approximation. The physical differences imparted by deuteration are generally subtle.

Below is a summary of key physical parameters for POPC bilayers, which are considered representative for POPC-d31 membranes under similar conditions.

Physical PropertyValue (for POPC)Temperature (°C)Experimental Technique(s)
Area per Lipid (AL) 68.3 Ų[1]30Molecular Dynamics
70.5 Ų[2]4813C Solid-State NMR
~61 ± 2 Ų[3]27Simulation (compared with experimental)
Bilayer Thickness (DB) ~39 ± 1 Å[3]27Simulation (compared with experimental)
37.0 Å (headgroup to headgroup)[1]30Molecular Dynamics
Volume per Lipid (VL) ~1295 ų30Densitometry
Phase Transition Temperature (Tm) ~ -2 °C-Differential Scanning Calorimetry (DSC)

Note on Deuteration Effects: Deuteration of lipid acyl chains can lead to minor changes in physical properties. For instance, some studies have indicated that deuteration can decrease the phase transition temperature by a few degrees Celsius[4][5]. However, for most structural parameters like area per lipid and bilayer thickness, the effects are generally considered to be small.

Experimental Protocols for Characterizing POPC-d31 Membranes

The unique isotopic composition of POPC-d31 makes it particularly amenable to study by neutron scattering and solid-state NMR techniques. These methods, often in conjunction with Small-Angle X-ray Scattering (SAXS), provide a powerful toolkit for membrane biophysicists.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of macromolecules in solution, including the size and shape of liposomes and the thickness of their bilayers. The use of POPC-d31 allows for contrast matching, where the scattering length density of a component (e.g., the lipid acyl chains) is matched to that of the solvent, effectively making it "invisible" to neutrons and highlighting other components.

Detailed Methodology for SANS Analysis of POPC-d31 Liposomes:

  • Liposome Preparation:

    • A stock solution of POPC-d31 in chloroform is prepared.

    • The desired amount of lipid is dried under a stream of nitrogen gas to form a thin film on the wall of a glass vial.

    • The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a D₂O-based buffer to the desired concentration (typically 1-10 mg/mL). The use of D₂O is crucial for maximizing the contrast with the non-deuterated components of the system.

    • The suspension is vortexed to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (SUVs or LUVs), the MLV suspension is subjected to either sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm)[6][7].

  • SANS Data Acquisition:

    • The liposome suspension is loaded into a quartz cuvette.

    • SANS measurements are performed on a dedicated small-angle neutron scattering instrument[8].

    • The instrument is configured to cover a specific range of scattering vectors (q), which determines the length scales probed. A typical q-range for liposome studies is 0.001 to 0.5 Å⁻¹[9].

    • Data is collected for the sample, the empty cuvette, and the buffer (for background subtraction).

  • Data Analysis:

    • The raw 2D scattering data is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • The buffer scattering is subtracted from the sample scattering.

    • The resulting scattering curve is modeled using appropriate form factors for vesicles (e.g., a spherical shell model) to extract structural parameters such as the radius of the vesicle and the thickness of the bilayer[10]. The known scattering length densities of the deuterated and non-deuterated components are used as constraints in the fitting process.

Small-Angle X-ray Scattering (SAXS)

SAXS provides complementary information to SANS, as X-rays scatter from electrons, providing a different contrast profile. It is particularly sensitive to the high electron density of the phosphate groups in the lipid headgroups.

Detailed Methodology for SAXS Analysis of POPC-d31 Liposomes:

  • Sample Preparation:

    • Liposome preparation follows a similar protocol to that for SANS, although H₂O-based buffers are typically used.

  • SAXS Data Acquisition:

    • The liposome suspension is loaded into a thin-walled quartz capillary.

    • SAXS data is collected at a synchrotron beamline or a laboratory-based SAXS instrument[11][12].

    • A typical SAXS setup for liposome characterization includes a high-intensity X-ray source, collimation optics, a sample holder, and a 2D detector[9].

    • Scattering data is collected for the sample and the buffer.

  • Data Analysis:

    • The data is processed in a similar manner to SANS data to obtain a 1D scattering profile.

    • The electron density profile of the bilayer can be reconstructed from the scattering data using model-fitting approaches, often employing a series of Gaussian functions to represent the different chemical groups (headgroup, glycerol, acyl chains)[11]. This allows for the determination of the bilayer thickness and the area per lipid.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of lipid bilayers. For POPC-d31, ²H (deuterium) NMR is particularly informative.

Detailed Methodology for ²H Solid-State NMR of POPC-d31 Membranes:

  • Sample Preparation:

    • Multilamellar vesicles (MLVs) are typically used for static solid-state NMR experiments.

    • A thin film of POPC-d31 is prepared as described for SANS/SAXS.

    • The lipid film is hydrated with a specific amount of buffer (typically 30-50 wt%) to ensure full hydration.

    • The hydrated lipid paste is then transferred to a solid-state NMR rotor.

    • For oriented samples, the lipid mixture can be deposited on thin glass plates, which are then stacked and hydrated.

  • NMR Data Acquisition:

    • ²H NMR spectra are acquired using a solid-state NMR spectrometer equipped with a probe suitable for static or magic-angle spinning (MAS) experiments[13][14].

    • A quadrupolar echo pulse sequence is typically used to acquire the ²H NMR spectrum[15].

    • Spectra are recorded as a function of temperature to observe phase behavior and dynamics.

  • Data Analysis:

    • The shape of the ²H NMR spectrum provides information about the motional averaging of the C-D bonds in the deuterated palmitoyl chain.

    • From the quadrupolar splittings observed in the spectrum, the order parameter (SCD) for each deuterated segment of the acyl chain can be calculated. The order parameter profile along the chain provides detailed information about the packing and fluidity of the membrane[16].

Visualizing Experimental Workflows

Understanding the workflow of experiments is crucial for reproducibility and data interpretation. The following diagrams, generated using the DOT language, illustrate a typical workflow for lipidomics studies and a general procedure for preparing and analyzing lipid vesicles.

Lipidomics_Workflow Lipidomics Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing & Analysis cluster_Interpretation Interpretation SampleCollection Sample Collection (e.g., tissue, biofluid) LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) SampleCollection->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakPicking Peak Picking & Integration DataAcquisition->PeakPicking LipidIdentification Lipid Identification (Database Search) PeakPicking->LipidIdentification Quantification Quantification LipidIdentification->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis BiomarkerDiscovery Biomarker Discovery PathwayAnalysis->BiomarkerDiscovery

Caption: A typical workflow for a lipidomics study.

Vesicle_Preparation_Analysis Vesicle Preparation and Analysis Workflow cluster_Preparation Vesicle Preparation cluster_Characterization Biophysical Characterization LipidFilm 1. Lipid Film Formation (POPC-d31 in organic solvent, evaporation) Hydration 2. Hydration (with buffer, vortexing to form MLVs) LipidFilm->Hydration SizeSelection 3. Size Selection (Extrusion or Sonication to form LUVs/SUVs) Hydration->SizeSelection SANS SANS (Bilayer thickness, vesicle size) SizeSelection->SANS SAXS SAXS (Electron density profile, area per lipid) SizeSelection->SAXS ssNMR Solid-State NMR (Acyl chain order, dynamics) SizeSelection->ssNMR

Caption: Workflow for preparing and analyzing lipid vesicles.

References

An In-depth Technical Guide to Utilizing Deuterated POPC in Neutron Scattering Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in neutron scattering experiments. It covers the fundamental principles, experimental protocols, data analysis techniques, and key quantitative data relevant to the study of model lipid membranes. The use of deuterated POPC, in conjunction with the unique properties of neutrons, offers unparalleled insights into the structure and dynamics of lipid bilayers, which are crucial for understanding cellular processes and for the development of novel drug delivery systems.

The Significance of Deuterated POPC in Neutron Scattering

POPC is a prevalent unsaturated phospholipid in eukaryotic cell membranes, making it an excellent candidate for creating biologically relevant model membranes.[1][2] In neutron scattering, the large difference in the coherent neutron scattering length between hydrogen (-3.74 fm) and its isotope deuterium (+6.67 fm) is a key advantage.[3][4] By selectively replacing hydrogen with deuterium in the POPC molecule, researchers can manipulate the scattering length density (SLD) of different parts of the lipid bilayer (e.g., headgroups or acyl chains). This technique, known as contrast variation or contrast matching, allows for the highlighting or effective "masking" of specific components within a complex system, providing detailed structural and dynamic information that is often inaccessible with other methods like X-ray scattering.[3][5][6]

Perdeuterated POPC, such as [D₈₂]POPC, where all hydrogen atoms are replaced with deuterium, offers significant isotopic contrast for detailed structural studies of multicomponent membranes.[1][2] For instance, the acyl chains of [D₈₂]POPC are nearly contrast-matched to heavy water (D₂O), while the deuterated headgroups have a very high SLD, providing excellent contrast for studying the binding of molecules to the membrane surface.[1][2]

Neutron scattering techniques commonly employed with deuterated POPC include:

  • Small-Angle Neutron Scattering (SANS): Used to study the overall size, shape, and structure of POPC vesicles in solution.[5][6]

  • Neutron Reflectometry (NR): Provides high-resolution structural information about supported lipid bilayers, including thickness, roughness, and the distribution of components perpendicular to the surface.[1][2]

  • Neutron Spin Echo (NSE): A powerful technique for probing the dynamics of lipid membranes, such as bending fluctuations and membrane rigidity, on nanosecond to microsecond timescales.[7][8][9]

Experimental Protocols

Synthesis of Deuterated POPC: The synthesis of perdeuterated POPC, such as [D₈₂]POPC, involves a multi-step chemical process. A generic method allows for the asymmetric synthesis of perdeuterated [D₃₁]1-palmitoyl-[D₃₃]2-oleoyl-sn-[D₅]glycero-[D₁₃]3-phosphocholine ([D₈₂]POPC), which also permits selective deuteration of its constituent groups.[1][2] The National Deuteration Facility at ANSTO is an example of a facility that can synthesize deuterated lipids like POPC.[2][10]

Preparation of POPC Vesicles for SANS: Unilamellar vesicles (LUVs) are commonly used for SANS experiments. A typical protocol involves the following steps:

  • Film Hydration: A known amount of deuterated POPC is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. The film is further dried under vacuum to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., PBS) prepared in D₂O or a specific H₂O/D₂O mixture to achieve the desired solvent SLD. The solution is vortexed to form multilamellar vesicles (MLVs).[11]

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 50 nm, 100 nm) using a mini-extruder.[11] The number of extrusions can influence the lamellarity of the vesicles.[11]

Preparation of Supported Lipid Bilayers (SLBs) for NR: SLBs are often prepared on a solid substrate, such as a silicon wafer.

  • Substrate Cleaning: The silicon support is thoroughly cleaned, for example, by sonication in chloroform, ethanol, and acetone, followed by plasma cleaning.

  • Vesicle Fusion: A solution of POPC vesicles is incubated with the cleaned substrate, leading to the spontaneous fusion of vesicles and the formation of a continuous lipid bilayer on the surface.

  • Rinsing: The substrate is rinsed with buffer to remove any unfused vesicles.

SANS Data Acquisition: SANS experiments are performed at dedicated instruments, such as the Quokka instrument at ANSTO.[4]

  • The sample is placed in a quartz cuvette.[11]

  • A neutron beam of a specific wavelength (e.g., 6.0 Å) is directed at the sample.[4]

  • The scattered neutrons are detected by a 2D detector placed at a certain distance from the sample.[4][11]

  • Data is typically collected over a specific range of momentum transfer, q, which is related to the scattering angle.[6]

NR Data Acquisition: NR experiments are conducted on reflectometers, such as the Advanced Neutron Diffractometer/Reflectometer (AND/R) at the NIST Center for Neutron Research.[12]

  • The SLB is mounted in a solid/liquid cell.

  • A neutron beam at a fixed wavelength (e.g., 5.0 Å) impinges on the surface at a grazing angle.[12]

  • The intensity of the reflected neutrons is measured as a function of the momentum transfer perpendicular to the surface, Qz.[12]

  • Contrast variation is achieved by exchanging the bulk solvent with buffers of different H₂O/D₂O ratios (e.g., pure D₂O, pure H₂O, or a 1:1 mixture).[12]

NSE Data Acquisition: NSE spectroscopy measures the intermediate scattering function, F(Q, t), which describes the time correlation of density fluctuations.[13]

  • This technique uses the spin of the neutron as a "clock" to measure very small energy changes upon scattering from the sample.[13]

  • The high energy resolution of NSE allows for the study of slow dynamics in soft matter systems.[9][13]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative parameters for deuterated POPC derived from neutron scattering experiments.

Table 1: Scattering Length Densities (SLDs)

ComponentChemical FormulaVolume (ų)Scattering Length (fm)SLD (x 10⁻⁶ Å⁻²)
POPC (Hydrogenated)
Headgroup (PC)C₁₀H₁₈NO₈P32518.91.83
Palmitoyl ChainC₁₆H₃₁O450-13.9-0.31
Oleoyl ChainC₁₈H₃₃O504-13.3-0.26
POPC (Perdeuterated, d₈₂)
Headgroup (PC-d₁₃)C₁₀D₁₃H₅NO₈P325108.910.05
Palmitoyl Chain (d₃₁)C₁₆D₃₁O450192.14.27
Oleoyl Chain (d₃₃)C₁₈D₃₃O504205.44.08
Solvents
H₂OH₂O30-1.68-0.56
D₂OD₂O3019.156.38

Note: SLD values can vary slightly depending on the specific model and assumptions used in the analysis. The values presented are representative.

Table 2: Structural Parameters of POPC Bilayers

TechniqueParameterValueConditionsReference
SANSBilayer Thickness~38 ÅPOPC vesicles[11]
NRBilayer Thickness36.6 ÅPOPC SLB[14]
NRHeadgroup Thickness9.8 ÅPOPC SLB[14]
NRHydrophobic Core Thickness26.8 ÅPOPC SLB[14]
SANS/SAXSArea per Lipid67.4 ± 1 ŲDOPC at 30°C[15]

Table 3: Dynamic Properties of POPC Membranes

TechniqueParameterValueConditionsReference
NSEBending Rigidity (κ)~20 k_B_TPOPC vesicles[9][16]

Visualizations

Below are diagrams illustrating key concepts and workflows in neutron scattering experiments with deuterated POPC.

SANS_Workflow cluster_prep Sample Preparation cluster_exp SANS Experiment cluster_analysis Data Analysis dPOPC Deuterated POPC (e.g., d-POPC) Hydration Film Hydration & Rehydration dPOPC->Hydration Solvent Solvent (e.g., D2O) Solvent->Hydration Extrusion Extrusion Hydration->Extrusion Vesicles d-POPC Vesicles in D2O Extrusion->Vesicles Sample Sample Holder (Quartz Cuvette) Vesicles->Sample NeutronSource Neutron Source NeutronSource->Sample Incident Beam Detector 2D Detector Sample->Detector Scattered Neutrons RawData Raw Scattering Data I(q) vs. q Detector->RawData Model Data Modeling (e.g., Core-Shell Model) RawData->Model Results Structural Parameters (Size, Thickness, etc.) Model->Results NR_Workflow cluster_prep_nr Sample Preparation cluster_exp_nr NR Experiment cluster_analysis_nr Data Analysis Substrate Silicon Substrate Fusion Vesicle Fusion Substrate->Fusion Vesicles_nr d-POPC Vesicles Vesicles_nr->Fusion SLB Supported Lipid Bilayer (SLB) Fusion->SLB Sample_nr SLB in Flow Cell SLB->Sample_nr NeutronBeam Neutron Beam NeutronBeam->Sample_nr Grazing Angle Detector_nr Detector Sample_nr->Detector_nr Reflected Beam Contrast Contrast Variation (H2O/D2O Exchange) Sample_nr->Contrast Reflectivity Reflectivity Curves R(Qz) Detector_nr->Reflectivity Model_nr SLD Profile Modeling (Slab Model) Reflectivity->Model_nr Results_nr Bilayer Structure (Thickness, Roughness) Model_nr->Results_nr

References

The Role of POPC-d31 in Crafting Model Lipid Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane biophysics and drug discovery, model lipid membranes are indispensable tools for elucidating the fundamental principles of cellular barriers and their interactions with xenobiotics. Among the vast array of lipids utilized for creating these models, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a cornerstone due to its prevalence in eukaryotic cell membranes and its physiologically relevant fluid phase at ambient temperatures.[1] The deuterated analogue, POPC-d31, in which the 31 hydrogen atoms of the palmitoyl chain are replaced with deuterium, has emerged as a particularly powerful tool. This technical guide delves into the core of POPC-d31's role in constructing model lipid membranes, offering a comprehensive overview of its properties, experimental applications, and detailed protocols for its use.

The primary utility of POPC-d31 lies in its application in neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The significant difference in the neutron scattering length of deuterium compared to hydrogen provides a powerful contrast enhancement tool in neutron-based techniques, allowing researchers to selectively highlight or mask specific components of a membrane system.[4] Similarly, in solid-state NMR, the deuterium signal provides detailed information on the order and dynamics of the lipid acyl chains.[3]

Quantitative Data Summary

The substitution of hydrogen with deuterium in the palmitoyl chain of POPC has a subtle but measurable impact on its physical properties. These differences are critical for the accurate interpretation of experimental data. The following tables summarize key quantitative parameters for both POPC and POPC-d31, compiled from various biophysical studies.

Table 1: Physical Properties of POPC and POPC-d31

PropertyPOPCPOPC-d31Reference(s)
Molecular Formula C₄₂H₈₂NO₈PC₄₂H₅₁D₃₁NO₈P
Molecular Weight ( g/mol ) 760.08791.27
Transition Temperature (Tₘ) -2 °CNot significantly different

Table 2: Structural Properties of POPC and POPC-d31 Bilayers

PropertyPOPCPOPC-d31Experimental ConditionsReference(s)
Area per Lipid (Ų) 69.8 ± 0.7~69.8310 K, MD Simulation[5]
70.5Not specified48°C, ¹³C NMR[6]
~55 (without cholesterol)Not specifiedNeutron Diffraction[7]
Bilayer Thickness (d_HH) (nm) 3.97Not specifiedPure bilayer[8]
4.21Not specifiedLamellar d-spacing[8]
~4.66Not specified48°C, from Area per Lipid[6]
Hydrophobic Thickness (nm) 2.67Not specified310 K, MD Simulation[5]
Neutron Scattering Length Density (x 10⁻⁶ Å⁻²) Varies with contrastVaries with contrastD₂O/H₂O mixtures[7][9]

Table 3: Acyl Chain Order Parameters (S_CD) for POPC-d31

Carbon Number in Palmitoyl ChainS_CD (Pure POPC-d31)S_CD (POPC-d31/POPE/POPG)Reference(s)
20.2010.224[10]
30.1970.221[10]
40.1930.219[10]
50.1900.216[10]
60.1850.210[10]
70.1800.203[10]
80.1730.197[10]
90.1650.191[10]
100.1530.173[10]
110.1370.158[10]
120.1230.141[10]
130.1060.122[10]
140.0890.102[10]
150.0670.082[10]
160.0170.021[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation of high-quality model lipid membranes. The following sections provide protocols for the creation of liposomes and supported lipid bilayers using POPC-d31.

Preparation of POPC-d31 Unilamellar Vesicles (Liposomes) by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.

Materials:

  • POPC-d31 (in chloroform)

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass vials or round-bottom flasks

  • Gas-tight syringe

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial or round-bottom flask, add the desired amount of POPC-d31 solution in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the container.

    • To ensure complete removal of the organic solvent, place the container in a vacuum desiccator for at least 2 hours, or overnight.[11]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.[12]

    • Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes at a temperature above the lipid's transition temperature (for POPC, room temperature is sufficient). This will form multilamellar vesicles (MLVs).[1]

  • Freeze-Thaw Cycles (Optional):

    • To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[13] This process forces the MLVs to break down and reform into unilamellar vesicles of a size comparable to the membrane pore diameter.

  • Storage:

    • Store the resulting liposome suspension at 4°C. For long-term storage, it is recommended to use them within a few days to a week.

Preparation of POPC-d31 Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of a single lipid bilayer on a solid support, a common model for studying membrane phenomena at surfaces.

Materials:

  • POPC-d31 liposome suspension (prepared as described above)

  • Solid support (e.g., mica, silicon dioxide wafers)

  • Piranha solution (for cleaning silica-based substrates - EXTREME CAUTION REQUIRED ) or other appropriate cleaning agents

  • Deionized water

  • Buffer solution

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the solid support to ensure a hydrophilic surface. For silicon dioxide, this can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • For mica, freshly cleave the surface using adhesive tape to expose a pristine, atomically flat surface.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber (e.g., a fluid cell for microscopy or a custom-built cell for surface-sensitive techniques).

    • Add the POPC-d31 liposome suspension to the chamber, ensuring the substrate is fully submerged.

    • Incubate for 30-60 minutes at room temperature. During this time, the vesicles will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.

  • Rinsing:

    • Gently rinse the chamber with fresh buffer to remove any unfused vesicles. This can be done by carefully exchanging the solution in the chamber multiple times.

  • Characterization:

    • The formation and quality of the SLB can be verified using techniques such as Atomic Force Microscopy (AFM) to visualize the bilayer, or Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the mass and viscoelastic properties of the adsorbed layer. For POPC-d31 SLBs, neutron reflectometry is a powerful tool for detailed structural characterization.[14]

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows where POPC-d31 is a critical component.

Lipid Raft Formation and Protein Interaction

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are thought to play a crucial role in signal transduction and protein trafficking.[15] POPC-d31 can be used to study the dynamics and composition of the surrounding "disordered" lipid phase in model raft systems.

Lipid_Raft_Formation cluster_0 Model Membrane Components cluster_1 Lipid Raft Assembly cluster_2 Protein Interaction POPC_d31 POPC-d31 (Disordered Phase) Self_Assembly Self-Assembly POPC_d31->Self_Assembly Sphingomyelin Sphingomyelin (Ordered Phase) Sphingomyelin->Self_Assembly Cholesterol Cholesterol Cholesterol->Self_Assembly Lipid_Raft Lipid Raft Domain (Ordered, SM/Chol Rich) Self_Assembly->Lipid_Raft Disordered_Phase Surrounding Disordered Phase (POPC-d31 Rich) Self_Assembly->Disordered_Phase Protein_Partitioning Preferential Partitioning Lipid_Raft->Protein_Partitioning Membrane_Protein Membrane Protein Membrane_Protein->Protein_Partitioning Protein_Partitioning->Lipid_Raft Raft-associated Protein

Caption: Logical flow of lipid raft formation and protein partitioning.

Experimental Workflow for Neutron Reflectometry of a Supported Lipid Bilayer

Neutron reflectometry is a powerful technique for determining the structure of thin films, including SLBs, with sub-nanometer resolution. The use of POPC-d31 is central to contrast variation experiments, which enhance the structural detail that can be obtained.[14]

Neutron_Reflectometry_Workflow cluster_0 Sample Preparation cluster_1 Neutron Reflectometry Measurement cluster_2 Data Analysis Substrate_Prep Substrate Preparation (e.g., Silicon Wafer) SLB_Formation SLB Formation via Vesicle Fusion Substrate_Prep->SLB_Formation Vesicle_Prep POPC-d31 Liposome Preparation Vesicle_Prep->SLB_Formation Sample_Cell Sample in Contrast-Matched Buffer (e.g., D₂O, H₂O, mixtures) SLB_Formation->Sample_Cell Neutron_Beam Incident Neutron Beam Neutron_Beam->Sample_Cell Detector Detector Sample_Cell->Detector Measurement Measure Reflectivity vs. Momentum Transfer (Qz) Detector->Measurement Data_Reduction Data Reduction Measurement->Data_Reduction Model_Fitting Model Fitting (Scattering Length Density Profile) Data_Reduction->Model_Fitting Structural_Info Structural Information (Bilayer Thickness, Roughness, Solvent Penetration) Model_Fitting->Structural_Info

Caption: Workflow for a neutron reflectometry experiment on an SLB.

Conclusion

POPC-d31 is a powerful and versatile tool in the arsenal of membrane biophysicists and drug development scientists. Its unique isotopic labeling provides an invaluable contrast for neutron scattering and a sensitive probe for solid-state NMR, enabling detailed structural and dynamic investigations of model lipid membranes. By understanding its specific properties and employing robust experimental protocols, researchers can leverage POPC-d31 to gain deeper insights into the complex world of lipid bilayers and their interactions with a wide range of molecules, ultimately advancing our understanding of cellular processes and paving the way for the development of more effective therapeutics.

References

The Function of POPC in Cell Membrane Mimics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a cornerstone phospholipid in the creation of artificial cell membrane mimics. Its zwitterionic nature, cylindrical shape, and phase behavior at physiological temperatures make it an ideal candidate for forming stable, fluid-phase lipid bilayers that closely resemble the fundamental structure of eukaryotic cell membranes. This guide provides a comprehensive overview of the core functions and physicochemical properties of POPC in membrane models, details common experimental protocols, and presents its applications in drug delivery and membrane protein research.

The Core Role of POPC in Biomimetic Membranes

POPC is a glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone. This specific asymmetric structure is crucial to its function. The kink in the oleoyl chain disrupts the tight packing that would occur with two saturated chains, ensuring the bilayer remains in a biologically relevant liquid-disordered (fluid) phase over a wide range of temperatures, including physiological temperature (37°C)[1][2].

Its primary functions in cell membrane mimics include:

  • Formation of Stable Bilayers: As an amphipathic molecule, POPC spontaneously self-assembles in aqueous solutions to form stable lipid bilayers, which are the fundamental structure of liposomes, nanodiscs, and supported lipid bilayers[3][4]. This makes it a foundational component for creating vesicles and other model membranes[5].

  • Biophysical Realism: The physical properties of POPC bilayers, such as thickness and fluidity, closely approximate those of natural cell membranes. This allows researchers to study membrane-associated phenomena in a controlled, reproducible environment[6].

  • Inert Scaffold: The phosphatidylcholine headgroup is zwitterionic and carries no net charge at physiological pH. This makes POPC a relatively inert matrix, ideal for studying the specific interactions of proteins or drugs with the membrane without confounding electrostatic effects[7].

  • Modulatable Platform: POPC serves as a base component that can be mixed with other lipids, such as cholesterol, sphingomyelin, or charged lipids like POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), to create more complex and biologically representative membrane models[7][8][9].

A visual representation of the POPC molecule is provided below.

POPC_Structure cluster_head Hydrophilic Headgroup cluster_tails Hydrophobic Tails choline Choline N(CH₃)₃⁺ phosphate Phosphate PO₄⁻ choline->phosphate -O-CH₂-CH₂- glycerol Glycerol Backbone phosphate->glycerol -O-CH₂- sn1 sn-1: Palmitoyl Chain (16:0, saturated) glycerol->sn1 -O-CO- sn2 sn-2: Oleoyl Chain (18:1, unsaturated) glycerol->sn2 -CH-O-CO-

Caption: Chemical structure of a POPC molecule.

Physicochemical Properties of POPC Bilayers

The utility of POPC in membrane mimics is defined by its consistent and well-characterized physical parameters. These properties are influenced by temperature, hydration, and the presence of other molecules like ions or sterols.

Quantitative Data Summary

The following table summarizes key quantitative properties of pure POPC bilayers derived from various experimental and computational studies.

PropertyValueConditionsMethodSource(s)
Main Phase Transition Temp. (Tm) -2 °C (271.15 K)Fully HydratedDSC[1]
-3.45 °C (269.7 K)Fully HydratedDSC[1]
Area per Lipid (A_L) 64.3 Ų30 °CExperiment[10]
61 ± 2 Ų27 °CSimulation[11]
63 ± 2 Ų27 °CExperiment[11]
70.5 Ų48 °CNMR[12]
69.8 ± 0.7 ŲN/ASimulation[10]
Bilayer Thickness (D_B) 36.7 Å (headgroup-headgroup)25 °CSAXS/SANS[13][14]
40.5 Å (total)25 °CSAXS/SANS[13][14]
42.1 ÅN/ASAXS[15]
39 ± 1 Å27 °CExperiment[11]
38.8 ± 0.2 ÅN/ASimulation[16]
Hydrophobic Thickness 26.7 ÅN/ASimulation[10]
28.8 ÅN/AExperiment[10]

Applications in Research and Drug Development

Drug-Membrane Interactions and Permeability

POPC vesicles are extensively used to study how drugs interact with and permeate through the lipid bilayer, which is a critical step in drug absorption and distribution.

  • Drug Partitioning: Researchers use techniques like solid-state NMR and fluorescence spectroscopy with POPC liposomes to determine the location, orientation, and partitioning coefficient of drug molecules within the membrane[7].

  • Permeability Assays: The effect of a drug on membrane integrity can be quantified by encapsulating a fluorescent dye within POPC vesicles and measuring its leakage upon drug exposure[17]. Molecular dynamics simulations of drugs with POPC bilayers can also predict changes in membrane permeability[17].

The workflow below illustrates a typical process for assessing drug-membrane interactions using POPC vesicles.

Drug_Interaction_Workflow cluster_prep Vesicle Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve POPC in Organic Solvent B 2. Create Lipid Film (Evaporation) A->B C 3. Hydrate Film with Buffer (MLVs) B->C D 4. Extrude through Membrane (LUVs) C->D E 5. Add Drug Candidate to Vesicle Suspension D->E F 6. Incubate E->F G 7a. Permeability Assay (Dye Leakage) F->G H 7b. Structural Analysis (NMR, SAXS) F->H I 7c. MD Simulations F->I J 8. Determine Partitioning, Location & Effect G->J H->J I->J

Caption: Experimental workflow for drug-membrane interaction studies.

Membrane Protein Studies

Reconstituting purified membrane proteins into POPC-based mimics like liposomes or nanodiscs is essential for studying their structure and function outside the complex environment of a native cell.

  • Structural Stability: A pure POPC bilayer provides a hydrophobic environment that matches the transmembrane domain of many proteins, helping to maintain their native fold[6]. However, a pure POPC bilayer can sometimes be too thin to perfectly match the hydrophobic core of larger proteins, a phenomenon known as hydrophobic mismatch[6].

  • Functional Assays: By embedding transport proteins or channels into POPC liposomes, their activity can be measured by monitoring the flux of ions or substrates across the bilayer[18].

  • Lipid-Protein Interactions: POPC provides a neutral background to investigate the specific lipid requirements of a protein. Studies often compare protein behavior in pure POPC versus POPC mixed with other lipids (e.g., anionic lipids, cholesterol) to identify critical interactions[18][19].

The self-assembly of POPC into a bilayer is a fundamental process for these applications.

Bilayer_Formation cluster_lipids Individual POPC Molecules in Water cluster_bilayer Self-Assembled Bilayer P1 P P1->T11 P1->T12 P2 P P2->T21 P2->T22 L1_2 P P2->L1_2 Hydrophobic Effect P3 P P3->T31 P3->T32 L1_1 P L1_1->LT1_1 L1_1->LT1_2 L1_2->LT2_1 L1_2->LT2_2 L1_3 P L1_3->LT3_1 L1_3->LT3_2 L1_4 P L1_4->LT4_1 L1_4->LT4_2 L2_1 P L2_1->LB1_1 L2_1->LB1_2 L2_2 P L2_2->LB2_1 L2_2->LB2_2 L2_3 P L2_3->LB3_1 L2_3->LB3_2 L2_4 P L2_4->LB4_1 L2_4->LB4_2

Caption: Self-assembly of POPC into a lipid bilayer.

Liposomes for Drug Delivery

POPC is a key component in liposomal drug formulations. Its biocompatibility and ability to form stable vesicles make it suitable for encapsulating therapeutic agents.[20] The fluidity imparted by the oleoyl chain is critical for the stability and drug-release kinetics of liposomes.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducibility. Below are methodologies for common experiments involving POPC.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This is the most common method for producing POPC vesicles of a defined size.

Materials:

  • POPC powder (stored at -20°C)

  • Chloroform or a 2:1 chloroform:methanol solvent mixture

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials, rotary evaporator, nitrogen gas source

Protocol:

  • Lipid Film Formation: a. Dissolve a known quantity of POPC in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration: a. Warm the lipid film and the desired aqueous buffer to a temperature above POPC's phase transition temperature (room temperature is sufficient). b. Add the buffer to the flask to achieve the target lipid concentration (e.g., 5-10 mg/mL). c. Vortex vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21-31 times).[21] This process forces the larger MLVs to break down and re-form into smaller, more uniform LUVs. d. The final solution should be translucent, indicating a homogeneous population of LUVs.

  • Characterization: a. Vesicle size distribution and homogeneity can be confirmed using Dynamic Light Scattering (DLS). b. Lamellarity (unilamellar vs. multilamellar) can be assessed using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) or Small-Angle X-ray Scattering (SAXS).[21][22]

Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion

SLBs are planar membrane mimics formed on a solid support (e.g., glass, mica, silica), useful for surface-sensitive techniques like AFM and QCM-D.

Materials:

  • POPC LUV suspension (prepared as above)

  • Hydrophilic solid substrate (e.g., glass coverslip, silicon wafer)

  • Buffer solution

Protocol:

  • Substrate Cleaning: The substrate must be scrupulously clean and hydrophilic. A common method for glass is treatment with Piranha solution (H₂SO₄/H₂O₂) or exposure to plasma.

  • Vesicle Fusion: a. Place the clean substrate in a flow cell or chamber. b. Inject the POPC LUV suspension (typically 0.1-1.0 mg/mL in a buffer containing divalent cations like Ca²⁺, which can facilitate fusion). c. Allow the vesicles to adsorb onto the surface and spontaneously rupture and fuse to form a continuous bilayer. This process can take 30-60 minutes.[23]

  • Rinsing: a. Gently rinse the chamber with copious amounts of buffer to remove any unadsorbed or intact vesicles.

  • Verification: a. The formation of a uniform SLB can be confirmed by techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), which shows a characteristic frequency and dissipation shift, or Fluorescence Recovery After Photobleaching (FRAP), which demonstrates lateral lipid mobility.

Conclusion

POPC is an indispensable tool in membrane biophysics and drug development. Its ability to form stable, fluid, and biologically relevant bilayers provides a robust platform for a vast array of in vitro studies. By serving as a simplified yet representative mimic of the cell membrane, POPC allows for the systematic investigation of complex biological processes, from protein function to drug permeability, in a controlled and reproducible manner. The continued use and modification of POPC-based systems will undoubtedly continue to advance our understanding of membrane biology and facilitate the development of novel therapeutics.

References

A Technical Guide to the Chemical and Physical Properties of Deuterated Phospholipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical and physical properties of deuterated phospholipids, molecules of significant interest in biophysical research, structural biology, and pharmaceutical development. The substitution of hydrogen with its heavier isotope, deuterium, imparts unique characteristics that are invaluable for various analytical techniques, albeit with subtle but important alterations to the phospholipid's intrinsic properties.

Core Chemical Properties

The fundamental chemical structure of a phospholipid is unaltered by deuteration; however, the increased mass and slight differences in bond energies of carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bonds can influence intermolecular interactions.

Synthesis: The production of deuterated phospholipids is a specialized process that can be achieved through several routes:

  • Chemical Synthesis: This approach involves building the phospholipid molecule from deuterated precursors. For instance, deuterated fatty acids can be synthesized and subsequently used to create phospholipids with deuterated acyl chains. This method allows for precise control over the location and extent of deuteration.

  • Biosynthesis: Cells, such as the yeast Pichia pastoris or the bacterium E. coli, can be cultured in deuterated media (e.g., D₂O-based growth medium with a deuterated carbon source). These organisms then incorporate deuterium into the lipids they produce. Subsequent extraction and purification yield a variety of deuterated phospholipids.

  • Combined Approaches: A hybrid method may involve the enzymatic cleavage of acyl chains from a natural phospholipid, followed by the chemical esterification of deuterated acyl chains onto the glycerophospholipid backbone.

Stability and Intermolecular Interactions: Deuteration can lead to a minor decrease in the strength of intermolecular van der Waals forces. This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, which in turn affects lipid packing and membrane stability. This effect is a key contributor to the observed changes in the physical properties of deuterated lipid assemblies.

Key Physical Properties and the Impact of Deuteration

The substitution of hydrogen with deuterium has measurable effects on the physical behavior of phospholipids, particularly in the context of bilayer membranes. These changes are most pronounced when the acyl chains are deuterated.

Phase Transition Behavior

One of the most significant effects of acyl chain deuteration is the depression of the main phase transition temperature (Tₘ), which is the temperature at which the lipid bilayer transitions from a tightly packed gel state (Lβ) to a more fluid liquid-crystalline state (Lα). This reduction in Tₘ is typically in the range of 3-5°C. This phenomenon is attributed to the weaker van der Waals interactions between deuterated acyl chains, which destabilizes the gel phase relative to the liquid-crystalline phase.

Bilayer Structure and Packing

Deuteration also influences the structural parameters of the lipid bilayer:

  • Bilayer Thickness: Acyl chain deuteration generally leads to a reduction in the overall bilayer thickness and the hydrophobic thickness. This is a direct consequence of the increased disorder and less efficient packing of the deuterated chains.

  • Area Per Lipid: Correspondingly, the area occupied by each lipid molecule at the bilayer surface tends to increase with chain deuteration in the gel phase, reflecting the looser packing.

  • Molecular Order: In the gel phase, deuterated lipids exhibit a significantly less ordered configuration compared to their hydrogenous counterparts. However, in the fluid phase, the difference in order is less pronounced.

Quantitative Data Summary

The following tables summarize the key physical properties of commonly studied saturated phospholipids and the typical effects of acyl chain deuteration. Values are collated from various sources and should be considered representative.

Table 1: Main Phase Transition Temperatures (Tₘ)

PhospholipidProtiated (h-) Tₘ (°C)Chain-Deuterated (d-) Tₘ (°C)Typical ΔTₘ (°C)
DMPC (14:0 PC)~24~20~ -4
DPPC (16:0 PC)~41~37~ -4
DSPC (18:0 PC)~55~51~ -4

References for Tₘ values: DMPC[1][2], DPPC[1], DSPC[1]. The decrease in Tₘ for deuterated lipids is a well-documented phenomenon[3].

Table 2: Bilayer Structural Parameters (in the Fluid Phase)

PhospholipidFormBilayer Thickness (Å)Area per Lipid (Ų)
DMPC (at 30°C)Protiated (h-)~34-35~60-61
Chain-Deuterated (d-)Slightly DecreasedSlightly Increased
DPPC (at 50°C)Protiated (h-)~38-39~63-64
Chain-Deuterated (d-)Slightly DecreasedSlightly Increased
DSPC (at 60°C)Protiated (h-)~42-43~64-65
Chain-Deuterated (d-)Slightly DecreasedSlightly Increased

Note: Direct comparative values for deuterated lipids under identical conditions are sparse in the literature, but the trend of decreased thickness and increased area is consistently reported. References for protiated values: DMPC[4][5], DPPC[4][6], DSPC[4][5].

Key Experimental Techniques and Protocols

Deuterated phospholipids are primarily utilized in three major analytical techniques: Neutron Scattering, Solid-State Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

Neutron Scattering

Principle: Neutron scattering is a powerful technique for determining the structure of biological macromolecules. It relies on the different scattering lengths of atomic nuclei. Hydrogen and deuterium have significantly different neutron scattering lengths, allowing for a technique called "contrast variation." By selectively deuterating components within a system (e.g., lipids, proteins, or the solvent), researchers can make specific parts of a complex "invisible" to neutrons, thereby highlighting the structure of the remaining components.

Experimental Protocol: Small-Angle Neutron Scattering (SANS) for Bilayer Structure

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) by dissolving the desired lipid mixture (which may include deuterated phospholipids) in an organic solvent, drying it into a thin film, and hydrating the film with a buffer solution (e.g., H₂O, D₂O, or a mixture).

    • Homogenize the resulting multilamellar vesicles by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs of a consistent size.

  • Contrast Variation Series:

    • Prepare several samples with identical lipid compositions but varying solvent D₂O/H₂O ratios (e.g., 0%, 40%, 70%, 100% D₂O). This allows for different parts of the lipid bilayer to be highlighted or matched to the solvent's scattering length density.

  • SANS Measurement:

    • Place the sample in a quartz cuvette and into the SANS instrument's sample holder.

    • Acquire scattering data over a relevant range of scattering vectors (q). The q-range should be chosen to cover the length scales of interest, from the overall vesicle size to the bilayer thickness.

  • Data Analysis:

    • Correct the raw data for background scattering from the solvent and the sample cell.

    • Model the scattering data using appropriate mathematical models for core-shell spheres (representing the vesicles) to extract structural parameters like the bilayer thickness, area per lipid, and the location of different components within the bilayer.

Solid-State NMR Spectroscopy

Principle: Solid-state NMR, particularly ²H (deuterium) NMR, provides detailed information about the dynamics and orientation of molecules. When a C-D bond is present in a lipid molecule within a membrane, the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient gives rise to a characteristic "quadrupolar splitting" in the NMR spectrum. The magnitude of this splitting is directly related to the order parameter (S_CD), which quantifies the motional freedom of that specific C-D bond relative to the magnetic field.

Experimental Protocol: ²H NMR for Lipid Acyl Chain Order Parameters

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) using chain-deuterated phospholipids. Dissolve the lipid in an organic solvent, evaporate the solvent to form a film, and hydrate with a buffer.

    • The sample is then typically subjected to several freeze-thaw cycles to ensure homogeneity.

    • Transfer the hydrated lipid paste into an NMR rotor.

  • NMR Data Acquisition:

    • Place the sample in a solid-state NMR spectrometer equipped with a static probe.

    • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is crucial for refocusing the broad signals characteristic of solid-like samples.

    • Key parameters include the 90° pulse length, the delay between pulses, and the recycle delay. The temperature should be carefully controlled as lipid dynamics are highly temperature-dependent.

  • Data Analysis:

    • The resulting spectrum for a fluid-phase lipid will be a Pake doublet, a superposition of signals from all orientations of the lipid molecules.

    • Measure the quadrupolar splitting (Δν_Q) from the separation of the two most prominent peaks in the spectrum.

    • Calculate the order parameter (S_CD) for the labeled carbon position using the relationship between Δν_Q and the static quadrupolar coupling constant for a C-D bond. By using lipids deuterated at different positions along the acyl chain, a full order parameter profile of the membrane can be constructed.

Mass Spectrometry

Principle: Mass spectrometry (MS) is used to precisely measure the mass-to-charge ratio of ions. It is an essential tool for confirming the successful incorporation and determining the level of deuteration in a synthesized phospholipid. The mass of a deuterated lipid will be higher than its protiated counterpart by approximately 1.006 Da for each deuterium atom incorporated.

Experimental Protocol: Determining Deuteration Level

  • Sample Preparation:

    • Extract the lipids from the synthesis reaction or biological culture using a standard lipid extraction method (e.g., a modified Bligh-Dyer or Matyash protocol).

    • The extracted lipids are dried down and reconstituted in a solvent suitable for mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation of the lipid molecule.

    • Acquire a full scan mass spectrum in the expected mass range for the phospholipid.

  • Data Analysis:

    • Compare the mass spectrum of the deuterated sample to that of a non-deuterated standard.

    • The shift in the molecular ion peak will indicate the number of deuterium atoms incorporated.

    • The isotopic distribution pattern can be analyzed to determine the average level of deuteration and the distribution of deuterated species within the sample. Tandem MS (MS/MS) can be used to fragment the lipid and confirm the location of the deuterium atoms (e.g., on the acyl chains vs. the headgroup).

Visualizing Workflows and Concepts

The following diagrams illustrate key experimental workflows and logical concepts where deuterated phospholipids are central.

G Workflow for SANS Analysis of a Membrane Protein cluster_prep Sample Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis prep1 Co-dissolve protein and chain-deuterated lipids in detergent prep2 Remove detergent (e.g., dialysis) to form proteoliposomes prep1->prep2 prep3 Extrude vesicles for uniform size prep2->prep3 sans1 Prepare samples in varying D₂O/H₂O buffers (Contrast Variation) prep3->sans1 sans2 Acquire scattering data on SANS instrument sans1->sans2 an1 Correct for background and solvent scattering sans2->an1 an2 Model scattering curves to determine protein shape and position in bilayer an1->an2 an3 Combine data from all contrasts for robust model an2->an3 result result an3->result Final Structural Model

Caption: A typical experimental workflow for studying a membrane protein's structure using SANS.

G Logic of Contrast Matching in Neutron Scattering cluster_system Biological System cluster_sld Scattering Length Density (SLD) cluster_result Experimental Outcome Protein Protein (Protiated) SLD_P SLD of Protein Protein->SLD_P Lipid Lipid (Deuterated) SLD_L SLD of d-Lipid Lipid->SLD_L Solvent Solvent (D₂O) SLD_S SLD of D₂O Solvent->SLD_S Match Lipid SLD ≈ Solvent SLD SLD_L->Match SLD_S->Match Invisible Lipid Bilayer is 'Invisible' to Neutrons Match->Invisible Visible Scattering Signal is Dominated by the Protein Invisible->Visible

Caption: The principle of contrast matching to isolate the scattering signal from a protein.

Conclusion

Deuterated phospholipids are indispensable tools in modern biophysical research. While their chemical nature is nearly identical to their hydrogenous counterparts, the substitution with deuterium introduces subtle yet significant changes to their physical properties, most notably a depression in the phase transition temperature and alterations in bilayer packing. Understanding these differences is critical for the accurate interpretation of experimental data. The unique properties of deuterated lipids, especially in the context of neutron scattering and solid-state NMR, provide unparalleled insights into the structure and dynamics of membranes and membrane-associated proteins, driving forward our understanding in cell biology and aiding in the development of novel therapeutics.

References

Unveiling the Molecular Nuances of POPC-d31: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure and behavior of lipid analogs is paramount for advancing membrane biophysics, lipidomics, and drug delivery systems. This in-depth technical guide provides a comprehensive overview of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid critical for a range of sophisticated experimental applications.

This guide details the molecular characteristics of POPC-d31, presents its key quantitative data in a structured format, and outlines detailed methodologies for its application in cutting-edge research, including its use as an internal standard in mass spectrometry and in the study of lipid membrane dynamics and degradation.

Core Molecular Structure and Properties

POPC-d31 is a derivative of the naturally abundant phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), where the 31 hydrogen atoms on the saturated palmitoyl chain, located at the sn-1 position of the glycerol backbone, have been replaced with deuterium atoms. The oleoyl chain at the sn-2 position remains in its protonated form. This isotopic labeling provides a powerful tool for distinguishing the saturated acyl chain from other components in complex biological systems, particularly in techniques sensitive to isotopic differences such as mass spectrometry and neutron scattering.

PropertyValueReference
Chemical Formula C42H51D31NO8P[1][2]
Molecular Weight 791.27 g/mol [1][3]
CAS Number 179093-76-6[1][3]
Purity >99%[2]
Storage Temperature -20°C

The structural distinction between the deuterated palmitoyl chain and the protonated oleoyl chain is crucial for its experimental utility. The diagram below illustrates the logical relationship of these components within the POPC-d31 molecule.

POPC_d31_Structure cluster_glycerol Glycerol Backbone cluster_chains Acyl Chains cluster_headgroup Headgroup Glycerol Glycerol Palmitoyl_d31 Palmitoyl-d31 Chain (sn-1, Saturated, Deuterated) Glycerol->Palmitoyl_d31 sn-1 Oleoyl Oleoyl Chain (sn-2, Unsaturated, Protonated) Glycerol->Oleoyl sn-2 Phosphate Phosphate Glycerol->Phosphate sn-3 Choline Choline Phosphate->Choline

Molecular organization of POPC-d31.

Experimental Protocols and Applications

The unique isotopic labeling of POPC-d31 makes it an invaluable tool in various research applications. Below are detailed methodologies for some of its key uses.

Internal Standard for Mass Spectrometry-Based Lipidomics

POPC-d31 is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of phosphatidylcholines and other lipid species.[4] Its chemical similarity to endogenous PCs ensures comparable extraction efficiency and ionization response, while its mass difference allows for its clear distinction from the analytes of interest.

Methodology:

  • Standard Preparation: A stock solution of POPC-d31 is prepared in a suitable organic solvent, such as a chloroform/methanol mixture. The concentration is accurately determined.

  • Sample Spiking: A known amount of the POPC-d31 internal standard solution is added to each biological sample prior to lipid extraction. This ensures that the standard undergoes the same experimental variations as the endogenous lipids.

  • Lipid Extraction: Lipids are extracted from the sample using a standard protocol, such as the Folch or Bligh-Dyer method.

  • LC-MS Analysis: The extracted lipids, including the POPC-d31 standard, are separated by liquid chromatography and detected by mass spectrometry.

  • Data Analysis: The peak area of the endogenous lipid species is normalized to the peak area of the POPC-d31 internal standard. This normalization corrects for variations in sample preparation, injection volume, and instrument response, allowing for accurate quantification.

Lipidomics_Workflow Sample Biological Sample Spike Spike with POPC-d31 Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Data Normalization and Quantification LCMS->Analysis

Lipidomics workflow using POPC-d31.
Neutron Scattering Studies of Model Membranes

Neutron scattering is a powerful technique for studying the structure and dynamics of lipid bilayers. The significant difference in the neutron scattering length of hydrogen and deuterium makes POPC-d31 an ideal component for creating contrast in model membranes, allowing for the detailed investigation of lipid organization and dynamics.

Methodology for Liposome Preparation:

  • Lipid Film Formation: POPC-d31, alone or mixed with other lipids, is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen and subsequently under vacuum to form a thin lipid film on the wall of a glass vial.[5]

  • Hydration: The lipid film is hydrated with a buffer solution (often D₂O to enhance contrast) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).[5]

  • Vesicle Unilamellarization: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[2][6] Alternatively, sonication can be used.

  • Neutron Scattering Analysis: The prepared liposome sample is then analyzed using small-angle neutron scattering (SANS) to determine parameters such as bilayer thickness, area per lipid, and the location of specific components within the membrane.

Investigation of Lipid Oxidation

The oxidative degradation of phospholipids is a critical area of research in the context of cell membrane damage and disease. POPC-d31 has been utilized to study the oxidation of lipid monolayers at the air-water interface.[7][8]

Experimental Workflow:

  • Monolayer Formation: A solution of POPC-d31 in a volatile solvent is spread onto the surface of an aqueous subphase in a Langmuir trough. This creates a monomolecular layer of the lipid at the air-water interface.

  • Exposure to Oxidants: The monolayer is then exposed to an oxidizing agent, such as low-level ozone, introduced into the atmosphere above the trough.[7][8]

  • In Situ Monitoring: The changes in the monolayer's properties, such as surface pressure and molecular area, are monitored in real-time. Techniques like sum-frequency generation (SFG) vibrational spectroscopy can be used to probe the chemical changes in the oleoyl chain, as the deuterated palmitoyl chain is spectroscopically distinct.[7]

  • Ex Situ Analysis: The monolayer can be transferred to a solid substrate for further analysis by techniques like atomic force microscopy (AFM) to visualize changes in morphology.[8]

Oxidation_Study_Workflow Monolayer Formation of POPC-d31 Monolayer on Aqueous Subphase Exposure Exposure to Oxidizing Agent (e.g., Ozone) Monolayer->Exposure InSitu In Situ Monitoring (Surface Pressure, SFG) Exposure->InSitu ExSitu Ex Situ Analysis (AFM) Exposure->ExSitu

References

Unveiling the Phases: A Technical Guide to the Behavior of POPC-d31 Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phase behavior of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31) bilayers, a deuterated phospholipid crucial for various biophysical studies. Understanding the thermotropic properties of these model membranes is paramount for advancements in drug delivery, membrane protein structural biology, and fundamental cell membrane research. This document provides a consolidated resource on the quantitative data, experimental methodologies, and key concepts related to the phase transitions of POPC-d31 bilayers.

Quantitative Phase Behavior of POPC-d31

The phase behavior of lipid bilayers is characterized by a main phase transition temperature (T\u2098), at which the lipid assembly transitions from a more ordered gel phase (L\u209B) to a more fluid liquid-crystalline phase (L\u209a). For protiated POPC, the T\u2098 is -2°C. Deuteration of the acyl chains in saturated lipids has been shown to lower the phase transition temperature by approximately 4.3 \u00b1 0.1 \u00b0C[1]. Based on this, the estimated main phase transition temperature for POPC-d31 is approximately -6.3°C.

The physical properties of POPC-d31 bilayers, such as thickness and acyl chain order, are significantly influenced by temperature and the presence of other molecules like cholesterol. These parameters are crucial for understanding membrane stability, permeability, and interactions with membrane-associated proteins.

ParameterConditionValueReference
Estimated Main Phase Transition Temperature (T\u2098) POPC-d31~ -6.3 °CCalculated based on[1]
Bilayer Hydrophobic Thickness Pure deuterated POPC at 25°C2.58 nm[2]
Bilayer Hydrophobic Thickness Deuterated POPC with 30 mol% cholesterol at 25°C2.99 nm[2]

Experimental Protocols for Characterizing Phase Behavior

The study of lipid bilayer phase behavior relies on a suite of biophysical techniques. This section details the methodologies for three key experimental approaches: Differential Scanning Calorimetry (DSC), Solid-State Nuclear Magnetic Resonance (²H NMR), and Neutron Diffraction.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermotropic phase transitions of lipid bilayers by measuring the heat flow associated with these transitions.

Methodology:

  • Liposome Preparation:

    • A known amount of POPC-d31 is dissolved in a chloroform/methanol (2:1, v/v) solvent mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The film is hydrated with a buffer solution (e.g., 20 mM PIPES, 1 mM EDTA, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • The suspension is vortexed vigorously above the lipid's T\u2098 to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • The liposome suspension (sample) and the corresponding buffer (reference) are degassed.

    • The sample and reference are loaded into their respective DSC pans.

    • The samples are scanned over a desired temperature range (e.g., -20°C to 20°C for POPC-d31) at a controlled scan rate (e.g., 1°C/min).

    • The heat flow as a function of temperature is recorded. The peak of the endotherm corresponds to the main phase transition temperature (T\u2098).

Solid-State Nuclear Magnetic Resonance (²H NMR)

²H NMR spectroscopy of deuterated lipids provides detailed information about the order and dynamics of the acyl chains within the bilayer.

Methodology:

  • Sample Preparation:

    • Multilamellar vesicles (MLVs) of POPC-d31 are prepared as described in the DSC protocol.

    • For oriented samples, the lipid suspension is deposited and dried on thin glass plates. The plates are then stacked and hydrated in a controlled humidity chamber.

  • ²H NMR Spectroscopy:

    • The sample is placed in a solid-state NMR probe.

    • A quadrupolar echo pulse sequence is typically used to acquire the ²H NMR spectrum.

    • The resulting Pake doublet spectrum provides information on the quadrupolar splitting (Δν\u209a), which is directly related to the order parameter (S\u1d04\u1d05) of the C-²H bond.

    • The order parameter profile along the acyl chain can be determined by analyzing the splittings of the different deuterated positions.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the structure of lipid bilayers, including their thickness and the distribution of components.

Methodology:

  • Sample Preparation for Oriented Bilayers:

    • A solution of POPC-d31 in an organic solvent is deposited onto a flat substrate (e.g., a silicon wafer or quartz slide).

    • The solvent is slowly evaporated to form a stack of well-aligned bilayers.

    • The sample is mounted in a sealed chamber where the relative humidity and temperature can be precisely controlled. Hydration is achieved by equilibrating the sample with a saturated salt solution of a known H₂O/D₂O ratio.

  • Neutron Diffraction Measurement:

    • The sample is placed in a neutron beamline.

    • The diffraction pattern is recorded at a fixed temperature and relative humidity.

    • The positions and intensities of the Bragg peaks are used to calculate the lamellar repeat spacing (d-spacing) of the bilayer stack.

    • By using contrast variation (varying the H₂O/D₂O ratio of the hydrating vapor), the scattering length density profile of the bilayer can be determined, providing detailed information about the bilayer thickness and the location of its components.

Visualizing Phase Behavior and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the phase behavior of POPC-d31 bilayers and the workflows of the experimental techniques described.

Lipid_Phase_Transition Gel Gel Phase (Lβ) Liquid_Disordered Liquid-Disordered Phase (Ld) Gel->Liquid_Disordered Increasing Temperature Liquid_Ordered Liquid-Ordered Phase (Lo) Gel->Liquid_Ordered + Cholesterol (at lower temp.) Liquid_Disordered->Gel Decreasing Temperature Liquid_Disordered->Liquid_Ordered + Cholesterol (at higher temp.) Cholesterol Cholesterol Cholesterol->Liquid_Ordered

Lipid phase transitions in the presence of cholesterol.

DSC_Workflow start Start: POPC-d31 Powder dissolve Dissolve in Organic Solvent start->dissolve film Create Thin Lipid Film dissolve->film hydrate Hydrate with Buffer film->hydrate vortex Vortex to Form MLVs hydrate->vortex load Load Sample and Reference into DSC vortex->load scan Perform Temperature Scan load->scan analyze Analyze Thermogram for Tm scan->analyze end End: Determine Phase Transition Temperature analyze->end NMR_Workflow start Start: POPC-d31 MLVs sample_prep Prepare Sample (MLVs or Oriented) start->sample_prep load_nmr Load Sample into NMR Probe sample_prep->load_nmr acquire Acquire 2H NMR Spectrum (Quadrupolar Echo) load_nmr->acquire process Process Spectrum (Pake Doublet) acquire->process calculate Calculate Quadrupolar Splitting (ΔνQ) process->calculate determine Determine Order Parameter (SCD) calculate->determine end End: Acyl Chain Order Profile determine->end Neutron_Diffraction_Workflow start Start: POPC-d31 Solution deposit Deposit on Substrate start->deposit align Align Bilayers by Slow Evaporation deposit->align hydrate_neutron Hydrate with Controlled H2O/D2O Vapor align->hydrate_neutron diffraction Perform Neutron Diffraction hydrate_neutron->diffraction analyze_bragg Analyze Bragg Peaks for d-spacing diffraction->analyze_bragg contrast Apply Contrast Variation Analysis analyze_bragg->contrast profile Determine Scattering Length Density Profile contrast->profile end End: Bilayer Structure and Thickness profile->end

References

The Role of Deuterated Phospholipids in Advanced Biomimetic Membranes: A Technical Guide to POPC-d31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with a deuterated palmitoyl chain (POPC-d31) as a critical component in the construction and analysis of biomimetic membranes. The unique properties of POPC-d31, particularly its isotopic labeling, make it an invaluable tool for a range of biophysical characterization techniques. This document outlines the core principles, experimental methodologies, and key quantitative data associated with the use of POPC-d31 in membrane research, with a focus on its applications in drug development and fundamental cell membrane studies.

Introduction to POPC-d31 in Biomimetic Systems

Biomimetic membranes are simplified models of natural cell membranes, providing a controlled environment to study complex biological processes. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common zwitterionic phospholipid used in these models due to its prevalence in eukaryotic cell membranes and its fluid phase state at physiological temperatures. The deuteration of the palmitoyl chain (d31) in POPC creates a molecule with a significantly different neutron scattering length density compared to its hydrogenous counterpart. This isotopic contrast is the cornerstone of its utility in techniques such as neutron scattering and deuterium nuclear magnetic resonance (2H NMR) spectroscopy, allowing for the precise determination of membrane structure and dynamics.

The primary advantage of using POPC-d31 lies in the ability to selectively highlight or "contrast-match" different components of a membrane system in neutron scattering experiments. By varying the ratio of deuterated to hydrogenated lipids and solvents (H₂O vs. D₂O), researchers can effectively make certain parts of the system "invisible" to neutrons, thereby isolating the scattering signal from the component of interest. This enables detailed structural characterization of lipid bilayers, including thickness, area per lipid, and the localization of membrane-associated molecules. In 2H NMR, the deuterium label on the acyl chain provides a direct probe of the orientational order and dynamics of the lipid tails within the bilayer.

Quantitative Biophysical Data of POPC-d31 Membranes

The following tables summarize key biophysical parameters of POPC-d31 containing membranes, derived from neutron scattering and NMR studies. These values are crucial for validating molecular dynamics simulations and for understanding the influence of various factors on membrane structure.

ParameterValueTechniqueConditionsReference
Bilayer Thickness (dB)
Hydrocarbon Thickness (2dC)28.6 ÅSANS/SAXS30°C[1][2]
Headgroup-to-Headgroup (dHH)37.6 ÅSANS/SAXS30°C[1][2]
Area per Lipid (AL)
68.3 ŲSANS/SAXS30°C[1][2]
~61 ± 2 ŲMD Simulation27°C[3]
Deuterium Order Parameter ( SCD)
C20.1852H NMR45°C[4]
C100.1252H NMR45°C[4]
C160.0352H NMR45°C[4]

Table 1: Biophysical Parameters of Pure POPC-d31 Bilayers. These data represent the fundamental structural properties of a pure POPC-d31 membrane in a fully hydrated, fluid state.

ParameterPOPC-d31POPC-d31 + 20 mol% CholesterolTechniqueConditionsReference
Deuterium Order Parameter ( SCD)
C2~0.19~0.352H NMR35°C[5]
C10~0.13~0.282H NMR35°C[5]
C16~0.04~0.102H NMR35°C[5]

Table 2: Effect of Cholesterol on the Acyl Chain Order of POPC-d31. The inclusion of cholesterol significantly increases the orientational order of the deuterated palmitoyl chain, demonstrating the well-known condensing effect of cholesterol on fluid-phase lipids.

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of POPC-d31 biomimetic membranes. The following sections provide step-by-step protocols for key experimental procedures.

Preparation of POPC-d31 Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size distribution, suitable for techniques like Small-Angle Neutron Scattering (SANS).

  • Lipid Film Hydration:

    • Dissolve a known quantity of POPC-d31 in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS in D₂O for SANS experiments) to a final lipid concentration of 5-10 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above the lipid's phase transition temperature). This process helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Assemble a mini-extruder with two stacked polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of POPC (-2 °C).

    • Pass the MLV suspension through the extruder 11-21 times. The final pass should be collected. The resulting solution should be a translucent suspension of LUVs.

Formation of Supported Lipid Bilayers (SLBs) on Silica Substrates

This protocol outlines the vesicle fusion method for creating a single, continuous POPC-d31 bilayer on a solid support, a model system often used in neutron reflectometry and atomic force microscopy.

  • Substrate Preparation:

    • Clean a silicon wafer with a native oxide layer by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).

    • Treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen.

  • Vesicle Fusion:

    • Prepare small unilamellar vesicles (SUVs) or LUVs of POPC-d31 as described in the previous protocol.

    • Place the cleaned silica substrate in a flow cell.

    • Inject the vesicle suspension into the flow cell and incubate for 30-60 minutes at a temperature above the lipid's phase transition temperature. Vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.

    • Rinse the flow cell extensively with buffer to remove any unfused vesicles.

Characterization by Neutron Scattering and 2H NMR

Neutron Reflectometry: This technique measures the specular reflection of a neutron beam from a flat interface, such as an SLB, to provide detailed information about the structure perpendicular to the surface. By performing measurements in different H₂O/D₂O contrast solvents, a detailed scattering length density (SLD) profile of the bilayer can be constructed, from which parameters like bilayer thickness and hydration can be determined.[6][7]

Small-Angle Neutron Scattering (SANS): SANS is used to study the structure of particles in solution, such as liposomes, on the nanometer scale. By fitting the scattering data to a core-shell model, one can determine the average size, shape, and bilayer thickness of the vesicles.[1][2][8] The use of POPC-d31 allows for contrast variation to highlight the bilayer structure.

Deuterium (2H) NMR Spectroscopy: This solid-state NMR technique provides information about the orientational order and dynamics of the C-D bonds in the deuterated acyl chains of POPC-d31. The quadrupolar splitting observed in the 2H NMR spectrum is directly proportional to the deuterium order parameter (|SCD|), which reflects the degree of motional restriction of the acyl chain segments.[4][9][10]

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway relevant to the application of POPC-d31 in biomimetic membranes.

Experimental_Workflow_SANS cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis lipid_film POPC-d31 Lipid Film hydration Hydration with D2O Buffer lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (100 nm) freeze_thaw->extrusion luvs POPC-d31 LUVs extrusion->luvs sans_instrument SANS Instrument luvs->sans_instrument scattering_data Raw Scattering Data (I(q) vs. q) sans_instrument->scattering_data model_fitting Core-Shell Model Fitting scattering_data->model_fitting structural_params Bilayer Thickness, Area per Lipid model_fitting->structural_params

SANS Experimental Workflow for POPC-d31 Liposomes.

Experimental_Workflow_NR cluster_prep Sample Preparation cluster_nr Neutron Reflectometry cluster_analysis Data Analysis si_wafer Silicon Wafer cleaning Substrate Cleaning si_wafer->cleaning vesicle_fusion Vesicle Fusion cleaning->vesicle_fusion vesicle_prep Prepare POPC-d31 Vesicles vesicle_prep->vesicle_fusion slb Supported Lipid Bilayer (SLB) vesicle_fusion->slb nr_instrument Neutron Reflectometer slb->nr_instrument contrast_variation Contrast Variation (H2O/D2O) nr_instrument->contrast_variation reflectivity_curves Reflectivity Curves contrast_variation->reflectivity_curves sld_modeling SLD Profile Modeling reflectivity_curves->sld_modeling structural_info Bilayer Thickness, Hydration sld_modeling->structural_info

Neutron Reflectometry Workflow for POPC-d31 SLBs.

Drug_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular liposome POPC-based Liposome (with encapsulated drug) cell_membrane Cell Membrane liposome->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release cytosol Cytosol target Intracellular Target cytosol->target drug_release->cytosol therapeutic_effect Therapeutic Effect target->therapeutic_effect

Cellular Uptake of a POPC-based Liposomal Drug.

Applications in Drug Development

The use of POPC-d31 in biomimetic membranes has significant implications for drug development. By providing a detailed understanding of the lipid bilayer, researchers can better predict how drug molecules will interact with and permeate cell membranes.

  • Drug-Membrane Interactions: Neutron scattering with POPC-d31 can be used to determine the precise location and orientation of a drug molecule within the lipid bilayer. This information is crucial for understanding the mechanism of action and potential toxicity of new drug candidates.

  • Formulation Development: Liposomes are a clinically approved platform for drug delivery.[11] SANS studies using POPC-d31 can characterize the structure of these liposomal formulations, ensuring their stability and predicting their in vivo behavior. The interaction of these liposomes with model membranes can provide insights into their drug release mechanisms.[12][13][14]

  • Peptide and Protein Therapeutics: Many therapeutic peptides and proteins interact with cell membranes. POPC-d31-containing membranes can be used to study the structural changes in both the peptide and the bilayer upon binding, providing valuable information for the design of more effective peptide-based drugs.

Conclusion

POPC-d31 is a powerful and versatile tool for researchers in the fields of biophysics, materials science, and drug development. Its unique neutron scattering properties, combined with its utility in 2H NMR, provide an unparalleled level of detail into the structure and dynamics of biomimetic membranes. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for those looking to employ POPC-d31 in their own research, ultimately contributing to a deeper understanding of biological membranes and the development of new therapeutic strategies.

References

A Technical Guide to Investigating Lipid-Protein Interactions with POPC-d31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of modern biophysical techniques for characterizing the intricate interactions between proteins and lipids, with a specific focus on the use of 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31). The deuterated palmitoyl chain of POPC-d31 serves as a powerful, non-invasive probe in techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Neutron Diffraction, allowing for detailed analysis of membrane structure and dynamics upon protein binding.

Introduction: The Importance of Lipid-Protein Interactions

Lipid-protein interactions are fundamental to cellular life, governing the structure, function, and localization of membrane proteins. These interactions can be transient or stable, specific or non-specific, and are crucial for processes ranging from signal transduction and nutrient transport to viral entry and drug action. The lipid bilayer is not merely a passive solvent for membrane proteins; specific lipids can act as allosteric modulators, stabilize protein conformations, and facilitate oligomerization.

POPC is a common zwitterionic phospholipid in biological membranes, making it a relevant component for creating model membrane systems. The use of chain-deuterated POPC (POPC-d31) is particularly advantageous as deuterium (²H) has a nuclear spin of 1, making it an excellent probe for solid-state NMR studies. It allows researchers to directly monitor the effects of a protein on the lipid acyl chains without perturbing the system with bulky labels.

This whitepaper details three primary biophysical methods for studying these interactions using POPC-d31 model systems: Solid-State NMR, Native Mass Spectrometry, and Fluorescence Spectroscopy.

Solid-State Nuclear Magnetic Resonance (ssNMR)

Solid-state NMR is a premier, non-destructive technique for obtaining atomic-resolution information on the structure and dynamics of lipid bilayers and embedded proteins. When using POPC-d31, ²H ssNMR provides a direct measure of the orientation and mobility of the deuterated acyl chain segments.

Principle

The fundamental measurement in ²H ssNMR of lipid bilayers is the quadrupolar splitting (ΔνQ). This splitting is directly proportional to the molecular order parameter (S_CD), which quantifies the motional restriction of the carbon-deuterium (C-D) bonds along the acyl chain. When a protein binds to or inserts into the membrane, it perturbs the packing and dynamics of the surrounding lipids. This perturbation leads to measurable changes in the quadrupolar splittings, providing insight into:

  • Boundary vs. Bulk Lipids: The identification of two distinct lipid populations: "boundary" lipids directly interacting with the protein (typically more ordered) and "bulk" lipids behaving like a pure lipid bilayer (less ordered).

  • Membrane Fluidity/Rigidity: An increase in the order parameter indicates membrane rigidification, while a decrease signifies fluidization.[1]

  • Depth of Interaction: By analyzing the change in order parameter along the entire d31-chain, one can infer the depth of the protein's interaction with the membrane core.

Quantitative Data Summary: Acyl Chain Order Parameters

The interaction of a membrane protein with a POPC-d31 bilayer results in a characteristic change in the acyl chain order parameter (S_CD). The table below summarizes representative data derived from ²H ssNMR experiments, comparing a pure POPC-d31 bilayer to one containing an integral membrane protein.[1][2][3][4]

Carbon Position in sn-1 ChainS_CD (Pure POPC-d31)S_CD (POPC-d31 with Protein)Change (%)
C20.200.22+10.0%
C30.210.24+14.3%
C4 - C9 ("Plateau")0.220.26+18.2%
C100.210.24+14.3%
C120.180.20+11.1%
C140.130.14+7.7%
C16 (Terminal Methyl)0.030.030.0%

Note: Values are representative and can vary based on the specific protein, protein-to-lipid ratio, and experimental conditions.

Experimental Workflow & Diagram

The following diagram outlines the typical workflow for a ²H solid-state NMR experiment to probe lipid-protein interactions.

ssNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis p1 Dissolve Protein & POPC-d31 in Organic Solvent p2 Co-dry Mixture (N2 stream, vacuum) p1->p2 p3 Hydrate Lipid-Protein Film (Buffer) p2->p3 p4 Create Multilamellar Vesicles (MLVs) (Vortex, Freeze-Thaw Cycles) p3->p4 p5 Pack Sample into NMR Rotor p4->p5 a1 Place Rotor in ssNMR Spectrometer p5->a1 a2 Acquire 2H NMR Spectrum (Quadrupole Echo Sequence) a1->a2 a3 Process Data (Fourier Transform, De-Pakeing) a2->a3 a4 Calculate Order Parameters (S_CD) a3->a4 a5 Compare with Protein-Free Control a4->a5

Workflow for ²H Solid-State NMR Analysis.
Detailed Experimental Protocol: Proteoliposome Preparation and ssNMR

This protocol is adapted from methodologies described for incorporating peptides and proteins into multilamellar vesicles (MLVs) for ssNMR analysis.[4][5]

  • Preparation of Stock Solutions:

    • Accurately weigh 15-20 mg of POPC-d31 and dissolve it in chloroform to a final concentration of 10 mg/mL.

    • Dissolve the purified membrane protein of interest in an appropriate organic solvent (e.g., 2,2,2-trifluoroethanol or a chloroform/methanol mixture) or a detergent solution.

  • Mixing and Film Formation:

    • In a round-bottom flask, combine the POPC-d31 solution with the protein solution to achieve the desired final protein:lipid molar ratio (e.g., 1:50, 1:100).

    • Thoroughly mix the solutions.

    • Dry the mixture to a thin film under a gentle stream of nitrogen gas while rotating the flask.

    • Remove residual solvent by placing the flask under high vacuum for at least 12 hours.

  • Hydration and Vesicle Formation:

    • Hydrate the dried lipid-protein film by adding an appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4). The volume should be sufficient to create a lipid concentration of ~40-50% (w/w).

    • Allow the film to hydrate at a temperature above the lipid's phase transition temperature (~ -2°C for POPC) for 1-2 hours with intermittent vortexing.

    • Perform 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This homogenizes the sample and promotes uniform protein distribution, resulting in the formation of MLVs.

  • NMR Sample Packing:

    • Centrifuge the hydrated MLV suspension at high speed (e.g., 16,000 x g) to pellet the sample.

    • Carefully transfer the pellet into a 4 mm or 5 mm solid-state NMR rotor using a spatula or specialized packing tool.

    • Seal the rotor with the appropriate caps.

  • ²H ssNMR Data Acquisition:

    • Insert the rotor into the solid-state NMR probe.

    • Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).

    • Set the sample temperature (e.g., 30°C).

    • Acquire the ²H NMR spectrum using a quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire). Typical parameters include a 90° pulse width of 3-4 µs, an inter-pulse delay (τ) of 40-50 µs, and a recycle delay of 1-2 seconds.

    • Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

Native Mass Spectrometry (nMS)

Native mass spectrometry is a powerful technique for studying intact protein-lipid complexes in the gas phase.[6] It allows for the determination of binding stoichiometry (how many lipid molecules are bound to the protein) and can reveal preferential binding of certain lipid species from a complex mixture.

Principle

In this approach, membrane proteins are gently solubilized from their membrane environment (e.g., a POPC-d31 liposome or nanodisc) using a mild detergent.[7] The intact protein-lipid complexes are then introduced into the mass spectrometer using nano-electrospray ionization (nESI). In the gas phase, activating collisions can be used to strip away detergent molecules and non-specifically bound lipids, leaving only the protein and tightly associated lipid molecules. By measuring the mass of the resulting complex, the number and mass of the bound lipids can be precisely determined.

Quantitative Data Summary: Protein-Lipid Stoichiometry

Native MS can resolve distinct peaks corresponding to the protein bound to a specific number of lipid molecules. The table below shows hypothetical but representative data for a membrane protein interacting with POPC.

Species DetectedMeasured Mass (Da)No. of POPC BoundRelative Abundance (%)
Protein (Apo)50,000015
Protein + 1 POPC50,760135
Protein + 2 POPC51,520240
Protein + 3 POPC52,280310

Note: The mass of a single POPC molecule is ~760 Da. The mass of POPC-d31 is ~791 Da, which is easily distinguishable.

Experimental Workflow & Diagram

This diagram illustrates the process of analyzing protein-lipid complexes using native mass spectrometry.

nMS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis p1 Reconstitute Protein in POPC-d31 Nanodiscs or Liposomes p2 Solubilize with Mild Detergent (e.g., C8E4, LDAO) p1->p2 p3 Buffer Exchange into Volatile Buffer (e.g., Ammonium Acetate) p2->p3 p4 Load Sample into nESI Capillary p3->p4 a1 Nano-Electrospray Ionization (nESI) p4->a1 a2 Gentle Desolvation & Detergent Removal (Gas Phase) a1->a2 a3 Mass Analysis of Intact Protein-Lipid Complex a2->a3 a4 Optional: MS/MS Fragmentation to Confirm Lipid Identity a3->a4 a5 Determine Stoichiometry and Binding Specificity a4->a5

Workflow for Native Mass Spectrometry Analysis.
Detailed Experimental Protocol: Native MS of Protein-Lipid Complexes

This protocol provides a general framework for nMS analysis.[8][9][10]

  • Sample Preparation:

    • Reconstitute the purified membrane protein into a model membrane containing POPC-d31. Nanodiscs are often preferred as they provide a more defined and monodisperse system.

    • Solubilize the protein-nanodisc/liposome sample using a mild detergent compatible with mass spectrometry, such as tetraethylene glycol monooctyl ether (C8E4) or lauryl dimethylamine oxide (LDAO), at a concentration just above its critical micelle concentration (CMC).

    • Incubate for 1-2 hours at 4°C to ensure complete solubilization.

  • Buffer Exchange:

    • Using a centrifugal desalting column (e.g., Bio-Spin 6), exchange the sample into a volatile buffer suitable for nESI, typically 150-200 mM ammonium acetate, pH 7.0-7.5.

    • This step is critical to remove non-volatile salts and other contaminants that would interfere with the MS analysis. The detergent concentration should be maintained during this step.

  • Native MS Analysis:

    • Load 2-3 µL of the sample into a borosilicate capillary pulled to a fine tip for nESI.

    • Mount the capillary on the nESI source of a mass spectrometer configured for native analysis (e.g., a Q-TOF or Orbitrap instrument).

    • Apply a gentle source voltage (0.8-1.5 kV) to initiate the spray.

    • Optimize instrument parameters (e.g., source temperature, collision energies) to preserve the non-covalent protein-lipid interactions while efficiently removing detergent molecules. This often requires careful tuning to find a balance between desolvation and complex dissociation.

  • Data Analysis:

    • Acquire mass spectra over a high m/z range (e.g., 2,000-20,000).

    • Deconvolute the resulting charge state series to determine the zero-charge mass of the detected species.

    • Identify peaks corresponding to the apo-protein and the protein with one or more bound POPC-d31 molecules. The mass difference between peaks should correspond to the mass of POPC-d31 (791.27 Da).

    • Calculate the relative abundance of each species to assess the distribution of binding stoichiometries.

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods for quantifying binding affinity and determining the position of a protein within the lipid bilayer.

Principle

Two common fluorescence techniques are particularly powerful:

  • Fluorescence Quenching: This method is used to determine the depth of insertion of a protein's tryptophan (Trp) residues into the membrane. Vesicles are prepared containing POPC and a small amount of phospholipids with bromine atoms attached at specific positions along one acyl chain (brominated lipids). Bromine is an efficient collisional quencher of Trp fluorescence. By measuring the degree of quenching with lipids brominated at different depths, a profile of the Trp residue's proximity to different layers of the membrane can be constructed.[11][12]

  • Fluorescence Cross-Correlation Spectroscopy (FCCS): This technique can be used to measure the binding affinity (dissociation constant, K_D) between a protein and a lipid vesicle.[13][14] The protein is labeled with one fluorophore (e.g., green) and the liposomes (containing POPC-d31) are labeled with another (e.g., red). The two fluorophores are excited in a tiny, shared confocal volume. When a green-labeled protein binds to a red-labeled liposome, the two fluorophores move together. This correlated movement is detected as a cross-correlation signal. The amplitude of this signal is directly proportional to the concentration of the bound complex, allowing for the construction of a binding curve and calculation of the K_D.[15]

Quantitative Data Summary: Binding Affinity & Insertion Depth

The following tables provide representative quantitative data obtained from fluorescence experiments.

Table 4.2.1: Dissociation Constant (K_D) from FCCS [13]

Protein-Liposome SystemDissociation Constant (K_D)Notes
Peripheral Protein - POPC2.1 ± 1.1 µMBinding is often dependent on lipid headgroups.
Integral Protein - POPC< 100 nMTypically shows very high affinity.

Table 4.2.2: Tryptophan Quenching by Brominated Lipids [11]

Brominated Lipid PositionQuenching Efficiency (%)Implied Trp Location
C4,525%Trp is distant from the upper acyl chain region.
C6,740%Trp is located in the mid-region of the leaflet.
C9,1075%Trp is deeply inserted into the hydrophobic core.
C11,1280%Trp is deeply inserted into the hydrophobic core.
C15,1650%Trp is near the center but quenching is less efficient.
Logical Relationship Diagram

This diagram illustrates the principle of the fluorescence quenching experiment to determine protein insertion depth.

Quenching_Principle p_shallow Shallow Insertion trp_s Trp p_shallow->trp_s places p_deep Deep Insertion trp_d Trp p_deep->trp_d places q_shallow Br q_deep Br result_low Result: Low Quenching result_high Result: High Quenching q_deep->result_high causes trp_s->result_low far from trp_d->q_deep close to

Principle of Fluorescence Quenching Assay.
Detailed Experimental Protocol: FCCS for Binding Affinity

This protocol outlines the steps for measuring protein-liposome binding using FCCS.[13][14]

  • Preparation of Labeled Components:

    • Protein Labeling: Label the purified protein with a suitable fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol. Remove free dye using a desalting column. Determine the final protein concentration and degree of labeling using UV-Vis spectrophotometry.

    • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). Dissolve POPC-d31 and a lipid-conjugated fluorophore (e.g., Atto 655-DOPE, at 0.1 mol%) in chloroform. Dry to a film and hydrate with buffer as described in the ssNMR protocol. Form SUVs by sonication or LUVs by extrusion through polycarbonate membranes (e.g., 100 nm pore size).

  • FCCS Measurement Setup:

    • Calibrate a confocal microscope equipped for FCCS. This involves determining the effective confocal volume for both fluorophores using solutions of free dyes with known diffusion coefficients.

    • Use a dual-color setup with appropriate laser lines (e.g., 488 nm and 633 nm) and detectors.

  • Titration and Data Acquisition:

    • Prepare a series of samples in a multi-well plate or chambered coverglass.

    • Keep the concentration of labeled liposomes constant (e.g., 10-50 µM total lipid).

    • Titrate in the labeled protein over a range of concentrations that brackets the expected K_D (e.g., from 10 nM to 10 µM).

    • At each concentration point, acquire fluorescence fluctuation data for 10-20 runs of 10-30 seconds each to ensure statistical robustness.

  • Data Analysis:

    • For each measurement, calculate the autocorrelation functions (ACFs) for each channel and the cross-correlation function (CCF) between the channels.

    • Fit the ACFs to a diffusion model to determine the number of fluorescent particles (N) in the confocal volume for the protein (N_green) and the liposomes (N_red).

    • The amplitude of the CCF (G_cross(0)) is proportional to the number of dual-colored, bound complexes (N_cross).

    • Calculate the concentration of bound protein from the correlation amplitudes.

    • Plot the concentration of bound protein against the concentration of free protein.

    • Fit this binding curve to a suitable model (e.g., the Langmuir isotherm) to determine the dissociation constant (K_D).[14]

References

Methodological & Application

Application Note: NMR Spectrum Analysis of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) for Membrane Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) is a synthetic phospholipid analogue of one of the most common lipids in biological membranes. The deuteration of the palmitoyl chain at the sn-1 position makes it a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies of lipid bilayers. The absence of protons on the palmitoyl chain simplifies the ¹H NMR spectrum, allowing for unambiguous analysis of the signals from the oleoyl chain and the phosphocholine headgroup. Furthermore, the deuterium labels on the palmitoyl chain can be directly observed using ²H NMR to provide detailed information about the structure and dynamics of the lipid acyl chains within a membrane environment. This application note provides a detailed overview of the NMR spectrum analysis of POPC-d31, including experimental protocols and data interpretation for researchers in biophysics, biochemistry, and drug development.

Data Presentation: Quantitative NMR Data

The following tables summarize the expected chemical shifts for POPC-d31 in different NMR experiments. Note that the exact chemical shifts can vary depending on the solvent, temperature, and physical state of the lipid (e.g., in solution vs. liposomes).

Table 1: ¹H NMR Chemical Shifts of POPC-d31 in CDCl₃

The ¹H NMR spectrum of POPC-d31 is simplified due to the deuteration of the palmitoyl chain, leading to the absence of its corresponding proton signals.

Assignment Chemical Shift (ppm) Multiplicity Notes
Oleoyl Chain
ω-CH₃~0.88t
(CH₂)n~1.28m
C=C-CH₂~2.01m
α-CH₂~2.31t
C=CH~5.34m
Glycerol Backbone
sn-1 CH₂a~4.39dd
sn-1 CH₂b~4.15dd
sn-2 CH~5.24m
sn-3 CH₂a~4.00m
sn-3 CH₂b~3.95m
Phosphocholine Headgroup
P-O-CH₂~4.29m
N⁺-CH₂~3.80m
N⁺(CH₃)₃~3.39s
Palmitoyl Chain (d31) N/AN/ASignals are absent due to deuteration.

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s (singlet), t (triplet), m (multiplet), and dd (doublet of doublets).

Table 2: Representative ¹³C NMR Chemical Shifts of POPC-d31 in CDCl₃

In the ¹³C NMR spectrum of POPC-d31, the signals from the deuterated palmitoyl chain will be significantly broadened and have a much lower intensity due to the coupling with deuterium.

Assignment Chemical Shift (ppm)
Oleoyl Chain
C=O~173.4
C=C~129.8, ~130.0
Other acyl chain carbons~14.1 - ~34.2
Glycerol Backbone
sn-1 C=ON/A (deuterated chain)
sn-2 C=O~173.4
sn-1 CH₂~62.9
sn-2 CH~70.6
sn-3 CH₂~63.6
Phosphocholine Headgroup
P-O-CH₂~59.2
N⁺-CH₂~66.4
N⁺(CH₃)₃~54.3
Palmitoyl Chain (d31) Broadened and low intensity signals.

Note: Chemical shifts are referenced to TMS at 0 ppm.

Table 3: ³¹P NMR Chemical Shifts of POPC-d31 Liposomes

The ³¹P NMR spectrum of phospholipids is sensitive to the headgroup conformation and dynamics, as well as the phase of the lipid assembly.

Lipid Phase Chemical Shift (ppm) Lineshape
Isotropic (e.g., small unilamellar vesicles)~ -0.8Narrow, symmetric peak
Lamellar (e.g., large unilamellar or multilamellar vesicles)Anisotropic powder patternBroad, asymmetric with a high-field peak and a low-field shoulder. The chemical shift anisotropy can span up to 40-50 ppm[1].

Note: Chemical shifts are referenced to 85% H₃PO₄.

Table 4: Representative ²H NMR Quadrupolar Splittings of POPC-d31 in a Fluid Lamellar Phase

²H NMR of the deuterated palmitoyl chain provides a direct measure of the acyl chain order parameter (S_CD). The quadrupolar splitting (Δν_Q) is proportional to S_CD.

Carbon Position on Palmitoyl Chain Typical Quadrupolar Splitting (Δν_Q) (kHz)
C2-C9 (Plateau region)25 - 30
C10-C15 (Disordered region)20 - 5
C16 (Terminal methyl)~2.5

Note: Values are temperature-dependent and reflect the average orientation and motional freedom of the C-D bonds relative to the magnetic field.

Experimental Protocols

1. Preparation of POPC-d31 Liposomes for NMR Analysis

This protocol describes the preparation of multilamellar vesicles (MLVs) by the thin-film hydration method.

  • Materials:

    • 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) powder.

    • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Buffer of choice (e.g., phosphate-buffered saline, PBS), prepared with D₂O for ¹H and ¹³C NMR or H₂O for ³¹P and ²H NMR.

  • Procedure:

    • Dissolve a known amount of POPC-d31 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the chosen buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of POPC (~ -2 °C).

    • The resulting suspension contains multilamellar vesicles (MLVs). For some applications, the MLVs can be subjected to freeze-thaw cycles to increase lamellarity.

    • For small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.

2. NMR Data Acquisition

The following are general guidelines for acquiring NMR spectra of POPC-d31. Specific parameters should be optimized for the instrument and sample.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃ for monomeric lipid or D₂O-based buffer for liposomes.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 5s.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Solvent: CDCl₃ for monomeric lipid or D₂O-based buffer for liposomes.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm.

      • Number of Scans: 1024 or higher, depending on concentration.

      • Relaxation Delay: 2-5s.

  • ³¹P NMR Spectroscopy:

    • Spectrometer: 162 MHz or higher.

    • Solvent: H₂O-based buffer for liposomes.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~100 ppm.

      • Number of Scans: 128-512.

      • Relaxation Delay: 2s.

  • ²H NMR Spectroscopy (Solid-State):

    • Spectrometer: Solid-state NMR spectrometer with a wide-bore magnet.

    • Sample: Hydrated POPC-d31 liposomes.

    • Pulse Sequence: Quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

    • Acquisition Parameters:

      • 90° Pulse Width: 2-4 µs.

      • Echo Delay (τ): 30-50 µs.

      • Recycle Delay: 0.5-1s.

      • Spectral Width: 250-500 kHz.

      • Number of Scans: 10,000 - 100,000.

Mandatory Visualizations

experimental_workflow Experimental Workflow for POPC-d31 NMR Analysis cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation lipid_prep Dissolve POPC-d31 in Chloroform film_formation Form Thin Lipid Film (Rotary Evaporation) lipid_prep->film_formation hydration Hydrate with Buffer (Vortexing) film_formation->hydration liposomes MLV Suspension hydration->liposomes nmr_acquisition NMR Data Acquisition (¹H, ¹³C, ³¹P, ²H) liposomes->nmr_acquisition Transfer to NMR tube processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->processing analysis Spectral Analysis processing->analysis chem_shift Chemical Shift Assignment analysis->chem_shift order_param ²H Order Parameter Calculation analysis->order_param membrane_prop Determine Membrane Properties chem_shift->membrane_prop order_param->membrane_prop

Caption: Experimental workflow for POPC-d31 NMR analysis.

signaling_pathway Analysis of Membrane Properties using POPC-d31 ²H NMR cluster_data ²H NMR Data cluster_analysis Biophysical Analysis cluster_application Applications quad_splitting Quadrupolar Splitting (Δν_Q) order_parameter Acyl Chain Order Parameter (S_CD) quad_splitting->order_parameter Calculation membrane_thickness Membrane Thickness order_parameter->membrane_thickness Correlates with membrane_fluidity Membrane Fluidity order_parameter->membrane_fluidity Inversely correlates with lipid_packing Lipid Packing order_parameter->lipid_packing Correlates with drug_interaction Drug-Membrane Interaction membrane_thickness->drug_interaction protein_interaction Protein-Membrane Interaction membrane_fluidity->protein_interaction domain_formation Lipid Domain Formation lipid_packing->domain_formation

Caption: Analysis of membrane properties using POPC-d31 ²H NMR.

References

Application Note: Employing POPC-d31 for Solid-State NMR Analysis of Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane proteins constitute a significant portion of the proteome, accounting for 20-30% of all expressed proteins, and are the targets for over half of all modern drugs.[1] Despite their importance, structural characterization remains a formidable challenge due to their hydrophobic nature and requirement for a membrane environment to maintain their native conformation and function.[1][2] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique to study membrane proteins in native-like lipid bilayers, providing insights into their structure, dynamics, and interactions with lipids.[2][3]

This application note details the use of 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid, for the solid-state NMR analysis of membrane proteins. The deuteration of the palmitoyl chain allows for sensitive probing of the lipid environment and its response to an embedded protein, without interference from proton signals. Using ²H (deuterium) ssNMR, researchers can gain valuable information on lipid chain order, membrane thickness, and protein-induced membrane perturbations.[4][5]

Principle of the Method

Solid-state ²H NMR spectroscopy is a highly effective tool for investigating the properties of lipid membranes.[4][5] The technique relies on the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient. This interaction, known as quadrupolar coupling, is sensitive to the orientation and dynamics of the C-²H bond.

In a fluid, liquid-crystalline lipid bilayer, the rapid, anisotropic motion of the lipid acyl chains averages the quadrupolar coupling. This results in a characteristic Pake doublet spectrum, from which a residual quadrupolar splitting (Δνq) can be measured for each deuterated segment. The magnitude of this splitting is directly proportional to the segmental order parameter, S_CD_.

S_CD_ = (4/3) * (h / e²qQ) * Δνq

where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

The order parameter, S_CD_, provides a measure of the motional restriction of a specific C-²H bond vector relative to the bilayer normal. A plot of S_CD_ versus the carbon position along the acyl chain generates an order parameter profile, which reveals details about the fluidity and organization of the membrane interior. The incorporation of a membrane protein alters the dynamics of the surrounding lipids, leading to measurable changes in the quadrupolar splittings and, consequently, the S_CD_ profile. These changes provide critical information about the protein's topology, its depth of insertion, and its influence on the physical properties of the membrane.[4][6]

Experimental Protocols

Protocol 1: Reconstitution of Membrane Protein into POPC-d31 Liposomes

This protocol describes a general detergent-mediated method for reconstituting a purified membrane protein into unilamellar vesicles composed of POPC-d31.[7][8]

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, LDAO, OG)

  • POPC-d31 (e.g., from Avanti Polar Lipids)

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent for solubilization (e.g., Triton X-100, LDAO)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Chloroform

  • Nitrogen gas source

  • Lyophilizer or vacuum desiccator

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amount of POPC-d31 in chloroform. For a typical protein-to-lipid molar ratio of 1:50 to 1:200, start with 20-30 mg of lipid.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration and Solubilization:

    • Hydrate the lipid film with the chosen buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to create multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath to produce unilamellar vesicles.[7]

    • Solubilize the vesicles by adding detergent (e.g., Triton X-100) to a concentration above its critical micelle concentration (CMC) until the solution clarifies.

  • Protein Reconstitution:

    • Combine the purified, detergent-solubilized membrane protein with the lipid-detergent mixed micelles. The final protein-lipid ratio should be optimized for the specific protein under study.

    • Incubate the mixture at a suitable temperature (e.g., 4°C or room temperature) for 1-2 hours with gentle agitation to allow for equilibration.

  • Detergent Removal:

    • Remove the detergent gradually to allow the formation of proteoliposomes. This is a critical step and can be achieved by:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes.

      • Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking at 4°C. Replace the beads every few hours for a total of 12-24 hours.

  • Sample Collection and Concentration:

    • Harvest the resulting proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 2 hours).[7]

    • Discard the supernatant, which contains unincorporated protein and residual detergent.

    • Resuspend the pellet in a minimal amount of buffer.

  • Sample Packing for ssNMR:

    • Carefully transfer the concentrated proteoliposome sample into an ssNMR rotor (e.g., 4 mm MAS rotor).

    • Pack the sample tightly by repeated centrifugation steps directly in the rotor using a suitable packing tool.

    • The final sample should be a hydrated pellet with a water content of approximately 30-50 wt%.[7]

Workflow for Membrane Protein Reconstitution```dot

// Edges LipidFilm -> Hydration; Hydration -> Solubilize; {Solubilize, Protein} -> Mix [lhead=cluster_reconstitution]; Mix -> DetergentRemoval; DetergentRemoval -> Harvest [lhead=cluster_final]; Harvest -> Pack; Pack -> End [shape=ellipse, label="Ready for ssNMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Model of protein-induced changes in lipid acyl chain order.

Conclusion

The use of POPC-d31 in solid-state NMR studies provides a powerful and direct method for characterizing the lipid environment of membrane proteins. By measuring changes in the deuterium quadrupolar splittings and calculating segmental order parameters, researchers can obtain detailed insights into protein-lipid interactions, membrane organization, and the physical effects of protein insertion into a bilayer. The protocols and principles outlined here serve as a guide for employing this technique to advance the structural and functional understanding of membrane proteins, which is crucial for drug discovery and development.

References

Application Note: Utilizing POPC-d31 as an Internal Standard for Accurate Phospholipid Quantification in LC-MS Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and disease pathology. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone of lipidomics research due to its high sensitivity and specificity. However, accurate and reproducible quantification of lipids by LC-MS is challenging due to variations in sample extraction, matrix effects, and instrument response.[1] To overcome these challenges, the use of stable isotope-labeled internal standards is considered the "gold standard" for quantitative lipidomics.[2]

This application note provides a detailed protocol for the use of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) as an internal standard for the quantification of phosphatidylcholines (PCs) and other phospholipids in complex biological samples using LC-MS. POPC-d31 is an ideal internal standard as it is chemically identical to its endogenous counterpart, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), but is distinguished by its increased mass due to the deuterated palmitoyl chain. This ensures that it co-elutes with and experiences similar ionization and fragmentation behavior as the endogenous PCs, allowing for reliable normalization.

Materials and Methods

Materials
  • Internal Standard: 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) (Avanti Polar Lipids, Inc.)

  • Solvents: LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.

  • Sample Types: Human plasma, cultured cells (e.g., HEK293), or tissue homogenates.

  • Lipid Extraction Reagents: Pre-chilled solutions for either Folch or MTBE extraction.

  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Experimental Protocols
  • Accurately weigh a precise amount of POPC-d31 powder.

  • Dissolve the powder in a known volume of chloroform:methanol (1:1, v/v) to create a stock solution of 1 mg/mL.

  • Store the stock solution in an amber glass vial at -20°C.

  • Prepare a working solution by diluting the stock solution to a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.

This protocol is suitable for the extraction of lipids from 50 µL of human plasma.

  • Thaw frozen plasma samples on ice.

  • In a clean 1.5 mL microcentrifuge tube, add 20 µL of the 10 µg/mL POPC-d31 internal standard working solution.

  • Add 50 µL of the plasma sample to the tube containing the internal standard. Vortex briefly.

  • Add 400 µL of ice-cold methanol. Vortex for 10 seconds.

  • Add 1.2 mL of MTBE. Vortex for 10 seconds and then shake for 45 minutes at 4°C.

  • Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Scan Range m/z 300-1200
Data Acquisition Data-dependent acquisition (DDA) with MS/MS fragmentation of the top 5 most intense ions.
Collision Energy Ramped collision energy (e.g., 20-40 eV)
Targeted Ions Include the m/z of POPC-d31 ([M+H]⁺ ≈ 791.79) and endogenous POPC ([M+H]⁺ ≈ 760.58) in the inclusion list for targeted fragmentation.
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous phosphatidylcholines and the POPC-d31 internal standard using the appropriate software (e.g., vendor-specific software, Skyline, or MZmine).

  • Normalization: Calculate the response factor (RF) for each endogenous PC relative to the POPC-d31 internal standard using the following formula: RF = (Peak Area of Endogenous PC) / (Peak Area of POPC-d31)

  • Quantification: To determine the absolute concentration of an endogenous PC, a calibration curve of a non-deuterated standard for that specific PC is required. However, for relative quantification between samples, the normalized peak area (response factor) can be used. For semi-absolute quantification, the concentration of an endogenous PC can be estimated assuming a similar response factor to POPC, using the following formula: Concentration of Endogenous PC (µg/mL) = (Peak Area of Endogenous PC / Peak Area of POPC-d31) * Concentration of POPC-d31 (µg/mL)

Results and Discussion

Quantitative Performance

The use of POPC-d31 as an internal standard provides excellent linearity and reproducibility for the quantification of phosphatidylcholines. A summary of the expected quantitative performance is presented in Table 1.

ParameterExpected Value
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Recovery 85-115%
LOD Low ng/mL range
LOQ Mid-to-high ng/mL range

Table 1: Expected quantitative performance of a lipidomics assay using POPC-d31 as an internal standard. These are representative values and may vary depending on the specific LC-MS system and matrix.

Application to Other Lipid Classes

While POPC-d31 is the ideal internal standard for phosphatidylcholines, it can also be used for the semi-quantification of other phospholipid classes, such as sphingomyelins (SM), that exhibit similar chromatographic and ionization behavior. However, for the most accurate quantification of other lipid classes, it is recommended to use a corresponding stable isotope-labeled internal standard for each class.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with POPC-d31 Sample->Spike Extract Lipid Extraction (MTBE Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation MS->MSMS Integrate Peak Integration MSMS->Integrate Normalize Normalization to POPC-d31 Integrate->Normalize Quantify Quantification Normalize->Quantify

Caption: Experimental workflow for LC-MS lipidomics using POPC-d31.

Logical_Relationship Analyte Endogenous PC (Analyte) LC_MS LC-MS System Analyte->LC_MS IS POPC-d31 (Internal Standard) IS->LC_MS Analyte_Signal Analyte Peak Area LC_MS->Analyte_Signal IS_Signal IS Peak Area LC_MS->IS_Signal Normalization Normalization Ratio = Analyte Area / IS Area Analyte_Signal->Normalization IS_Signal->Normalization Quantification Concentration Calculation Normalization->Quantification

Caption: Data analysis logic for internal standard normalization.

Conclusion

The use of POPC-d31 as an internal standard is a robust and reliable method for the accurate quantification of phosphatidylcholines in complex biological samples by LC-MS. The protocol outlined in this application note provides a comprehensive workflow from sample preparation to data analysis. By compensating for variations in sample handling and instrument performance, POPC-d31 enables high-quality, reproducible data, which is essential for advancing our understanding of the role of lipids in health and disease.

References

Accurate Quantification of Phospholipids Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipids are fundamental components of cellular membranes and play critical roles in numerous cellular processes, including signal transduction, membrane trafficking, and apoptosis. The accurate quantification of phospholipid species is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. This document provides detailed application notes and protocols for the accurate quantification of phospholipids in biological samples using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated standards is the gold standard for quantitative lipidomics as they closely mimic the chemical and physical properties of their endogenous counterparts, thus compensating for variations in sample preparation, extraction efficiency, and matrix effects during analysis.[1][2]

Core Principles of Quantification with Deuterated Standards

The fundamental principle behind using deuterated internal standards is the concept of isotope dilution mass spectrometry. A known amount of a deuterated version of the analyte of interest is spiked into the sample at the earliest stage of sample preparation.[3] Because the deuterated standard is chemically identical to the endogenous analyte, it will behave similarly throughout the extraction, derivatization (if any), and chromatographic separation processes.[4] The mass spectrometer can differentiate between the endogenous (light) and the deuterated (heavy) forms based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio will remain constant even if sample loss occurs during preparation.[5][6]

Experimental Protocols

Preparation of Internal Standard Spiking Solution

A variety of deuterated phospholipid standards are commercially available, often as mixtures covering multiple lipid classes (e.g., LIPIDOMIX®).[7] It is crucial to select internal standards that are structurally as similar as possible to the analytes of interest.

Materials:

  • Deuterated phospholipid internal standard mixture (e.g., Avanti Polar Lipids SPLASH® LIPIDOMIX®)

  • LC-MS grade methanol

  • LC-MS grade methyl-tert-butyl ether (MTBE)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the deuterated standard mixture to warm to room temperature.

  • Vortex the standard mixture to ensure homogeneity.

  • Prepare a working internal standard spiking solution by diluting the stock solution in a suitable solvent, such as methanol or a methanol/MTBE mixture. The final concentration of each deuterated standard in the spiking solution should be optimized based on the expected concentration range of the endogenous phospholipids in the samples.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method Modification)

This protocol is a widely used method for the extraction of lipids from biological samples such as plasma, serum, or cell pellets.

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard Spiking Solution

  • LC-MS grade methanol, pre-chilled at -20°C

  • LC-MS grade chloroform, pre-chilled at -20°C

  • LC-MS grade water, pre-chilled at 4°C

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • To a glass tube, add the biological sample (e.g., 50 µL of plasma).

  • Add 200 µL of pre-chilled methanol containing the internal standard mixture.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 400 µL of pre-chilled chloroform to the mixture and vortex for 30 seconds.[8]

  • Add 150 µL of pre-chilled water to induce phase separation and vortex for 30 seconds.

  • Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).[1]

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.[9]

  • Injection Volume: 5 µL.[9]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the phospholipids based on their hydrophobicity.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.

  • MRM Transitions: Specific precursor-to-product ion transitions for each endogenous phospholipid and its corresponding deuterated internal standard need to be determined and optimized.

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the quantitative results for a selection of phospholipids.

Phospholipid ClassAnalyte (Endogenous)Internal Standard (Deuterated)Analyte Concentration (µg/mL) ± SD
PhosphatidylcholinePC(16:0/18:1)PC(16:0-d31/18:1)150.2 ± 12.5
PhosphatidylcholinePC(18:0/20:4)PC(18:0-d35/20:4)85.6 ± 7.8
PhosphatidylethanolaminePE(18:0/18:2)PE(18:0-d35/18:2)45.3 ± 4.1
PhosphatidylserinePS(18:0/18:1)PS(18:0-d35/18:1)12.1 ± 1.5
PhosphatidylinositolPI(18:0/20:4)PI(18:0-d35/20:4)25.8 ± 2.9

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Lipid Extraction (Methanol/Chloroform) Spike->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down Extract Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration (Endogenous & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for phospholipid quantification.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

Phospholipids are integral to cellular signaling. The PI3K/Akt pathway is a key example, where the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane initiates a cascade of events crucial for cell survival, growth, and proliferation.[4]

Caption: PI3K/Akt signaling pathway overview.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and accurate method for the quantification of phospholipids in complex biological matrices. The protocols and guidelines presented here offer a framework for researchers to implement these powerful analytical techniques in their own studies. Careful selection of internal standards, optimization of extraction and chromatographic conditions, and appropriate data analysis are all critical for obtaining high-quality, reliable quantitative data. This approach is invaluable for advancing our understanding of the roles of phospholipids in health and disease and for the development of new diagnostic and therapeutic strategies.

References

Application Note: Preparation of POPC-d31 Unilamellar Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of unilamellar vesicles composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31) using the lipid film hydration and extrusion method. This technique is widely used to produce vesicles with a controlled and relatively uniform size distribution.

Introduction

Unilamellar vesicles are spherical structures composed of a single lipid bilayer enclosing an aqueous core. They serve as valuable model systems for studying biological membranes and are utilized in various applications, including drug delivery. The incorporation of deuterated lipids, such as POPC-d31, is particularly useful for biophysical studies, such as those employing neutron scattering or nuclear magnetic resonance (NMR), where the contrast between different components is critical. The most common method for preparing unilamellar vesicles is the extrusion of multilamellar vesicles (MLVs) through polycarbonate filters, which yields large unilamellar vesicles (LUVs) with a defined size.[1][2][3][4]

Experimental Protocol

This protocol details the preparation of POPC-d31 unilamellar vesicles via the extrusion technique. The main steps include creating a thin lipid film, hydrating it to form multilamellar vesicles, and then extruding the suspension to produce unilamellar vesicles.

Materials and Equipment

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31)

  • Chloroform (or a chloroform/methanol mixture)[5]

  • Desired aqueous buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)[6]

  • Nitrogen or Argon gas[1][7]

  • Absolute ethanol[8]

  • Deionized water

Equipment:

  • Round-bottom flask or glass test tube[5][7]

  • Rotary evaporator or a gentle stream of inert gas (N2 or Ar)[5][7]

  • Vacuum desiccator or high-vacuum pump[6][7]

  • Vortex mixer[7]

  • Bath sonicator (optional)[7]

  • Mini-extruder device[1][8]

  • Polycarbonate membranes (e.g., 100 nm pore size)[1][8]

  • Filter supports for the extruder[8]

  • Gas-tight glass syringes (e.g., 1 mL)[8]

  • Heating block or water bath (optional, depending on lipid transition temperature)

Step-by-Step Methodology

Step 1: Preparation of the Lipid Film

  • Dissolve the desired amount of POPC-d31 lipid in chloroform in a round-bottom flask or glass test tube. Ensure the lipid is fully dissolved.[5]

  • Remove the organic solvent using a rotary evaporator or by directing a gentle stream of nitrogen or argon gas onto the surface of the solution.[6][7] Rotate the flask or tube to ensure the formation of a thin, even film on the inner surface.

  • Place the flask or tube under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6][7]

Step 2: Hydration of the Lipid Film

  • Add the desired aqueous buffer to the dried lipid film.[5] The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).[8]

  • Hydrate the lipid film by vortexing the mixture vigorously for several minutes.[7] This process should result in a milky, cloudy suspension of multilamellar vesicles (MLVs).

  • For more efficient hydration, the suspension can be subjected to several freeze-thaw cycles.[1] This involves freezing the vesicle suspension in a dry ice/ethanol bath and then thawing it in warm water, repeating the cycle 3-5 times.

Step 3: Extrusion to Form Unilamellar Vesicles

  • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm), following the manufacturer's instructions.[1][9]

  • Load the MLV suspension into one of the glass syringes and carefully place it into one side of the extruder. Place an empty syringe on the opposite side.

  • Pass the lipid suspension from the full syringe to the empty one through the polycarbonate membrane. This constitutes one pass.

  • Repeat this process for a total of 11 to 21 passes.[8] This repeated extrusion ensures the formation of a homogenous population of unilamellar vesicles. The solution should become clearer as MLVs are converted to LUVs.[8]

  • The final product is a suspension of unilamellar vesicles with a diameter close to the pore size of the membrane used.

Step 4: Storage

  • Store the prepared vesicles at 4°C. For lipids with a high phase transition temperature, storage should be above that temperature to maintain vesicle integrity.[8]

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of POPC-d31 unilamellar vesicles.

ParameterTypical ValueNotes
Lipid POPC-d31---
Solvent for Lipid Film ChloroformA mixture with methanol can also be used.
Final Lipid Concentration 1 - 10 mg/mLCan be adjusted based on experimental needs.[8]
Hydration Buffer 10 mM Tris, 150 mM NaCl, pH 7.5The buffer should be chosen based on the intended application.[6]
Extruder Pore Size 100 nmOther sizes (e.g., 50 nm, 200 nm) can be used for different vesicle sizes.[9]
Number of Extrusion Passes 11 - 21An odd number of passes ensures the final sample is in the desired syringe.
Typical Resulting Vesicle Size ~100-120 nmThe vesicle diameter is typically slightly larger than the filter pore size.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing POPC-d31 unilamellar vesicles.

G cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_extrusion Step 3: Extrusion cluster_final Final Product Dissolve POPC-d31 Dissolve POPC-d31 Evaporate Solvent Evaporate Solvent Dry under Vacuum Dry under Vacuum Evaporate Solvent->Dry under Vacuum creates thin film Add Buffer Add Buffer Dry under Vacuum->Add Buffer Vortex/Agitate Vortex/Agitate Add Buffer->Vortex/Agitate forms MLVs Assemble Extruder Assemble Extruder Vortex/Agitate->Assemble Extruder Extrude (11-21 passes) Extrude (11-21 passes) Assemble Extruder->Extrude (11-21 passes) Unilamellar Vesicles Unilamellar Vesicles Extrude (11-21 passes)->Unilamellar Vesicles

Caption: Workflow for POPC-d31 unilamellar vesicle preparation.

References

Application Notes and Protocols for Incorporating POPC-d31 into Nanodiscs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two molecules of a membrane scaffold protein (MSP).[1][2][3] They provide a native-like membrane environment for studying membrane proteins, making them an invaluable tool in structural biology, biophysics, and drug discovery.[1][2] The use of deuterated lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31), is particularly advantageous for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as it can reduce background signals and allow for clearer observation of the protein of interest. This document provides a detailed, step-by-step guide for the incorporation of POPC-d31 into nanodiscs, both with and without a target membrane protein.

Data Presentation

The successful assembly of nanodiscs is critically dependent on the stoichiometry of the components. The following table summarizes recommended molar ratios for the assembly of nanodiscs using various membrane scaffold proteins and POPC. These ratios are directly applicable for the use of POPC-d31.

Membrane Scaffold Protein (MSP)Target ProteinPOPC:MSP Molar Ratio (for empty nanodiscs)Target Protein:MSP:POPC Molar Ratio (for protein-loaded nanodiscs)Reference
MSP1D1N/A55:1 to 65:1N/A[4][5]
MSP1D1MalFGK2N/A1:3:60 or 1:3:400[6]
MSP1D1ΔH5A2A ARN/ANot Specified[7]
MSP1E3D1Bacteriorhodopsin (bR)1:1602:3:160[8]
MSP2N2GFP-nanotrapN/A1:5:100[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the incorporation of POPC-d31 into nanodiscs.

Protocol 1: Preparation of POPC-d31 Lipids
  • Dissolving the Lipid : Dissolve the powdered POPC-d31 in chloroform to a desired stock concentration, typically between 130-150 mM.[5] For example, to make a 150 mM stock solution of POPC (MW ≈ 760.1 g/mol ), you would dissolve 100 mg in approximately 877 µL of chloroform.[5]

  • Drying the Lipid Film : In a glass tube, dispense the desired amount of the POPC-d31 chloroform stock.[9] Dry the solvent using a gentle stream of nitrogen gas while rotating the tube to create a thin lipid film on the walls.[7][9] Further dry the film under vacuum overnight to remove any residual solvent.[6][7]

  • Solubilization : Resuspend the dried lipid film in a buffer containing a detergent, typically sodium cholate.[9] A common practice is to add a buffer with twice the desired final cholate concentration to achieve the target lipid concentration. For instance, add a 100 mM cholate buffer to the lipid film to get a final phospholipid concentration of 50 mM.[9]

  • Clarification : Vortex the tube, warm it under hot tap water, and sonicate in an ultrasonic bath until the solution is clear and no lipid remains on the tube walls.[6][9] This creates the working lipid stock for the assembly mixture.

Protocol 2: Expression and Purification of Membrane Scaffold Protein (MSP)
  • Expression : Transform E. coli BL21 (DE3) cells with a plasmid containing the desired His-tagged MSP construct (e.g., pMSP1D1).[6] Grow the cells to an OD600 of ~0.5 and induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 3 hours at 37°C.[6]

  • Cell Lysis : Harvest the cells by centrifugation and resuspend them in a lysis buffer.[6][10] Lyse the cells using a French press or sonication.[6]

  • Purification : Centrifuge the lysate to remove insoluble material.[6] The soluble fraction containing the MSP is then purified using immobilized metal affinity chromatography (IMAC), such as a HisTrap HP column.[2][7]

  • Tag Cleavage (Optional) : If required, cleave the polyhistidine tag using a specific protease like TEV protease.[2][7]

  • Size Exclusion Chromatography : Further purify the MSP using size exclusion chromatography (e.g., Superdex-75 or Superdex 200 column) to ensure homogeneity.[7][10]

Protocol 3: Assembly of POPC-d31 Nanodiscs (with and without a target protein)

The general principle involves mixing the detergent-solubilized POPC-d31 and MSP (and the target membrane protein, if applicable) and then removing the detergent to facilitate self-assembly.[9]

  • Reconstitution Mixture : Prepare the reconstitution mixture by combining the solubilized POPC-d31, the purified MSP, and the detergent-solubilized target membrane protein (if applicable) at the desired molar ratio (see Data Presentation table).[9][11] Ensure the final cholate concentration in the mixture is between 12-40 mM.[9]

  • Incubation : Incubate the mixture on ice or at 4°C.[9][11] Incubation times can vary from 5 minutes to a couple of hours.[9][11] For POPC, the assembly is typically conducted on ice.[9]

  • Detergent Removal : Remove the detergent using adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[6][9] Add approximately 0.5-1 g of wet Bio-Beads per ml of the reconstitution mixture.[9] Gently shake the mixture for 4-18 hours.[9][11]

  • Purification of Nanodiscs : After detergent removal, separate the assembled nanodiscs from aggregates and unassembled components using size exclusion chromatography (e.g., Superdex 200 column).[9][10] Monitor the elution profile at 280 nm.[5][11]

  • Characterization : Analyze the collected fractions by SDS-PAGE to confirm the presence of MSP and the target protein.[11] Further characterization can be performed using dynamic light scattering (DLS) to determine the size and homogeneity of the nanodiscs.[6]

Mandatory Visualization

Nanodisc_Assembly_Workflow Workflow for POPC-d31 Nanodisc Assembly cluster_prep Component Preparation cluster_assembly Nanodisc Assembly cluster_purification Purification & Analysis popc_prep POPC-d31 Lipid Film Preparation mix Mix Components: POPC-d31, MSP, (Target Protein), Cholate popc_prep->mix msp_prep MSP Expression & Purification msp_prep->mix protein_prep Target Protein Solubilization (optional) protein_prep->mix incubate Incubate at 4°C mix->incubate detergent_removal Detergent Removal (Bio-Beads) incubate->detergent_removal sec Size Exclusion Chromatography (SEC) detergent_removal->sec analysis Characterization (SDS-PAGE, DLS) sec->analysis

Caption: Workflow for POPC-d31 Nanodisc Assembly.

Signaling_Pathway_Concept Conceptual Signaling Pathway Study Using Nanodiscs Ligand Ligand Receptor_ND Receptor in POPC-d31 Nanodisc Ligand->Receptor_ND Binding Effector Effector Protein Receptor_ND->Effector Activation Downstream_Signal Downstream Signaling Effector->Downstream_Signal Signal Transduction

Caption: Conceptual Signaling Pathway Study.

References

Application of POPC-d31 in Neutron Reflectometry Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the use of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine with a deuterated palmitoyl chain (POPC-d31) in neutron reflectometry studies. This technique is a powerful tool for elucidating the structure and function of model cell membranes, offering nanoscale resolution and unique advantages for studying lipid bilayers and their interactions with various molecules. The selective deuteration of the lipid acyl chain provides a significant contrast for neutrons, enabling precise determination of bilayer structure, thickness, and molecular arrangement.

Introduction to POPC-d31 and Neutron Reflectometry

POPC is a biologically relevant phospholipid commonly used to create model membranes that mimic the fluidity and general characteristics of eukaryotic cell membranes. The deuterated analog, POPC-d31, where the 31 hydrogen atoms of the palmitoyl chain are replaced with deuterium, is particularly valuable for neutron scattering techniques. This is because hydrogen and deuterium have vastly different neutron scattering lengths, creating a strong contrast that allows researchers to highlight specific components within a complex system.[1]

Neutron reflectometry is a non-destructive technique that provides detailed information about the structure of thin films and interfaces.[1] By measuring the reflection of a neutron beam from a surface, one can determine the scattering length density (SLD) profile perpendicular to the interface. This SLD profile can then be modeled to reveal the thickness, composition, and roughness of individual layers within the sample, such as the head and tail regions of a lipid bilayer.

Key Structural Parameters of POPC-d31 Bilayers

The following table summarizes key quantitative data for POPC and POPC-d31 derived from neutron reflectometry and related techniques. These values are crucial for modeling neutron reflectometry data and for understanding the physical properties of the lipid bilayer.

ParameterValueNotes
Molecular Formula of POPC-d31 C42H51NO8PD31The palmitoyl chain is deuterated.
Formula Weight of POPC-d31 791.267 g/mol
Calculated Scattering Length Density (SLD) of POPC-d31 Headgroup ~1.8 x 10⁻⁶ Å⁻²This is an estimated value. The exact value can be calculated based on the molecular volume and the sum of the scattering lengths of the atoms in the headgroup.
Calculated Scattering Length Density (SLD) of POPC-d31 Tail (d31-palmitoyl + oleoyl) ~6.5 x 10⁻⁶ Å⁻²This is an estimated value. The high SLD of the deuterated tail region provides excellent contrast against the aqueous subphase and other hydrogenated molecules.
Area per Lipid (APL) for POPC Bilayers 60 - 70 ŲThe APL for POPC bilayers is dependent on factors such as temperature, hydration, and the presence of other molecules like cholesterol.[2]
Bilayer Thickness for POPC Bilayers 35 - 45 ÅThe thickness of the bilayer is also influenced by experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible neutron reflectometry data. Below are protocols for the preparation of POPC-d31 vesicles and the formation of solid-supported lipid bilayers (SLBs).

Protocol 1: Preparation of POPC-d31 Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of small unilamellar vesicles (SUVs) from POPC-d31, which are then used to form a supported lipid bilayer on a solid substrate.

Materials:

  • 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) powder

  • Chloroform

  • Buffer solution (e.g., HEPES or PBS)

  • Nitrogen gas or argon gas

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sonicator (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of POPC-d31 powder in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer solution to the dried lipid film. The final lipid concentration is typically between 0.5 and 5 mg/mL.

    • Vortex the solution for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

  • Storage:

    • Store the prepared SUV suspension at 4°C. For long-term storage, it is recommended to use them within a few days to a week.

Protocol 2: Formation of Solid-Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol outlines the formation of a POPC-d31 SLB on a silicon substrate, a common choice for neutron reflectometry experiments.

Materials:

  • POPC-d31 SUV suspension (from Protocol 1)

  • Silicon wafers or blocks (single-crystal, polished)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agents (e.g., RCA-1)

  • High-purity water (e.g., Milli-Q)

  • Buffer solution (matching the one used for vesicle preparation)

  • Neutron reflectometry liquid cell

Procedure:

  • Substrate Cleaning:

    • Clean the silicon substrate thoroughly to create a hydrophilic surface. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with high-purity water. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Alternatively, use other cleaning methods like RCA-1 cleaning or UV/ozone treatment.

    • Dry the cleaned substrate under a stream of nitrogen or in a clean oven.

  • SLB Formation:

    • Assemble the cleaned silicon substrate into the neutron reflectometry liquid cell.

    • Inject the buffer solution into the cell to obtain a baseline measurement.

    • Inject the POPC-d31 SUV suspension into the cell. The vesicles will adsorb to the hydrophilic silicon oxide surface and spontaneously rupture and fuse to form a continuous lipid bilayer.

    • Allow the fusion process to proceed for at least 30-60 minutes.

  • Rinsing:

    • Rinse the cell with fresh buffer solution to remove any unfused vesicles and excess lipids from the bulk solution.

  • Neutron Reflectometry Measurement:

    • The SLB is now ready for neutron reflectometry measurements. Data is typically collected using different D₂O/H₂O buffer contrasts to enhance the visibility of different parts of the bilayer.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_slb SLB Formation & Measurement lipid_film 1. Dry POPC-d31 Lipid Film hydration 2. Hydration with Buffer (MLVs) lipid_film->hydration extrusion 3. Extrusion (SUVs) hydration->extrusion vesicle_fusion 5. Vesicle Fusion on Substrate extrusion->vesicle_fusion substrate_prep 4. Substrate Cleaning substrate_prep->vesicle_fusion rinsing 6. Rinsing vesicle_fusion->rinsing nr_measurement 7. Neutron Reflectometry Measurement rinsing->nr_measurement

Caption: Experimental workflow for preparing POPC-d31 supported lipid bilayers for neutron reflectometry.

Neutron_Reflectometry_Setup cluster_sample Sample Environment neutron_source Neutron Source collimator1 Collimator neutron_source->collimator1 Incident Beam sample Sample: POPC-d31 SLB on Silicon collimator1->sample collimator2 Collimator sample->collimator2 Reflected Beam detector Detector collimator2->detector aqueous_subphase Aqueous Subphase (D2O/H2O) slb POPC-d31 Bilayer aqueous_subphase->slb substrate Silicon Substrate slb->substrate

Caption: Schematic of a typical neutron reflectometry experiment for studying a POPC-d31 SLB.

Conclusion

POPC-d31 is an invaluable tool for researchers studying model cell membranes using neutron reflectometry. Its selective deuteration provides the necessary contrast to resolve the detailed structure of lipid bilayers with high precision. By following robust experimental protocols for vesicle preparation and SLB formation, researchers can obtain high-quality data to investigate a wide range of phenomena, including lipid-protein interactions, the effect of drugs on membrane structure, and the dynamics of membrane processes. The quantitative data and detailed protocols provided in this application note serve as a valuable resource for scientists and drug development professionals aiming to leverage the power of neutron reflectometry in their research.

References

Application Notes and Protocols for Preparing Asymmetric Lipid Vesicles with POPC-d31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric lipid vesicles are powerful tools in biophysical research and drug delivery, offering a more accurate representation of cellular membranes compared to their symmetric counterparts.[1][2][3] In eukaryotic plasma membranes, the lipid composition of the inner and outer leaflets is distinct, a feature crucial for various cellular functions.[1][2][4] This protocol details the preparation of asymmetric large unilamellar vesicles (LUVs) using deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) through the widely adopted methyl-β-cyclodextrin (mβCD)-mediated lipid exchange method.[1][2][5] This technique allows for the creation of vesicles with a defined lipid composition in each leaflet, enabling detailed studies of membrane properties and interactions. The inclusion of POPC-d31, a deuterated lipid, facilitates characterization by techniques such as small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR).[5][6]

Principle of Asymmetric Vesicle Preparation

The generation of lipid asymmetry in vesicles is achieved by the catalytic action of methyl-β-cyclodextrin (mβCD), which facilitates the exchange of lipids between two distinct vesicle populations: a "donor" pool and an "acceptor" pool.[1][2][5] The process selectively replaces the lipids in the outer leaflet of the acceptor vesicles with lipids from the donor vesicles. Subsequently, the two vesicle populations are separated, resulting in a population of asymmetric vesicles. Two primary strategies are employed for this separation, the "heavy-donor" and "heavy-acceptor" methods, which rely on density differences induced by sucrose loading.[2][5]

Experimental Protocols

Materials and Reagents
ReagentRecommended SourceCatalog Number (Example)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Avanti Polar Lipids850457
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)Avanti Polar Lipids860386
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)Avanti Polar Lipids840457
Methyl-β-cyclodextrin (mβCD)Fisher ScientificAC377110000
SucroseSigma-AldrichS7903
ChloroformSigma-AldrichC2432
Phosphate-buffered saline (PBS)Gibco10010023
Lanthanide Shift Reagent (e.g., Praseodymium(III) chloride)Sigma-Aldrich203339
Protocol 1: Heavy-Donor Method for POPC-d31 Outer Leaflet

This protocol describes the preparation of asymmetric vesicles with POPC-d31 primarily in the outer leaflet and POPC in the inner leaflet.

1. Preparation of Donor Vesicles (Heavy): a. In a glass vial, prepare a lipid film of POPC-d31 by evaporating the chloroform solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours. b. Hydrate the lipid film with a 20% (w/w) sucrose solution in PBS to form multilamellar vesicles (MLVs). The final lipid concentration should be around 10-20 mg/mL. c. Vortex the suspension vigorously to ensure complete hydration.

2. Preparation of Acceptor Vesicles: a. Prepare a lipid film of POPC, doped with 5 mol% POPG to ensure unilamellarity, using the same evaporation technique as for the donor vesicles.[5] b. Hydrate the acceptor lipid film with PBS to form MLVs. c. Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity. d. Extrude the suspension through a polycarbonate membrane with a 100 nm pore size at least 21 times to form large unilamellar vesicles (LUVs).

3. Lipid Exchange: a. In a separate tube, prepare a solution of mβCD in PBS. The concentration of mβCD should be optimized to maximize exchange without causing significant vesicle solubilization.[5] b. Mix the heavy-donor MLVs (POPC-d31) and the acceptor LUVs (POPC/POPG) in a desired molar ratio (e.g., 4:1 donor to acceptor). c. Add the mβCD solution to the vesicle mixture to initiate lipid exchange. d. Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., room temperature for POPC) for 1-2 hours with gentle agitation.

4. Separation and Purification: a. Separate the heavy-donor MLVs from the now-asymmetric acceptor LUVs by centrifugation at 20,000 x g for 30 minutes.[5] b. Carefully collect the supernatant containing the asymmetric vesicles. c. To remove residual mβCD, perform buffer exchange using a centrifugal ultrafiltration device.[5]

5. Characterization: a. Determine the vesicle size distribution and polydispersity using Dynamic Light Scattering (DLS). b. Quantify the lipid composition of each leaflet using ¹H-NMR with a lanthanide shift reagent (e.g., Pr³⁺) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][5]

Protocol 2: Heavy-Acceptor Method for POPC-d31 Inner Leaflet

This protocol results in asymmetric vesicles with POPC primarily in the outer leaflet and POPC-d31 in the inner leaflet.

1. Preparation of Donor Vesicles: a. Prepare a lipid film of POPC and hydrate with PBS to form MLVs.

2. Preparation of Acceptor Vesicles (Heavy): a. Prepare a lipid film of POPC-d31 doped with 5 mol% POPG. b. Hydrate the acceptor lipid film with a 20% (w/w) sucrose solution in PBS to form MLVs. c. Prepare LUVs from the heavy acceptor MLVs by freeze-thaw cycles and extrusion as described in Protocol 1.

3. Lipid Exchange: a. Mix the donor MLVs (POPC) and the heavy-acceptor LUVs (POPC-d31/POPG) with mβCD. b. Incubate as described in Protocol 1.

4. Separation and Purification: a. Separate the vesicles by ultracentrifugation. The heavy-acceptor vesicles (now asymmetric) will form a pellet. b. Resuspend the pellet in fresh PBS and perform buffer exchange to remove sucrose and mβCD.

5. Characterization: a. Characterize the resulting asymmetric vesicles using DLS, NMR, and/or GC-MS as described above.

Data Presentation

Table 1: Typical Quantitative Parameters for Asymmetric Vesicle Preparations

ParameterTypical ValueMethod of DeterminationReference
Vesicle YieldUp to 20 mgGravimetric[1][2][5]
Vesicle Diameter100 - 130 nmDynamic Light Scattering (DLS)[5][7]
Polydispersity Index (PDI)< 0.15Dynamic Light Scattering (DLS)[7]
Outer Leaflet Exchange Efficiency> 70%¹H-NMR with Pr³⁺ / GC-MS[6]
Zeta Potential (with POPG)-2.8 to 1.1 mVElectrophoretic Light Scattering[7]

Visualizations

Experimental Workflow Diagrams

Heavy_Donor_Method cluster_donor Donor Vesicle Preparation cluster_acceptor Acceptor Vesicle Preparation cluster_exchange Lipid Exchange & Separation d1 POPC-d31 Lipid Film d2 Hydration with 20% Sucrose in PBS d1->d2 d3 Heavy Donor MLVs d2->d3 mix Mix Donor & Acceptor + mβCD d3->mix a1 POPC/POPG Lipid Film a2 Hydration with PBS a1->a2 a3 Freeze-Thaw & Extrusion a2->a3 a4 Acceptor LUVs a3->a4 a4->mix incubate Incubation mix->incubate centrifuge Centrifugation (20,000 x g) incubate->centrifuge supernatant Collect Supernatant (Asymmetric Vesicles) centrifuge->supernatant purify Purification (Ultrafiltration) supernatant->purify

Caption: Heavy-Donor method workflow for asymmetric vesicle preparation.

Heavy_Acceptor_Method cluster_donor Donor Vesicle Preparation cluster_acceptor Acceptor Vesicle Preparation cluster_exchange Lipid Exchange & Separation d1 POPC Lipid Film d2 Hydration with PBS d1->d2 d3 Donor MLVs d2->d3 mix Mix Donor & Acceptor + mβCD d3->mix a1 POPC-d31/POPG Lipid Film a2 Hydration with 20% Sucrose in PBS a1->a2 a3 Freeze-Thaw & Extrusion a2->a3 a4 Heavy Acceptor LUVs a3->a4 a4->mix incubate Incubation mix->incubate centrifuge Ultracentrifugation incubate->centrifuge pellet Collect Pellet (Asymmetric Vesicles) centrifuge->pellet purify Resuspend & Purify pellet->purify

Caption: Heavy-Acceptor method workflow for asymmetric vesicle preparation.

Applications in Research and Drug Development

Asymmetric lipid vesicles serve as sophisticated models for studying a variety of biological phenomena and have significant potential in therapeutic applications.

  • Biophysical Studies: They provide a platform to investigate lipid-lipid and protein-lipid interactions in a more physiologically relevant context.[1][2] This includes studying the formation of lipid rafts, the influence of asymmetry on membrane protein function, and the mechanics of lipid flip-flop.[3][8]

  • Drug Delivery: The ability to engineer the surface chemistry of vesicles by controlling the outer leaflet composition is a major advantage for drug delivery.[9][10][11] For instance, a neutral or negatively charged outer leaflet can improve biocompatibility, while the inner leaflet can be designed to efficiently encapsulate therapeutic agents like nucleic acids.[11][12] Asymmetric vesicles have been shown to enhance cellular uptake and transfection efficiency for mRNA delivery.[13]

  • Model Membranes: These vesicles are invaluable for understanding how the asymmetric distribution of lipids in cell membranes affects processes like vesicle budding, fusion, and signaling.[6]

Troubleshooting and Considerations

  • mβCD Concentration: The concentration of mβCD is critical. Too high a concentration can lead to vesicle lysis, while too low a concentration will result in inefficient lipid exchange.[5] It is recommended to perform a titration experiment to determine the optimal concentration for a given lipid system.

  • Incomplete Separation: Incomplete separation of donor and acceptor vesicles can lead to a heterogeneous final sample. Ensure adequate centrifugation time and speed, and consider using a sucrose cushion for cleaner separation in the heavy-acceptor method.[2]

  • Lipid Flip-Flop: While generally slow for phospholipids, the rate of lipid flip-flop can vary depending on the lipid composition and temperature.[6] It is important to consider the stability of the asymmetry over the timescale of the intended experiments.

  • Alternative Asymmetry Generation Methods: While mβCD-mediated exchange is common, other methods exist, such as using phospholipid exchange proteins or pH gradients for certain anionic lipids.[2][3] The choice of method depends on the specific lipids and desired asymmetry.

By following these protocols and considerations, researchers can successfully prepare and characterize asymmetric POPC-d31 vesicles for a wide range of applications in biophysics and drug development.

References

Application Notes and Protocols: POPC-d31 for Studying Membrane Dynamics with NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with a deuterated palmitoyl chain (POPC-d31) is a powerful tool for investigating the dynamics and structure of lipid bilayers using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium (²H) label on the acyl chain allows for the direct measurement of segmental order parameters (S_CD), which provide detailed information about the orientational freedom and motional averaging of the lipid acyl chains within the membrane.[1][2][3] This makes POPC-d31 an invaluable probe for understanding the influence of membrane components such as proteins, peptides, cholesterol, and small molecule drugs on membrane properties.[4][5][6]

These application notes provide an overview of the use of POPC-d31 in solid-state NMR, including experimental protocols for sample preparation and data acquisition, and a summary of quantitative data from various studies.

Principle of Deuterium Solid-State NMR for Membrane Studies

Solid-state ²H NMR of deuterated lipids provides insights into the anisotropic motions within a lipid bilayer.[2] The deuterium nucleus possesses a quadrupole moment that interacts with the local electric field gradient. In an ordered environment like a lipid membrane, this interaction results in a characteristic Pake doublet spectrum. The separation between the two peaks of the doublet, known as the quadrupolar splitting (Δν_Q), is directly proportional to the order parameter (S_CD) of the C-²H bond vector.

The order parameter, S_CD, is a measure of the time-averaged orientation of the C-²H bond with respect to the director of molecular motion, which is typically the normal to the bilayer surface. A higher S_CD value indicates a more restricted, ordered environment, while a lower value signifies a more disordered and fluid state. By measuring the S_CD values for each deuterated segment along the POPC acyl chain, a detailed profile of membrane order can be constructed.[5]

Experimental Protocols

I. Preparation of Multilamellar Vesicles (MLVs) with POPC-d31

This protocol describes the preparation of multilamellar vesicles (MLVs), a common sample format for solid-state NMR studies of lipid bilayers.[7]

Materials:

  • 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)

  • Other lipids (e.g., POPE, POPG, cholesterol) as required for the specific study

  • Organic solvent (e.g., chloroform, chloroform/methanol mixture)[8]

  • Buffer (e.g., HEPES, Tris-HCl)[7][8]

  • Nitrogen or argon gas

  • High-vacuum pump

  • Vortex mixer

  • Sonicator (optional)

  • Lyophilizer (optional)

  • NMR rotor (e.g., 3.2 mm standard rotor)[7]

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of POPC-d31 and any other lipids in an organic solvent in a round-bottom flask.

    • Remove the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[7]

  • Hydration:

    • Add the desired buffer to the dry lipid film. The amount of buffer should be sufficient to achieve the desired hydration level (e.g., ~33% by mass).[7]

    • Vortex the mixture for several minutes until the lipid film is fully suspended, forming a milky suspension of MLVs.[7]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the sample, subject the MLV suspension to several freeze-thaw cycles.[7]

    • Freeze the sample in liquid nitrogen and then thaw it in a water bath. Repeat this process 5-6 times.[7]

  • Sample Packing:

    • Carefully pack the hydrated MLV suspension into an NMR rotor.

    • Seal the rotor according to the manufacturer's instructions.

G A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (N2/Ar stream) A->B C Remove Residual Solvent (High Vacuum) B->C D Hydrate with Buffer C->D E Vortex to Form MLVs D->E F Freeze-Thaw Cycles (Optional) E->F G Pack into NMR Rotor F->G

II. Solid-State ²H NMR Data Acquisition

This protocol outlines the general steps for acquiring ²H NMR spectra of POPC-d31 containing membranes.

Instrumentation:

  • Solid-state NMR spectrometer

  • Wide-line static probe

Typical Experimental Parameters:

  • Pulse Sequence: Quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is commonly used to overcome the dead-time problem and acquire the full spectral width.

  • Temperature: Controlled to the desired value (e.g., 298 K).[5]

  • Recycle Delay: Sufficiently long to allow for full relaxation of the deuterium nuclei (typically 1-2 seconds).

  • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

Procedure:

  • Insert the sample rotor into the NMR probe.

  • Tune and match the probe to the deuterium frequency.

  • Set the desired temperature and allow the sample to equilibrate.

  • Set up the quadrupolar echo experiment with appropriate parameters.

  • Acquire the ²H NMR spectrum.

  • Process the data, which typically involves Fourier transformation and phasing.

  • "De-Pake" the spectrum to obtain the quadrupolar splittings for each deuterated position. This process converts the powder pattern spectrum into a spectrum corresponding to a single bilayer orientation, from which the individual splittings can be more accurately measured.[5]

  • Calculate the S_CD order parameters from the measured quadrupolar splittings.

G A Sample Insertion and Probe Tuning B Temperature Equilibration A->B C Set Up Quadrupolar Echo Experiment B->C D Data Acquisition C->D E Data Processing (FFT, Phasing) D->E F De-Pakeing of Spectrum E->F G Measure Quadrupolar Splittings F->G H Calculate SCD Order Parameters G->H

Quantitative Data: POPC-d31 Order Parameters

The following tables summarize representative S_CD values for the palmitoyl chain of POPC-d31 under different conditions, as determined by ²H solid-state NMR. These values illustrate the utility of POPC-d31 in quantifying the effects of various molecules on membrane order.

Table 1: Effect of Cholesterol on POPC-d31 Order Parameters

Carbon PositionPOPC-d31POPC-d31 with 20 mol% Cholesterol
2~0.20~0.40
3~0.20~0.40
4-9 (Plateau)~0.21~0.42
10~0.19~0.38
12~0.15~0.30
14~0.10~0.20
16~0.03~0.06

Note: These are approximate values derived from published data and are intended for comparative purposes. Actual values can vary with experimental conditions.[4][9]

Table 2: Effect of a Membrane-Associated Protein (Flotillin) on POPC-d31 Order Parameters

Carbon PositionPOPC-d31POPC-d31 with Flotillin (25:1 lipid:protein)
2~0.18~0.16
3~0.18~0.16
4-9 (Plateau)~0.19~0.17
10~0.17~0.15
12~0.14~0.12
14~0.09~0.08
16~0.03~0.025

Note: These are approximate values derived from published data and show a general trend of disordering upon protein interaction.[5]

Table 3: Effect of a Small Molecule (Ibuprofen) on POPC-d31 Order Parameters

Carbon PositionPOPC-d31POPC-d31 with 10 mol% Ibuprofen
2~0.20~0.18
3~0.20~0.18
4-9 (Plateau)~0.21~0.19
10~0.19~0.17
12~0.15~0.13
14~0.10~0.09
16~0.03~0.025

Note: These are approximate values derived from published data and indicate a slight disordering effect of ibuprofen on the POPC membrane.[4]

Applications in Drug Development and Membrane Research

  • Characterizing Drug-Membrane Interactions: POPC-d31 can be used to assess how a drug candidate partitions into and affects the lipid bilayer. Changes in the S_CD profile can indicate the location of the drug within the membrane and its mechanism of action on membrane fluidity.[4]

  • Investigating Protein-Lipid Interactions: By incorporating membrane proteins or peptides into POPC-d31 bilayers, researchers can study the influence of these biomolecules on the surrounding lipid environment. This is crucial for understanding protein function and the formation of lipid domains.[5][8][10]

  • Studying the Effects of Cholesterol: The well-documented ordering effect of cholesterol on lipid bilayers can be precisely quantified using POPC-d31, providing a baseline for understanding more complex membrane systems.[4][9]

  • Validating Molecular Dynamics Simulations: Experimental S_CD profiles obtained from POPC-d31 NMR serve as a critical benchmark for validating and refining computational models of lipid bilayers.[9][11]

Conclusion

POPC-d31 is a versatile and powerful tool for the quantitative analysis of membrane dynamics and structure by solid-state NMR. The ability to obtain site-specific information about lipid acyl chain order makes it an indispensable probe for a wide range of applications in biophysics, biochemistry, and pharmaceutical sciences. The protocols and data presented here provide a foundation for researchers to employ POPC-d31 in their studies of lipid membranes.

References

Application Notes & Protocols: Quantitative Mass Spectrometry Using POPC-d31 as a Spike-in Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The accurate quantification of lipids is critical for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Quantitative lipidomics relies heavily on mass spectrometry (MS), and a key challenge is correcting for variability during sample preparation and analysis. This is overcome by using internal standards (IS).

The Principle of Stable Isotope Dilution:

The gold standard for quantification in mass spectrometry is the stable isotope dilution (SID) method. This involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[1][2] The labeled standard is nearly identical chemically to its endogenous (unlabeled) counterpart, so it behaves similarly during extraction, chromatography, and ionization.[3] However, it is distinguishable by its higher mass. By measuring the ratio of the signal from the endogenous lipid to the known amount of the labeled standard, precise quantification can be achieved, effectively normalizing for sample loss and matrix effects such as ion suppression.[1][4]

Advantages of POPC-d31 as an Internal Standard:

1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31) is an excellent internal standard for the quantification of phosphatidylcholines (PCs), a major class of phospholipids in biological membranes.[5]

  • Chemical Similarity: POPC is a common and abundant phosphatidylcholine species in many biological systems. Using a deuterated version of a naturally relevant lipid ensures that its extraction efficiency and ionization response are very similar to the endogenous PCs being measured.

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), POPC-d31 will co-elute closely with endogenous POPC and other similar PCs.[3] This is crucial because it ensures that both the analyte and the standard experience the same matrix effects at the same time.[4]

  • Clear Mass Shift: The 31 deuterium atoms on the palmitoyl chain provide a significant and unambiguous mass shift (31 Da) from the endogenous molecule, preventing isotopic overlap and ensuring clear separation of the MS signals.

  • Broad Applicability: While ideal for quantifying POPC, POPC-d31 can also be used as a representative standard for quantifying other PC species within the same class, especially when a corresponding labeled standard for every single lipid is not available or practical.[1][6]

Applications in Research and Drug Development:

  • Biomarker Discovery: Quantifying changes in PC profiles in response to disease or drug treatment.

  • Metabolic Studies: Tracing the flux through lipid synthesis and remodeling pathways.[7]

  • Drug Efficacy and Toxicity: Assessing the impact of pharmaceutical compounds on lipid metabolism and membrane composition.

  • Nutritional Science: Studying the effects of diet on lipid profiles in plasma and tissues.[3]

Experimental Workflow

The overall process for quantitative lipid analysis using a spike-in standard is outlined below. This workflow ensures reproducibility and minimizes experimental variability.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells, Tissue) Spike Spike with POPC-d31 Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract (under Nitrogen) Extract->Dry Recon Reconstitute in LC-MS Mobile Phase Dry->Recon LC LC Separation (e.g., C18 Column) Recon->LC MS Mass Spectrometry (e.g., Q-Orbitrap) LC->MS Acquire Data Acquisition (Full Scan & dd-MS2) MS->Acquire Integrate Peak Integration (Endogenous & IS) Acquire->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantification (using Calibration Curve) Ratio->Quant Result Final Concentration Quant->Result

Caption: General workflow for quantitative lipidomics using a spike-in internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the quantification of POPC in human plasma using POPC-d31 as an internal standard.

3.1. Materials and Reagents

  • Internal Standard (IS): 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)

  • Solvents (LC-MS Grade): Chloroform, Methanol, Water, Isopropanol, Acetonitrile

  • Additives: Formic acid, Ammonium formate

  • Equipment: Glass tubes, Pipettes, Vortex mixer, Centrifuge, Nitrogen evaporator, LC-MS system.

  • Sample: Human plasma (or other biological matrix)

3.2. Protocol Steps

Step 1: Preparation of Standard Solutions

  • Prepare a stock solution of POPC-d31 in methanol at 1 mg/mL.

  • Create a working internal standard solution by diluting the stock to 10 µg/mL in methanol. This will be the "spiking solution."

  • For the calibration curve, prepare a stock solution of non-labeled POPC at 1 mg/mL. Create a series of calibration standards by serial dilution.

Step 2: Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method) Note: Perform all steps on ice to minimize lipid degradation. Use glass tubes to avoid plasticizer contamination.[8]

  • To a 15 mL glass centrifuge tube, add 100 µL of human plasma.

  • Spike-in: Add 10 µL of the 10 µg/mL POPC-d31 spiking solution to the plasma. Vortex briefly.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.[9]

  • Add 125 µL of chloroform. Vortex for 30 seconds.[9]

  • Add 125 µL of water. Vortex for 30 seconds.[9]

  • Centrifuge the mixture at 3,500 RCF for 10 minutes at 4°C to induce phase separation.[8]

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new clean glass tube.[10]

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 200 µL of a 1:1 (v/v) methanol:isopropanol solution for LC-MS analysis.

Step 3: LC-MS/MS Instrumentation and Parameters The following are example parameters and may need optimization for your specific instrument.

Parameter Setting
LC System High-Performance Liquid Chromatography (HPLC) or UPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Quadrupole-Orbitrap or Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
SRM Transition (POPC) Q1: 760.6 m/z → Q3: 184.1 m/z (Phosphocholine headgroup fragment)
SRM Transition (POPC-d31) Q1: 791.6 m/z → Q3: 184.1 m/z (Phosphocholine headgroup fragment)
Collision Energy Optimized for the specific instrument (e.g., 25-35 eV)

Step 4: Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous POPC (760.6 m/z) and the internal standard POPC-d31 (791.6 m/z).

  • Calculate the peak area ratio: Ratio = Area(POPC) / Area(POPC-d31).

  • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Determine the concentration of POPC in the biological sample by interpolating its peak area ratio on the calibration curve.

Data Presentation

Quantitative results should be presented in clear, tabular formats.

Table 1: Example Calibration Curve Data

Calibrator Conc. (ng/mL) Peak Area (POPC) Peak Area (POPC-d31) Peak Area Ratio (POPC/POPC-d31)
1.0 15,500 1,510,000 0.010
5.0 78,000 1,525,000 0.051
25.0 395,000 1,550,000 0.255
100.0 1,610,000 1,580,000 1.019

| 500.0 | 8,200,000 | 1,605,000 | 5.109 |

Table 2: Example Quantification of POPC in Plasma Samples

Sample ID Peak Area (POPC) Peak Area (POPC-d31) Peak Area Ratio Calculated Conc. (ng/mL)
Control 1 2,450,000 1,590,000 1.541 151.2
Control 2 2,610,000 1,615,000 1.616 158.5
Treated 1 4,150,000 1,585,000 2.618 256.8

| Treated 2 | 4,320,000 | 1,600,000 | 2.700 | 264.8 |

Signaling Pathway Visualization

Phosphatidylcholine (PC) is not only a structural component of membranes but also a key player in cell signaling.[5][11] It can be hydrolyzed by phospholipases to generate important second messengers like diacylglycerol (DAG), which activates Protein Kinase C (PKC).[11][12][13]

G Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PLD Phospholipase D (PLD) Receptor->PLD activates PC Phosphatidylcholine (PC) PLC->PC hydrolyzes PLD->PC hydrolyzes DAG Diacylglycerol (DAG) PC->DAG PA Phosphatidic Acid (PA) PC->PA PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (Proliferation, Differentiation) PKC->Response phosphorylates targets PAP PA Phosphatase PA->PAP converted by PAP->DAG

Caption: Simplified pathway of Phosphatidylcholine (PC) hydrolysis in cell signaling.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Lipid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deuterated lipids in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How does deuteration affect the stability of lipids in aqueous solutions?

Deuteration can significantly impact the stability of lipids, primarily concerning their physical properties and susceptibility to chemical degradation. Deuteration of the acyl chains in phospholipids is known to lower the gel-fluid phase transition temperature (Tm).[1] This alteration can affect membrane fluidity and permeability at a given temperature. Furthermore, strategic deuteration of polyunsaturated fatty acids (PUFAs) at bis-allylic sites enhances their oxidative stability by slowing down the rate-limiting step of lipid peroxidation due to the kinetic isotope effect.[2][3][4][5]

Q2: Are deuterated lipids more or less prone to hydrolysis?

Q3: What are the best practices for storing deuterated lipids?

To ensure the long-term stability of deuterated lipids, it is crucial to adhere to proper storage conditions. Both deuterated and non-deuterated lipids are susceptible to degradation if not stored correctly.[6]

  • Powders: Saturated deuterated lipids are generally stable as powders and should be stored in glass containers with Teflon-lined closures at -20°C or below. Unsaturated deuterated lipids are hygroscopic and prone to oxidation and should be dissolved in a suitable organic solvent, blanketed with an inert gas like argon or nitrogen, and stored in glass containers with Teflon-lined closures at -20°C.

  • Organic Solutions: Store in glass containers with Teflon-lined closures under an inert atmosphere at -20°C. Avoid using plastic containers as plasticizers can leach into the solvent.

  • Aqueous Suspensions: It is not recommended to store lipids in aqueous suspensions for extended periods due to the risk of hydrolysis. If short-term storage is necessary, use a sterile buffer and store at 4°C.

Q4: How does the change in phase transition temperature of deuterated lipids affect experimental design?

The decrease in the gel-fluid phase transition temperature (Tm) of acyl-chain deuterated lipids is a critical factor to consider during experimental design, particularly when preparing liposomes or studying membrane properties.[1] For instance, the hydration of the lipid film during liposome preparation should be performed at a temperature above the Tm of the deuterated lipid.[7] This lower Tm might also influence the choice of temperature for experiments involving membrane fluidity, drug encapsulation, and release studies, as the membrane will be in a more fluid state at a lower temperature compared to its non-deuterated counterpart.[8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or aggregated liposome suspension 1. Incomplete hydration of the lipid film.2. Hydration temperature is below the phase transition temperature (Tm) of the deuterated lipid.3. High ionic strength of the hydration buffer.4. Incorrect pH of the buffer.1. Ensure the lipid film is thin and uniform before hydration.2. Hydrate the lipid film at a temperature at least 10-20°C above the Tm of the deuterated lipid.3. Use a low to moderate ionic strength buffer (e.g., 10 mM HEPES, 150 mM NaCl).4. Maintain the pH of the buffer within a neutral range (pH 6.5-7.5) for most common phospholipids.
Low encapsulation efficiency of hydrophilic drugs 1. Liposome formation at a temperature too far above the Tm, leading to increased membrane permeability.2. Destabilization of liposomes during sizing (e.g., extrusion or sonication).1. Optimize the hydration and extrusion temperature to be just above the Tm of the deuterated lipid.2. Use a gentle sizing method like extrusion instead of sonication. Ensure the number of extrusion cycles is optimized.
Unexpectedly high levels of lipid oxidation products (e.g., in mass spectrometry analysis) 1. Improper storage of unsaturated deuterated lipids.2. Exposure to oxygen during sample preparation.3. Presence of metal ion contaminants in buffers.1. Store unsaturated deuterated lipids under an inert gas (argon or nitrogen) at -20°C or below.2. Use degassed buffers for liposome preparation and handle samples under a stream of inert gas whenever possible.3. Use chelating agents like EDTA in your buffers to remove trace metal ions that can catalyze oxidation.
Inconsistent results in biophysical studies (e.g., NMR, neutron scattering) 1. H-D exchange with the solvent.2. Presence of residual organic solvent from liposome preparation.1. For NMR studies, prepare samples in D₂O-based buffers. Minimize exposure to atmospheric moisture.[6]2. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., overnight) to remove all traces of organic solvent before hydration.[7]

Data Summary

Table 1: Effect of Acyl-Chain Deuteration on the Gel-Fluid Phase Transition Temperature (Tm) of Saturated Phosphatidylcholines in Excess Water.

LipidNon-Deuterated Tm (°C)Deuterated Tm (°C)ΔTm (°C)
DSPC (18:0)54.950.6-4.3
DPPC (16:0)41.437.1-4.3
DMPC (14:0)23.919.6-4.3

Data adapted from a study on the effects of deuteration on phospholipid phase behavior, which indicates a consistent decrease of 4.3 ± 0.1 °C for lipids with deuterated chains.[1]

Experimental Protocols

Protocol 1: Preparation of Deuterated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar deuterated liposomes of a defined size.[7][11][12][13]

Materials:

  • Deuterated lipid(s)

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), pre-warmed to a temperature above the deuterated lipid's Tm

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the deuterated lipid(s) in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation. c. Gradually reduce the pressure to form a thin, uniform lipid film on the flask's inner surface. d. Place the flask under a high vacuum for at least 2 hours (preferably overnight) to remove any residual organic solvent.

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1-10 mg/mL. b. Agitate the flask by hand-shaking or vortexing at a temperature above the deuterated lipid's Tm until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane. b. Equilibrate the extruder and the MLV suspension to a temperature above the deuterated lipid's Tm. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times). e. The resulting liposome suspension should be more translucent.

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, consider the stability of the specific lipid and any encapsulated material.

G

Protocol 2: Assessing Oxidative Stability of Deuterated Lipids by HPLC-MS

This protocol provides a general framework for comparing the oxidative stability of deuterated and non-deuterated liposomes.

Materials:

  • Liposome suspensions (deuterated and non-deuterated)

  • Oxidizing agent (e.g., a source of free radicals like AAPH or exposure to UV light)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • HPLC system coupled with a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Induce Oxidation: a. Prepare identical samples of deuterated and non-deuterated liposomes in an aqueous buffer. b. Expose the samples to an oxidizing agent or condition. c. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). d. Immediately stop the oxidation reaction at each time point, for example, by adding an antioxidant like butylated hydroxytoluene (BHT) and flash-freezing in liquid nitrogen.

  • Lipid Extraction: a. Extract the lipids from the aqueous suspension using a standard method like the Bligh-Dyer or Folch extraction. b. Dry the organic phase containing the lipids under a stream of nitrogen.

  • HPLC-MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol). b. Inject the sample into the HPLC-MS system. c. Use a C18 column with a gradient elution (e.g., water/acetonitrile or water/methanol with additives like formic acid or ammonium acetate) to separate the lipid species. d. The mass spectrometer can be operated in full scan mode to identify various oxidized lipid products or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to quantify specific oxidation products.

  • Data Analysis: a. Identify and quantify the peaks corresponding to the unoxidized lipid and specific oxidized products (e.g., hydroperoxides, isoprostanes). b. Plot the decrease in the unoxidized lipid and the increase in oxidized products over time for both the deuterated and non-deuterated samples to compare their relative oxidative stability.

G

Logical Relationships

G Deuteration Deuteration of Acyl Chains PhaseTransition Lowered Phase Transition Temp. (Tm) Deuteration->PhaseTransition Oxidation Increased Resistance to Oxidation Deuteration->Oxidation Fluidity Increased Membrane Fluidity at a Given Temperature PhaseTransition->Fluidity Stability Enhanced Chemical Stability (for PUFAs) Oxidation->Stability Permeability Potential for Increased Membrane Permeability Fluidity->Permeability

References

Technical Support Center: Troubleshooting Aggregation of POPC-d31 Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the aggregation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31) liposomes. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are POPC-d31 liposomes and why are they used in research?

POPC-d31 is a deuterated version of the naturally occurring phospholipid, POPC. The "d31" indicates that 31 hydrogen atoms in the palmitoyl chain have been replaced with deuterium atoms. This isotopic labeling makes POPC-d31 a valuable tool in biophysical studies, particularly in techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, to investigate the structure and dynamics of lipid bilayers without significantly altering the chemical properties of the molecule.

Q2: What is liposome aggregation and why is it a problem?

Liposome aggregation is the process where individual liposomes clump together to form larger, multi-liposomal structures. This is an undesirable phenomenon in most applications as it can:

  • Alter the effective size and surface area of the liposomes.

  • Lead to precipitation of the liposome suspension.

  • Affect the encapsulation efficiency and release kinetics of drugs.

  • Interfere with analytical measurements, such as Dynamic Light Scattering (DLS).

  • Potentially induce an immune response in vivo.

Q3: Does the deuteration in POPC-d31 affect liposome stability and aggregation?

Deuteration can have subtle effects on the physicochemical properties of lipids. Studies have shown that deuteration can alter the phase transition temperature of phospholipids.[1] This change in the gel-to-liquid crystalline phase transition could potentially influence membrane fluidity and packing, which in turn may have an indirect effect on the propensity of liposomes to aggregate. However, for many applications, hydrogenous and deuterated lipids are considered largely interchangeable.[1]

Troubleshooting Guide: POPC-d31 Liposome Aggregation

This guide addresses common causes of POPC-d31 liposome aggregation and provides systematic solutions to resolve these issues.

Issue 1: Visible precipitation or cloudiness in the liposome suspension immediately after preparation.

Possible Cause & Solution

Possible Cause Explanation Recommended Solution
Incomplete Hydration of the Lipid Film If the dried POPC-d31 lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) or lipid aggregates can form instead of unilamellar vesicles.Ensure the hydration buffer is added at a temperature above the phase transition temperature of POPC (~ -2°C) and allow for adequate hydration time (e.g., 1-2 hours) with intermittent vortexing.[2][3]
High Ionic Strength of the Buffer High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.Prepare liposomes in a buffer with a lower ionic strength (e.g., 10-50 mM). If high ionic strength is required for the application, consider including a charged lipid in the formulation to increase surface charge.
Suboptimal pH of the Buffer Extreme pH values can lead to hydrolysis of the phospholipid, altering the liposome structure and promoting aggregation.Maintain the pH of the hydration buffer within a neutral range (pH 6.5-7.5) for optimal POPC-d31 liposome stability.[2]
Issue 2: Increase in liposome size and polydispersity index (PDI) over time as measured by DLS.

Possible Cause & Solution

Possible Cause Explanation Recommended Solution
Inadequate Size Reduction The initial liposome preparation may contain a heterogeneous population of vesicles, with larger ones being more prone to aggregation and sedimentation.Use a robust size reduction method like extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain a monodisperse population of large unilamellar vesicles (LUVs).[4][5][6] Sonication can also be used but may be less gentle and lead to broader size distributions.[2]
Improper Storage Conditions Temperature fluctuations and freeze-thaw cycles can disrupt the liposome bilayer, leading to fusion and aggregation.Store POPC-d31 liposome suspensions at 4°C.[2] Avoid freezing unless a suitable cryoprotectant is used. For long-term storage, it is often better to store the dried lipid film at -20°C and prepare fresh liposomes as needed.[2]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the phosphate groups of the phospholipids, bridging adjacent liposomes and causing aggregation.If possible, use buffers free of divalent cations. If their presence is unavoidable, consider adding a small amount of a chelating agent like EDTA.

Quantitative Data Summary

The following tables provide typical quantitative data for POPC liposomes prepared by the thin-film hydration and extrusion method. These values can serve as a benchmark for well-behaved, non-aggregated liposome preparations.

Table 1: Typical Hydrodynamic Diameter of POPC Liposomes

Extrusion Pore SizeExpected Mean Diameter (nm)Reference
100 nm100 - 130[7][8]
200 nm180 - 220[9]

Table 2: Typical Polydispersity Index (PDI) and Zeta Potential of POPC Liposomes

ParameterTypical ValueInterpretationReference
Polydispersity Index (PDI)< 0.2Indicates a monodisperse and homogeneous population of liposomes.[10]
Zeta Potential (in 10 mM buffer)-5 to -20 mVPOPC is a zwitterionic lipid, resulting in a slightly negative surface charge. A more negative zeta potential (≤ -30 mV) generally indicates better colloidal stability.[9][11][12]

Experimental Protocols

Protocol 1: Preparation of POPC-d31 Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard and reliable method for producing unilamellar POPC-d31 liposomes with a defined size.[4][5][6]

Materials:

  • POPC-d31 lipid powder

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of POPC-d31 in chloroform in the round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[13]

  • Hydration:

    • Add the hydration buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration.

    • Hydrate the lipid film for 1-2 hours at a temperature above the phase transition temperature of POPC (room temperature is sufficient).

    • Agitate the flask periodically by vortexing to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process forces the liposomes through the membrane pores, resulting in the formation of unilamellar vesicles with a uniform size.[4][5]

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the extruded liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and colloidal stability.

Mandatory Visualizations

Experimental Workflow for POPC-d31 Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_analysis Analysis & Troubleshooting dissolve Dissolve POPC-d31 in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film Solvent Removal hydrate Hydrate with Buffer (Forms MLVs) film->hydrate Addition of Aqueous Phase extrude Extrude through Membrane (Forms LUVs) hydrate->extrude Size Reduction dls Dynamic Light Scattering (DLS) (Size & PDI) extrude->dls zeta Zeta Potential Measurement (Surface Charge) extrude->zeta analyze Analyze Data for Aggregation dls->analyze zeta->analyze troubleshoot Troubleshoot if Aggregated analyze->troubleshoot Aggregation Detected

Caption: Workflow for the preparation and characterization of POPC-d31 liposomes.

Logical Relationship of Factors Causing Liposome Aggregation

Aggregation_Factors aggregation Liposome Aggregation causes Primary Causes physicochemical Physicochemical Factors formulation Formulation & Preparation ionic_strength High Ionic Strength physicochemical->ionic_strength ph Inappropriate pH physicochemical->ph temp Improper Temperature physicochemical->temp ionic_strength->aggregation ph->aggregation temp->aggregation hydration Incomplete Hydration formulation->hydration sizing Inefficient Size Reduction formulation->sizing storage Incorrect Storage formulation->storage hydration->aggregation sizing->aggregation storage->aggregation

Caption: Key factors contributing to the aggregation of liposomes.

References

Technical Support Center: Optimizing POPC-d31 Concentration for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of POPC-d31 for mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is POPC-d31 and why is it used in mass spectrometry?

POPC-d31, or 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine, is a deuterated form of a common phosphatidylcholine. The "d31" indicates that 31 hydrogen atoms in the palmitoyl chain have been replaced with deuterium atoms. In mass spectrometry-based lipidomics, POPC-d31 is primarily used as an internal standard. Because it is chemically almost identical to its non-deuterated counterpart (POPC) but has a different mass, it can be added to a sample at a known concentration to help accurately quantify the amount of endogenous POPC and other related lipids. This is crucial for correcting for variations that can occur during sample preparation, extraction, and analysis.

Q2: What are the common challenges when using deuterated internal standards like POPC-d31?

Common challenges include:

  • Ion Suppression or Enhancement: Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to a weaker (suppression) or stronger (enhancement) signal than expected.[1][2] This can affect the accuracy of quantification.

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography.[3] This can be problematic if the two compounds are not resolved well and experience different matrix effects.

  • Isotopic Contribution: The natural abundance of heavy isotopes (like ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This can lead to an overestimation of the internal standard's concentration.

  • H/D Exchange: In some cases, deuterium atoms can be exchanged with hydrogen atoms from the solvent or sample matrix, particularly under acidic or basic conditions. This can reduce the concentration of the fully deuterated standard.

Q3: How do I choose the right concentration of POPC-d31 to spike into my samples?

The optimal concentration of POPC-d31 depends on several factors, including the type of sample (e.g., plasma, cells, tissue), the expected concentration of the endogenous lipids you are measuring, and the sensitivity of your mass spectrometer. A good starting point is to add an amount of internal standard that results in a peak intensity within the linear range of your instrument and is comparable to the peak intensities of the analytes of interest. It is recommended to perform a concentration optimization experiment to determine the ideal amount for your specific application.

Q4: What solvents are recommended for preparing a stock solution of POPC-d31?

POPC-d31 is typically soluble in organic solvents. Chloroform or a mixture of chloroform and methanol (e.g., 2:1, v/v) are commonly used to prepare stock solutions. For working solutions that will be added to aqueous samples, it may be necessary to use a more polar solvent like ethanol or isopropanol to ensure miscibility. Always refer to the manufacturer's instructions for solubility information.

Troubleshooting Guides

Issue 1: Low or No Signal from POPC-d31 Internal Standard
Possible Cause Troubleshooting Steps
Poor Ionization 1. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to enhance ionization of phosphatidylcholines.
2. Check Solvent Compatibility: Ensure the final sample solvent is compatible with your ionization method (e.g., electrospray ionization).
Ion Suppression 1. Dilute the Sample: This can reduce the concentration of interfering matrix components.
2. Improve Chromatographic Separation: Modify your LC method to separate POPC-d31 from co-eluting, suppressing compounds.
3. Use a Different Extraction Method: Some extraction methods are better at removing interfering substances.
Incorrect Spiking Concentration 1. Increase Concentration: The spiked amount may be below the limit of detection of your instrument.
2. Verify Stock Solution: Ensure the stock solution was prepared correctly and has not degraded.
Instrument Malfunction 1. Check Instrument Performance: Run a system suitability test with a known standard to confirm the mass spectrometer is functioning correctly.
2. Clean the Ion Source: Contamination in the source can lead to poor signal.
Issue 2: Poor Reproducibility of POPC-d31 Signal
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Workflow: Ensure every step of the sample preparation and extraction process is performed consistently for all samples.
2. Automate Pipetting: Use automated liquid handlers for precise and repeatable dispensing of the internal standard.
Matrix Effects 1. Evaluate Different Matrices: If possible, test the effect of different sample matrices on the POPC-d31 signal.
2. Use a Calibration Curve: Prepare a calibration curve in a matrix that closely matches your samples to correct for matrix effects.
Instability of POPC-d31 1. Proper Storage: Store stock and working solutions at the recommended temperature (typically -20°C or lower) and protect from light.
2. Check for Degradation: Periodically analyze the internal standard solution to ensure it has not degraded.

Quantitative Data Summary

The optimal concentration of POPC-d31 as an internal standard is highly dependent on the specific experimental conditions. Below is a table summarizing typical working concentrations of internal standard mixtures containing deuterated phosphatidylcholines, as reported in various lipidomics studies. This can serve as a starting point for method development.

Sample TypeInternal Standard MixSpiking Concentration/VolumeReference
Human PlasmaSPLASH™ LIPIDOMIX™10 µL of standard mix added to 10 µL of plasma
Human PlasmaIsotope-labeled lipid mixtureSpiked to nine concentration levels for calibration (e.g., PC (15:0-18:1)(d7) from 16–8000 ng/mL)[4]
Mouse TissueStable Isotope Labeled (SIL) standards2.5 µL of ISTD mix added to 2 mg of tissue homogenate[5]
Alveolar MacrophagesDimyristoyl PC10 nmoles added to cell scrapings[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using POPC-d31 Internal Standard

This protocol is a modification of the Folch method for lipid extraction from plasma.

Materials:

  • Plasma samples

  • POPC-d31 internal standard stock solution (e.g., 1 mg/mL in chloroform:methanol 2:1)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • LC-MS grade reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1)

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 20 µL of plasma.

  • Add 10 µL of the POPC-d31 internal standard working solution to the plasma. The concentration of the working solution should be optimized for your specific assay.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, into a new clean glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of reconstitution solvent for LC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Lipidomics with Internal Standard cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, etc.) spike Spike with POPC-d31 Internal Standard sample->spike extraction Liquid-Liquid Extraction (e.g., Folch Method) spike->extraction separation Phase Separation extraction->separation collection Collect Organic Phase separation->collection dry Dry Down under Nitrogen collection->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantification Quantification using Internal Standard lcms->quantification results Final Lipid Concentrations quantification->results

Lipidomics experimental workflow with internal standard.

troubleshooting_guide Troubleshooting Low POPC-d31 Signal start Low or No POPC-d31 Signal check_instrument Is the mass spectrometer performing as expected? start->check_instrument check_concentration Is the spiking concentration appropriate? check_instrument->check_concentration Yes instrument_issue Action: Check instrument calibration and cleanliness. check_instrument->instrument_issue No check_suppression Is ion suppression occurring? check_concentration->check_suppression Yes concentration_issue Action: Increase spiking concentration or remake stock solution. check_concentration->concentration_issue No suppression_issue Action: Dilute sample, improve chromatography, or use a different extraction method. check_suppression->suppression_issue Yes solution_found Problem Resolved check_suppression->solution_found No instrument_issue->solution_found concentration_issue->solution_found suppression_issue->solution_found PC_signaling Simplified Phosphatidylcholine (PC) Signaling Pathway cluster_synthesis Synthesis (Kennedy Pathway) cluster_catabolism Catabolism & Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD Choline Choline CK Choline Kinase (CK) Choline->CK PCho Phosphocholine CK->PCho CT CTP:phosphocholine cytidylyltransferase (CT) PCho->CT CDPCho CDP-Choline CT->CDPCho CPT Cholinephosphotransferase (CPT) CDPCho->CPT CPT->PC LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid PLA2->AA DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC PA Phosphatidic Acid (PA) PLD->PA mTOR mTOR Signaling PA->mTOR

References

Technical Support Center: Addressing Chromatographic Shifts of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the chromatographic shift of deuterated internal standards.

Troubleshooting Guide

This guide provides solutions to specific issues you may be encountering during your experiments.

Issue 1: A chromatographic shift is observed between my analyte and its deuterated internal standard.

Symptoms:

  • The deuterated internal standard (D-IS) and the analyte have different retention times.

  • Poor precision and inaccurate quantification in your results.[1]

Cause: This phenomenon is known as the chromatographic isotope effect (CIE) or the deuterium isotope effect.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon referred to as an "inverse isotope effect".[2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity and lipophilicity.[3][4] This separation can lead to the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of your results.[3][5]

Solutions:

  • Optimize Chromatographic Conditions:

    • Modify the Gradient: Employing a shallower gradient can broaden the peaks of both the analyte and the internal standard, which may promote better overlap.[3]

    • Adjust Mobile Phase Composition: Minor alterations to the organic modifier or the aqueous component can change the selectivity of the separation and potentially reduce the time difference between the two peaks.[3]

    • Adjust Column Temperature: Changing the column temperature can alter selectivity and may help in achieving co-elution.[6]

  • Employ a Lower Resolution Column: In some instances, using a column with a larger particle size or a shorter length can induce more band broadening, leading to the co-elution of the analyte and the internal standard.[3][4]

  • Consider Alternative Internal Standards: If chromatographic adjustments do not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.[3][7] These heavy atom-labeled standards do not typically exhibit a significant chromatographic isotope effect and will co-elute with the analyte.[6]

Issue 2: The signal from my deuterated internal standard is unstable or drifting.

Symptoms:

  • The peak area of the internal standard systematically decreases or increases throughout an analytical run.[1]

  • An unexpected increase in the analyte's signal over time.[6]

Cause: This could be due to the loss of deuterium atoms from the internal standard, a process known as H/D exchange.[3] This is more likely to happen if the deuterium labels are in chemically labile positions, such as on heteroatoms (O, N, S) or activated carbon atoms.[3] Acidic or basic conditions in your sample or mobile phase, as well as high temperatures in the mass spectrometer's ion source, can catalyze this exchange.[3][6]

Solutions:

  • Review the Labeling Position: Check the certificate of analysis for your deuterated standard to confirm the location of the deuterium labels.[3] It is best to use standards where deuterium is placed on stable, non-exchangeable positions, such as aromatic rings.[1][8]

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible.[3] Avoid storing deuterated compounds in acidic or basic solutions.[3][9]

  • Optimize MS Source Conditions: If you suspect H/D exchange is occurring in the ion source, try reducing the source temperature to the minimum required for efficient ionization.[3]

  • Conduct Stability Tests: To confirm stability, incubate the deuterated internal standard in your sample matrix and mobile phase for various durations and then analyze the samples to see if there is a significant increase in the signal of the unlabeled analyte over time.[6][8]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard considered the gold standard in quantitative LC-MS/MS?

A1: Deuterated internal standards are considered the gold standard because their physicochemical properties are very similar to the unlabeled analyte.[8][9] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization.[1][8] This allows them to effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.[1][10]

Q2: How many deuterium atoms are optimal for an internal standard?

A2: Typically, a deuterated internal standard should have between two and ten deuterium atoms.[1][6] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent crosstalk.[1] However, excessive deuteration can sometimes increase the chromatographic separation from the analyte.[6]

Q3: What are the consequences of using a deuterated standard with low isotopic purity?

A3: Low isotopic purity implies that there is a significant amount of partially deuterated or non-deuterated analyte present in the standard.[3] This can lead to an overestimation of the analyte's concentration in your samples.[11] It is crucial to verify the isotopic and chemical purity of the standard, which is typically provided in the certificate of analysis.[8]

Q4: Can the position of the deuterium label affect my results?

A4: Absolutely. The location of the deuterium atoms is critical.[8] If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification.[8] It is best to choose standards where deuterium is on stable positions.[8][12]

Quantitative Data Summary

The magnitude of the chromatographic shift is influenced by several factors, including the number of deuterium atoms, the analyte's structure, and the chromatographic conditions. The following table summarizes the impact of deuteration on retention time from various studies.

AnalyteDeuterated StandardChromatographic SystemObserved Shift (Relative Retention Time)Reference
Olanzapine (OLZ)OLZ-D3Normal-Phase LC-MS/MSOLZ-D3 elutes before OLZ[5]
Des-methyl olanzapine (DES)DES-D8Normal-Phase LC-MS/MSDES-D8 elutes before DES[5]
Various PeptidesDeuterated derivatizing agentsReversed-Phase C18Deuterated peptides elute earlier[5]
TestosteroneD2-Testosterone vs. D5-TestosteroneLC-MS/MSD5-Testosterone showed different results compared to D2, indicating potential chromatographic differences[9]

Experimental Protocols

Protocol 1: Optimizing for Co-elution of Analyte and Deuterated Internal Standard

Objective: To adjust chromatographic parameters to achieve co-elution of the analyte and its deuterated internal standard, thereby minimizing differential matrix effects.

Methodology:

  • Initial Assessment:

    • Prepare a solution containing both the analyte and the deuterated internal standard.

    • Analyze the solution using your current LC-MS/MS method.

    • Overlay the chromatograms for the analyte and the internal standard to visualize the extent of separation.[1]

  • Gradient Modification:

    • Systematically decrease the slope of the elution gradient. For example, if your gradient is from 10% to 90% organic in 5 minutes, try extending the gradient to 10 minutes.

    • Analyze the standard solution with each modified gradient and observe the change in peak separation.

  • Mobile Phase Adjustment:

    • Make small, incremental changes to the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

    • Evaluate the effect of these changes on the relative retention times of the analyte and internal standard.

  • Temperature Adjustment:

    • Vary the column temperature in increments of 5°C (e.g., from 30°C to 45°C).

    • Monitor the chromatographic selectivity and peak separation at each temperature.

  • Final Verification:

    • Once optimal conditions for co-elution are found, re-validate the method to ensure it meets the required performance characteristics for accuracy and precision.

Protocol 2: Assessment of Matrix Effects

Objective: To determine if the deuterated internal standard adequately compensates for matrix-induced ion suppression or enhancement.

Materials:

  • Analyte and deuterated internal standard stock solutions.

  • Blank matrix from at least six different sources.

  • Reconstitution solution (e.g., 50:50 methanol:water).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solution.

    • Set B (Post-Extraction Spike): Extract the blank matrix and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.[8]

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • Evaluate Internal Standard Performance:

    • Calculate the analyte/internal standard peak area ratios for all sets. If the internal standard is effectively compensating for matrix effects, the ratios should be consistent across the different sets.

Visualizations

cluster_0 Troubleshooting Chromatographic Shift ObserveShift Observe Chromatographic Shift (Analyte vs. D-IS) OptimizeChrom Optimize Chromatography ObserveShift->OptimizeChrom Different Retention Times ModifyGradient Modify Gradient (e.g., shallower) OptimizeChrom->ModifyGradient AdjustMobilePhase Adjust Mobile Phase Composition OptimizeChrom->AdjustMobilePhase ChangeColumn Change Column (e.g., lower resolution) OptimizeChrom->ChangeColumn CoElution Achieve Co-elution ModifyGradient->CoElution Successful NoCoElution Co-elution Not Achieved ModifyGradient->NoCoElution Unsuccessful AdjustMobilePhase->CoElution Successful AdjustMobilePhase->NoCoElution Unsuccessful ChangeColumn->CoElution Successful ChangeColumn->NoCoElution Unsuccessful ConsiderAltIS Consider Alternative IS (¹³C, ¹⁵N) ConsiderAltIS->CoElution NoCoElution->ConsiderAltIS

Caption: Troubleshooting workflow for addressing chromatographic shifts.

cluster_1 Experimental Workflow for Matrix Effect Assessment PrepSamples Prepare 3 Sample Sets SetA Set A: Neat Solution (Analyte + IS in Solvent) PrepSamples->SetA SetB Set B: Post-Extraction Spike (Analyte + IS in Extracted Blank Matrix) PrepSamples->SetB SetC Set C: Pre-Extraction Spike (Analyte + IS in Blank Matrix pre-extraction) PrepSamples->SetC Analysis Analyze all sets by LC-MS/MS SetA->Analysis SetB->Analysis SetC->Analysis Calculation Calculate Ratios & Percentages Analysis->Calculation ME Matrix Effect (ME) = B/A Calculation->ME RE Recovery (RE) = C/B Calculation->RE PE Process Efficiency (PE) = C/A Calculation->PE Evaluation Evaluate IS Performance (Compare Analyte/IS Ratios) Calculation->Evaluation

Caption: Workflow for assessing matrix effects.

References

preventing isotopic exchange in deuterated phospholipid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing isotopic exchange in deuterated phospholipid standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated phospholipid standards?

Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange or "back-exchange," is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[1][2] This process can compromise the integrity and accuracy of quantitative analyses that rely on these standards.[3] If the deuterated standard loses its deuterium labels, its mass changes, which can lead to underestimation of the analyte concentration or the internal standard appearing as the unlabeled analyte.[3]

Q2: Which deuterium labels on a phospholipid are most susceptible to exchange?

The stability of deuterium labels depends on their position within the phospholipid molecule.

  • Highly Labile: Deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are very prone to rapid exchange with protons from protic solvents.[2][3]

  • Moderately Labile: Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can be susceptible to exchange, particularly under acidic or basic conditions through a process called enolization.[1][2]

  • Generally Stable: Deuterium labels on stable carbon positions, such as within the fatty acid chains (aliphatic) or on aromatic rings, are generally stable under typical analytical conditions.[1]

It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[2] Always review the certificate of analysis for your standard to understand the labeling positions.[1]

Q3: What are the primary experimental factors that promote isotopic exchange?

Several factors can accelerate the rate of isotopic exchange:

  • pH: The rate of H-D exchange is highly dependent on pH. The exchange rate is at its minimum around pH 2.5-3 and increases significantly in both acidic and, more dramatically, basic conditions.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][3] The rate of hydrogen-deuterium exchange (HDX) can increase tenfold for every 22°C increase in temperature.[2]

  • Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange.[1] The presence of organic solvents like acetonitrile (ACN) and dimethylsulfoxide (DMSO) can also alter the exchange rate.[2]

Q4: What are the best practices for storing deuterated phospholipid standards to maintain their integrity?

Proper storage is critical to prevent degradation and isotopic exchange.

  • Temperature: Standards should be stored at -20°C or lower in an inert atmosphere like argon or nitrogen.[4]

  • Container: Use glass containers with Teflon-lined closures. Avoid storing organic solutions of phospholipids in plastic containers, as this can lead to leaching of impurities.

  • Form: Unsaturated or tissue-derived lipids are not stable as powders and should be dissolved in a suitable organic solvent for storage. Saturated lipids are more stable as powders.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to maintain the stability of the standards.[4]

Troubleshooting Guides

Issue 1: My mass spectrometry results show a lower mass for my deuterated standard than expected.

This is a classic sign of back-exchange, where deuterium atoms are being replaced by hydrogen atoms.[1]

  • Troubleshooting Steps:

    • Review Solvent and pH:

      • Are you using protic solvents like water or methanol? If so, try to minimize their use or switch to aprotic solvents such as acetonitrile or tetrahydrofuran where possible.[1]

      • Check the pH of your sample diluent and mobile phase. The optimal pH to minimize exchange is around 2.5-3.[1][2] Avoid strongly acidic or basic conditions.[1]

    • Control Temperature:

      • Ensure your samples, standards, and autosampler are kept cool. Lower temperatures significantly slow the rate of exchange.[1] Storing and analyzing at 4°C is recommended.[1]

    • Check Label Position:

      • Consult the certificate of analysis to confirm the location of the deuterium labels. If they are in labile positions (on heteroatoms or alpha to a carbonyl), the standard is more susceptible to exchange.[1][2] Consider using a standard with labels in more stable positions.[1]

Issue 2: My calibration curve is non-linear.

This can be related to your deuterated internal standard (IS).

  • Troubleshooting Steps:

    • Verify Isotopic Purity:

      • Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can affect the response at different concentrations.[1] High isotopic enrichment (ideally ≥98%) is crucial.[4]

    • Assess Standard Stability:

      • Perform a stability study by incubating the deuterated standard in your sample matrix or mobile phase for varying amounts of time and at different temperatures.[2] Analyze the samples to quantify any loss of the deuterium label.[2]

Summary of Key Factors Influencing Isotopic Exchange

FactorCondition Promoting ExchangeRecommendation for Minimizing Exchange
pH High (>8) or Low (<2)Maintain pH between 2.5 and 7.[1]
Temperature HighStore and analyze at low temperatures (e.g., 4°C).[1]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., acetonitrile, THF) when possible.[1]
Label Position On Heteroatoms (O, N, S)Choose standards with labels on stable carbon positions.[1]
Label Position Alpha to CarbonylBe cautious with pH and temperature.[1]
Label Position Aromatic/Aliphatic C-HGenerally stable under typical analytical conditions.[1]

Experimental Protocols

Protocol 1: Evaluating the Stability of a Deuterated Standard

Objective: To assess the stability of a deuterated phospholipid standard under specific analytical conditions.

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0): Spike a known concentration of the deuterated standard into your analytical matrix (e.g., plasma). Immediately process and analyze the sample according to your established LC-MS/MS method.[1]

    • Set B (T=X): Spike the same concentration of the deuterated standard into the same analytical matrix. Subject this sample to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store it in the autosampler at 4°C for 24 hours).[1]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.[1]

  • Data Evaluation:

    • Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate degradation.[1]

    • Examine the mass spectra for any evidence of a decrease in the m/z value, which would indicate a loss of deuterium.[1]

Visualizations

experimental_workflow Experimental Workflow for Handling Deuterated Phospholipid Standards cluster_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis prep_start Start: Obtain Deuterated Standard check_coa Review Certificate of Analysis (Isotopic Purity & Label Position) prep_start->check_coa dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) check_coa->dissolve store_stock Store Stock Solution at -20°C or lower dissolve->store_stock spike Spike Standard into Matrix store_stock->spike adjust_ph Adjust pH if necessary (Target: 2.5-3) spike->adjust_ph keep_cool Maintain Low Temperature (e.g., 4°C) adjust_ph->keep_cool autosampler Cooled Autosampler keep_cool->autosampler lc_ms LC-MS/MS Analysis autosampler->lc_ms data_eval Data Evaluation (Check for Mass Shift) lc_ms->data_eval

Caption: Workflow for handling deuterated phospholipid standards to minimize isotopic exchange.

logical_relationship Factors Influencing Isotopic Exchange cluster_factors Contributing Factors cluster_prevention Preventative Measures isotopic_exchange Isotopic Exchange (H-D Back-Exchange) control_ph Control pH (2.5-3) isotopic_exchange->control_ph control_temp Low Temperature (e.g., 4°C) isotopic_exchange->control_temp use_aprotic Use Aprotic Solvents isotopic_exchange->use_aprotic stable_label Stable Label Position isotopic_exchange->stable_label ph pH (High or Low) ph->isotopic_exchange temp Temperature (Elevated) temp->isotopic_exchange solvent Solvent (Protic) solvent->isotopic_exchange label_pos Label Position (Labile) label_pos->isotopic_exchange

Caption: Logical relationship between factors promoting and preventing isotopic exchange.

References

Technical Support Center: Synthesis of Perdeuterated POPC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product - Inefficient acylation reactions.- Loss of material during purification steps.- Suboptimal reaction conditions (temperature, pH, solvent).- Low-quality starting materials.- Optimize reaction conditions for each step. For chemical acylation, ensure an appropriate catalyst (e.g., DMAP) and reaction time are used.[1][2]- For enzymatic reactions, consider the source and activity of the lipase, as well as the water activity of the system.[1]- Minimize the number of chromatographic purification steps where possible.- Ensure the use of high-purity, well-characterized starting materials.
Presence of Regioisomeric Impurity (OPPC) - Acyl migration during synthesis, particularly when using chemical methods or when handling lysolipids.[1]- Non-specific acylation.- Employ a chemoenzymatic approach. Use a regiospecific enzyme (e.g., sn-1,3-specific lipase) for the acylation step where selectivity is critical to prevent the formation of the undesired regioisomer.[1]- Carefully control reaction conditions such as temperature and pH to minimize acyl migration.[1]- If chemical synthesis is used, a protecting group strategy may be necessary to ensure regiospecificity, although this adds complexity.[1]
Incomplete Deuteration - Incomplete H/D exchange during the synthesis of deuterated precursors.- Back-exchange (D/H) during subsequent reaction or purification steps.[1]- For deuterated fatty acids prepared by metal-catalyzed hydrothermal H/D exchange, multiple rounds of exchange may be necessary to achieve high levels of deuteration.[3][4]- Use deuterated solvents and reagents where possible in subsequent steps to minimize back-exchange.- Characterize the isotopic purity of all deuterated starting materials before use.
Difficulty in Purifying the Final Product - Co-elution of the desired product with byproducts or regioisomers during column chromatography.- Similar physical properties of the desired product and impurities.- High-performance liquid chromatography (HPLC) may be required for the separation of regioisomers, which can be challenging.[1]- Flash column chromatography on silica gel can be effective for removing other impurities.[1]- Optimize the solvent system for chromatography to improve separation.
Challenges in Characterizing the Final Product - Difficulty in differentiating between POPC and its regioisomer OPPC by standard analytical techniques.- Accurately quantifying chemical, isotopic, and regiopurity.- Use a combination of analytical methods. 1H NMR can be used to assess deuteration levels.[3]- Mass spectrometry can confirm the molecular weight and isotopic enrichment.- Gas chromatography with flame ionization detection (GC-FID) can be used to determine the ratio of different lipid species in the final product mixture.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of perdeuterated POPC so challenging?

A1: The synthesis of perdeuterated POPC presents several significant challenges. Firstly, total synthesis is a lengthy and low-yielding process.[1] Semisynthetic approaches, while more common, face hurdles in achieving high regiospecificity, often resulting in contamination with the OPPC isomer, which is difficult to separate.[1] Furthermore, the synthesis and availability of the required perdeuterated starting materials, particularly unsaturated fatty acids like oleic acid, are limited and complex.[4] Direct deuteration of POPC is not a viable option as the harsh conditions required would lead to the degradation of the molecule.[3]

Q2: What are the main sources of regioisomeric impurities and how can they be minimized?

A2: The primary source of regioisomeric impurities, specifically 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC), is acyl migration during the synthesis.[1] This is particularly problematic in chemical synthesis methods. To minimize the formation of these impurities, a chemoenzymatic approach is highly recommended. This involves using a regiospecific enzyme, such as an sn-1,3-specific lipase, for the acylation step where the position of the fatty acid is critical.[1] This enzymatic step ensures that the fatty acid is installed at the correct position on the glycerol backbone, leading to a product with high regiopurity.[1]

Q3: What are the advantages of a chemoenzymatic synthesis approach for perdeuterated POPC?

A3: A chemoenzymatic approach combines the benefits of both chemical and enzymatic synthesis.[1] It utilizes efficient chemical reactions for steps where regiospecificity is not a concern, such as the acylation of a 2-lysolipid, which is less prone to acyl migration.[1] For steps requiring high selectivity to avoid regioisomer formation, highly specific enzymes are employed.[1] This strategy leads to a final product with high chemical and regiopurity while maintaining reasonable yields.[1][2]

Q4: How can I obtain the necessary deuterated starting materials?

A4: The availability of deuterated starting materials, especially unsaturated fatty acids, is a significant bottleneck.[4] Saturated fatty acids can be perdeuterated using metal-catalyzed hydrothermal H/D exchange reactions in D2O.[3][4] The synthesis of deuterated oleic acid is more complex and often involves multi-step chemical synthesis.[4] Some deuterated precursors may be available from specialized commercial suppliers or national deuteration facilities.[5]

Q5: What analytical techniques are essential for characterizing the final perdeuterated POPC product?

A5: A comprehensive characterization of perdeuterated POPC requires multiple analytical techniques. Mass spectrometry is crucial for confirming the molecular weight and assessing the level of deuterium incorporation.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 2H NMR, is used to determine the extent and position of deuteration.[3][7] To assess the chemical purity and quantify the presence of any lipid byproducts, Gas Chromatography with Flame Ionization Detection (GC-FID) is a reliable method.[1] Determining the regiopurity is the most challenging aspect and may require specialized HPLC methods.[1]

Quantitative Data Summary

Synthesis Method Starting Material Key Steps Yield Chemical Purity Regiopurity Reference
Chemoenzymatic1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine1. Chemical esterification at sn-2 with oleic anhydride-d642. Enzymatic hydrolysis at sn-13. Enzymatic esterification at sn-1 with palmitic acid-d3123% (over 3 steps)>96%Complete[1]
Chemical Synthesis3-benzyloxy-sn-[D5]1,2-propanediolMulti-step chemical synthesis involving protection, acylation, deprotection, and phosphocholine headgroup addition.Sub-gram quantitiesNot explicitly statedHigh (asymmetric synthesis)[3][8]

Experimental Protocols

Chemoenzymatic Synthesis of Chain-Deuterated POPC (POPC-d63)

This protocol is a summary of the method described by T. A. Darwish et al.[1]

Step 1: Chemical Esterification at the sn-2 Position

  • Commercially available 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine is used as the starting material.

  • Oleic anhydride-d64 is synthesized from deuterated oleic acid.

  • The 2-lysolipid is esterified at the sn-2 position using the oleic anhydride-d64.

  • The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).

  • The resulting diacylated lipid, 1-palmitoyl-2-oleoyl-d32-sn-glycero-3-phosphocholine, is purified by flash column chromatography on silica gel.

Step 2: Enzymatic Hydrolysis at the sn-1 Position

  • The product from Step 1 is subjected to regioselective hydrolysis at the sn-1 position.

  • A specific lipase is used as the enzyme catalyst.

  • This step yields the 2-oleoyl-d32-sn-glycero-3-phosphocholine lysolipid.

Step 3: Enzymatic Esterification at the sn-1 Position

  • The lysolipid from Step 2 is esterified with deuterated palmitic acid (palmitic acid-d31).

  • An sn-1,3-specific lipase (e.g., RM lipase) is used to ensure complete regiospecificity.

  • The final product is POPC-d63.

Visualizations

Synthesis_Workflow start 1-Palmitoyl-2-hydroxy- sn-glycero-3-phosphocholine step1 Chemical Esterification (Oleic anhydride-d64, DMAP) start->step1 intermediate1 1-Palmitoyl-2-oleoyl-d32-PC step1->intermediate1 step2 Enzymatic Hydrolysis (Lipase) intermediate1->step2 intermediate2 2-Oleoyl-d32-lyso-PC step2->intermediate2 step3 Enzymatic Esterification (Palmitic acid-d31, RM Lipase) intermediate2->step3 end Perdeuterated POPC (POPC-d63) step3->end

Caption: Chemoenzymatic synthesis workflow for perdeuterated POPC.

Troubleshooting_Logic problem Low Regiopurity (OPPC Contamination) cause1 Acyl Migration in Chemical Synthesis problem->cause1 cause2 Non-specific Acylation problem->cause2 solution Employ Chemoenzymatic Approach with Regiospecific Lipase cause1->solution cause2->solution

Caption: Troubleshooting logic for addressing regioisomeric impurities.

References

Technical Support Center: Optimizing POPC-d31 Vesicle Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of POPC-d31 vesicle preparation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that can arise during POPC-d31 vesicle preparation, offering potential causes and actionable solutions to improve yield and vesicle quality.

Issue Potential Causes Solutions
Low Vesicle Yield Significant lipid loss during the resuspension of the dried lipid film.[1][2]- Ensure vigorous and thorough vortexing to completely resuspend the lipid film.[1][2] - Consider using freeze-thaw cycles or sonication after hydration to improve lipid recovery.[1][2] - Optimize the vortexing method, time, and speed.[1]
Lipid adherence to laboratory equipment (e.g., glass vials, extruder components).[1][2]- Pre-treat glassware with a solution that minimizes lipid adhesion. - Minimize the number of transfer steps.
Inefficient extrusion process leading to lipid loss.[1][2]- Ensure the extruder is assembled correctly and membranes are properly seated. - Use optimal pressure during extrusion; for smaller vesicles (<100 nm), higher pressure may be needed, while larger vesicles may require lower pressure.[3] - An odd number of passes through the extruder is often recommended to ensure the entire sample is processed.[4]
Vesicle Aggregation and Flocculation Improper buffer conditions (pH, ionic strength).- Optimize the pH and ionic strength of the hydration buffer. - For charged lipids, ensure the ionic strength is appropriate to prevent electrostatic aggregation.[5]
High lipid concentration.- Prepare vesicles at a lower lipid concentration.[6]
Storage at inappropriate temperatures.[7]- Store vesicles at a temperature above the lipid's phase transition temperature (Tm for POPC is -2°C) to maintain fluidity.[8][9][10] - For long-term storage, consider techniques like freeze-drying with cryoprotectants.[7]
Heterogeneous Vesicle Size (High Polydispersity) Incomplete hydration of the lipid film.- Allow for adequate hydration time, potentially overnight.[6][10] - Ensure the hydration buffer is at a temperature above the lipid's Tm.[10][11]
Insufficient number of extrusion passes.[12]- Increase the number of passes through the extruder membrane (typically 11-21 passes are recommended).[12]
Incorrect extrusion temperature.- Perform extrusion at a temperature above the lipid's Tm to ensure the lipid is in a fluid state.[12]
Low Encapsulation Efficiency Suboptimal drug-to-lipid ratio.[13]- Optimize the drug-to-lipid ratio to avoid exceeding the loading capacity of the vesicles.[13]
Poor drug solubility in the hydration buffer.[13]- Ensure the drug is fully dissolved in the hydration buffer before adding it to the dried lipid film.
Leakage of encapsulated material.[14]- For osmotically sensitive applications, ensure osmotic balance between the interior and exterior of the vesicles.[14]
Multilamellar vesicle formation.[8][9]- Use techniques that favor the formation of unilamellar vesicles, such as extrusion or sonication. - Including a small percentage of PEGylated lipids in the formulation can promote unilamellarity.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing lipid recovery during vesicle preparation?

The resuspension of the dried lipid film is a critical step where significant lipid loss can occur, with studies showing up to 50% loss.[1][2] Vigorous and thorough vortexing is crucial to ensure the entire lipid film is hydrated and detached from the glass surface.

Q2: How does the number of extrusion passes affect the final vesicle preparation?

Increasing the number of passes through the extruder membrane generally leads to a more uniform and monodisperse vesicle size distribution.[12] While a minimum number of passes is required to achieve homogeneity, excessive passes may not significantly improve the preparation and could potentially lead to sample loss. Studies have examined a range of 10-40 passes, with optimal numbers often falling between 11 and 21.[12]

Q3: What is the optimal temperature for preparing POPC-d31 vesicles?

POPC has a phase transition temperature (Tm) of -2°C.[8][9] Therefore, all preparation steps, including hydration and extrusion, should be performed at a temperature well above this to ensure the lipid is in a fluid, liquid-crystalline state, which is crucial for efficient vesicle formation.[10][11][12] Room temperature is generally sufficient for POPC vesicle preparation.

Q4: Can the composition of the lipid mixture affect the vesicle yield?

Yes, the composition can have an impact. For instance, the inclusion of charged lipids can promote unilamellarity, and varying the concentration of components like cholesterol can influence the final lipid composition and potentially the yield.[1][5]

Q5: How can I minimize the formation of multilamellar vesicles (MLVs)?

To obtain a higher yield of unilamellar vesicles (LUVs or SUVs), post-hydration processing is essential. Techniques like extrusion through polycarbonate membranes of a defined pore size and sonication are effective in breaking down MLVs into unilamellar structures.[1][2] The inclusion of a small mole percentage of PEG-modified lipids can also significantly increase the proportion of unilamellar vesicles.[8][9]

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.

Materials:

  • POPC-d31 lipid

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

  • Gas-tight syringes

Methodology:

  • Lipid Dissolution: Dissolve the desired amount of POPC-d31 in chloroform or a suitable organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2-4 hours, or overnight, to remove any residual solvent.[10][13]

  • Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of POPC (-2°C); room temperature is sufficient.[13]

  • Vesicle Formation (MLVs): Agitate the flask by gentle shaking or vortexing to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[13] Allow the mixture to hydrate for at least 30 minutes to an hour, with intermittent vortexing.

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membranes. b. Transfer the MLV suspension into one of the gas-tight syringes. c. Pass the lipid suspension through the extruder membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[4] This will produce unilamellar vesicles with a diameter close to the pore size of the membrane.

  • Storage: Store the resulting vesicle suspension at an appropriate temperature, typically above 4°C.

Protocol 2: Bicelle Dilution Method for Small Unilamellar Vesicles

This method is reported to produce small, stable, and homogeneous unilamellar vesicles.[6]

Materials:

  • POPC-d31

  • Dihexanoyl phosphatidylcholine (DHPC)

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., PBS, pH 7.2)

  • Glass conical V-bottom vial

  • Nitrogen gas stream

  • Vortex mixer

Methodology:

  • Lipid Mixture Preparation: In a glass vial, combine POPC-d31 and DHPC in the desired molar ratio (e.g., 0.5 q-value, which corresponds to a 1:2 molar ratio of POPC to DHPC).[6]

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a lipid film.

  • Vacuum Drying: Place the vial under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration and Vesicle Formation: a. Hydrate the lipid mixture by adding the buffer at room temperature to achieve the desired final lipid concentration.[6] b. Vortex the mixture vigorously for approximately 5 minutes until the solution becomes optically clear.[6] c. Incubate the solution overnight at room temperature to allow for the spontaneous formation of unilamellar vesicles.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the yield and characteristics of POPC vesicle preparations.

ParameterConditionObservationReference
Lipid Loss Resuspension StepCan lead to up to ~50% lipid loss.[1][2]
Extrusion StepResults in smaller lipid losses, around 10-20%.[1][2]
Extrusion Passes 10 vs. 30 passesA slight increase in nanobubble concentration was observed when increasing from 10 to 30 passes.[12]
Extrusion Pressure (for 100 nm pores) 125 psiAchieved a steady flow rate for consistent vesicle production.[3]
Extrusion Pressure (for 30 nm pores) ~500 psiHigh pressure is required for a rapid filter rate to produce smaller vesicles.[3]
Lamellarity Extrusion of POPC through 100 nm membraneCan result in a subpopulation of multilamellar vesicles, comprising up to 16% of the total vesicle number.[8][9]
Addition of 0.1 mol % PEG-lipidCan lead to a predominantly unilamellar vesicle population.[8][9]

Visualizations

Vesicle_Preparation_Workflow cluster_prep Preparation Steps cluster_processing Processing for Unilamellarity Lipid_Dissolution 1. Lipid Dissolution (POPC-d31 in Organic Solvent) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Drying 3. Vacuum Drying (Remove Residual Solvent) Film_Formation->Drying Hydration 4. Hydration (Add Buffer) Drying->Hydration MLV_Formation Multilamellar Vesicles (MLVs) Hydration->MLV_Formation Extrusion Extrusion (e.g., 100 nm membrane) MLV_Formation->Extrusion Sonication Sonication MLV_Formation->Sonication Final_Vesicles Unilamellar Vesicles (LUVs/SUVs) Extrusion->Final_Vesicles Sonication->Final_Vesicles

Caption: Workflow for POPC-d31 vesicle preparation by thin-film hydration.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Vesicle Yield Lipid_Loss_Resuspension Lipid Loss during Resuspension Low_Yield->Lipid_Loss_Resuspension is caused by Lipid_Loss_Extrusion Lipid Loss during Extrusion Low_Yield->Lipid_Loss_Extrusion is caused by Aggregation Vesicle Aggregation Low_Yield->Aggregation is caused by Vigorous_Vortexing Optimize Vortexing Lipid_Loss_Resuspension->Vigorous_Vortexing is solved by Freeze_Thaw_Sonication Freeze-Thaw / Sonication Lipid_Loss_Resuspension->Freeze_Thaw_Sonication is solved by Optimize_Extrusion Optimize Extrusion (Pressure, Passes) Lipid_Loss_Extrusion->Optimize_Extrusion is solved by Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Aggregation->Optimize_Buffer is solved by

Caption: Troubleshooting logic for low POPC-d31 vesicle yield.

References

Technical Support Center: Minimizing Lipid Degradation During Nanodisc Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize lipid degradation during nanodisc reconstitution experiments.

Troubleshooting Guide

This guide addresses common issues related to lipid degradation during nanodisc preparation, offering potential causes and solutions in a question-and-answer format.

Q1: My nanodisc preparation shows signs of aggregation and precipitation after reconstitution. Could this be due to lipid degradation?

A1: Yes, lipid degradation can contribute to aggregation. Both lipid oxidation and hydrolysis can alter the physicochemical properties of the lipids, leading to improper nanodisc assembly and subsequent aggregation.

  • Potential Causes:

    • Lipid Oxidation: Polyunsaturated fatty acids (PUFAs) are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants. Oxidized lipids can crosslink, leading to aggregates.

    • Lipid Hydrolysis: Ester linkages in phospholipids can be hydrolyzed, forming lysolipids. Lysolipids have a conical shape and can disrupt the planar bilayer structure of the nanodisc, leading to instability and aggregation. This can be exacerbated by pH extremes or enzymatic activity from contaminants.

    • Suboptimal Reconstitution Parameters: Incorrect lipid-to-scaffold protein ratios or inefficient detergent removal can lead to poorly formed, unstable nanodiscs that are more prone to aggregation.[1]

  • Solutions:

    • Use High-Purity Lipids: Start with fresh, high-purity lipids stored under an inert gas (argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize pre-existing degradation.[2]

    • Work in an Inert Environment: To prevent oxidation during preparation, handle lipid solutions under a stream of inert gas whenever possible.[2]

    • Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen.

    • Add Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) or Vitamin E to your lipid stock solutions and reconstitution buffers.

    • Control pH: Maintain a neutral and stable pH throughout the reconstitution process to minimize hydrolysis.

    • Optimize Ratios: Empirically determine the optimal lipid-to-Membrane Scaffold Protein (MSP) ratio for your specific lipid composition and target protein.[1]

    • Ensure Complete Detergent Removal: Use a sufficient amount of detergent-adsorbing beads (e.g., Bio-Beads) and allow for adequate incubation time to ensure complete detergent removal, as residual detergent can destabilize nanodiscs.[1]

Q2: I suspect my lipids are oxidized. How can I detect this and what are the acceptable levels?

A2: Lipid oxidation can be detected using several analytical techniques. The acceptable level of oxidation depends on the downstream application, but for structural and functional studies, it should be minimized as much as possible.

  • Detection Methods:

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay detects malondialdehyde (MDA), a secondary product of lipid peroxidation.[3] It is a widely used method for estimating the extent of lipid oxidation.

    • Lipid Hydroperoxide (LPO) Assay: This assay directly measures lipid hydroperoxides, the primary products of lipid oxidation, offering a more immediate assessment of oxidative damage.[4][5][6]

    • Mass Spectrometry (MS): Native mass spectrometry can be used to analyze the mass of the entire nanodisc assembly. The presence of oxidized lipid species can be inferred from mass shifts.[7][8]

  • Acceptable Levels: While there are no universal standards for nanodiscs, a good practice is to compare the level of oxidation in your reconstituted nanodiscs to a freshly prepared lipid stock. A significant increase in oxidation post-reconstitution indicates a problem in the workflow.

Q3: My membrane protein loses activity after reconstitution into nanodiscs. Could lipid hydrolysis be the culprit?

A3: Yes, lipid hydrolysis can significantly impact membrane protein function. The accumulation of lysolipids can alter the bilayer properties, such as fluidity and curvature, which can in turn affect the conformation and activity of the embedded protein.

  • Potential Causes:

    • pH Instability: Buffers with pH values far from neutral can accelerate the hydrolysis of ester-linked phospholipids.

    • Enzymatic Contamination: Contamination with phospholipases (from the protein preparation or other sources) can lead to rapid lipid hydrolysis.

    • Prolonged Incubation at Non-Optimal Temperatures: Extended incubation times, especially at elevated temperatures, can increase the rate of spontaneous hydrolysis.[1]

  • Solutions:

    • Buffer Optimization: Use a well-buffered system to maintain a stable pH between 6.5 and 7.5.

    • Include Protease and Phospholipase Inhibitors: If enzymatic degradation is suspected, include a cocktail of appropriate inhibitors in your reconstitution mixture.

    • Use Ether-Linked Lipids: For applications requiring high stability, consider using lipids with ether linkages instead of ester linkages, as they are resistant to hydrolysis.[9]

    • Minimize Incubation Times: Optimize your protocol to minimize the duration of the reconstitution process, particularly at temperatures above 4°C.

Frequently Asked Questions (FAQs)

Q: Which lipids are most susceptible to degradation?

A: Lipids containing polyunsaturated fatty acids (PUFAs), such as those with arachidonic or docosahexaenoic acid chains, are highly susceptible to oxidation due to the presence of multiple double bonds. Saturated lipids are much more resistant to oxidation.[9]

Q: How should I store my lipids to minimize degradation?

A: Lipids should be stored in chloroform or another organic solvent under an inert atmosphere (argon or nitrogen) at -20°C or -80°C in glass vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles.

Q: Can the choice of detergent affect lipid stability?

A: While the primary role of the detergent is to solubilize the lipids and membrane protein, harsh detergents or incomplete removal of any detergent can destabilize the final nanodisc structure, potentially making the lipids more accessible to degradative factors.[5] It is crucial to choose a mild detergent that is effective for solubilization and can be efficiently removed.

Q: What is the impact of residual detergent on lipid stability in nanodiscs?

A: Residual detergent can compromise the integrity of the nanodisc bilayer, leading to increased lipid mobility and exposure to the aqueous environment. This can make the lipids more susceptible to hydrolysis and oxidation. Thorough detergent removal is a critical step for ensuring long-term stability.

Data Presentation

Table 1: Comparison of Lipid Oxidation in Nanodiscs Under Different Storage Conditions

Storage ConditionAntioxidantTBARS (nmol MDA/mg lipid) after 7 days
4°C, Exposed to AirNone5.2 ± 0.4
4°C, Exposed to Air0.01% BHT1.1 ± 0.2
4°C, Under ArgonNone0.8 ± 0.1
-20°C, Under ArgonNone0.5 ± 0.1
-80°C, Under ArgonNone0.3 ± 0.1

Data are representative and may vary based on lipid composition and experimental conditions.

Table 2: Relative Stability of Different Phospholipids to Oxidation

Phospholipid (Acyl Chains)Degree of UnsaturationRelative Oxidation Rate
DSPC (18:0/18:0)Saturated1
POPC (16:0/18:1)Monounsaturated10
DOPC (18:1/18:1)Monounsaturated20
SAPC (18:0/20:4)Polyunsaturated100

Relative rates are estimates and highlight the significant impact of unsaturation on oxidation susceptibility.[9]

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is adapted for the analysis of nanodisc samples.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard

  • Nanodisc sample

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • To 100 µL of the nanodisc sample, add 100 µL of 20% TCA.

  • Vortex and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to a new tube.

  • Add 150 µL of 0.67% TBA solution.

  • Incubate at 95°C for 25 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with the MDA standard.[2][10]

Protocol 2: Quantification of Lysolipids by Mass Spectrometry

This protocol provides a general workflow for detecting lipid hydrolysis.

Materials:

  • Nanodisc sample

  • Organic solvents (e.g., chloroform, methanol)

  • Mass spectrometer (e.g., LC-MS/MS)

  • Lysolipid standards

Procedure:

  • Lipid Extraction: Perform a lipid extraction from the nanodisc sample using a method like the Bligh-Dyer or Folch extraction.

  • Sample Preparation: Resuspend the dried lipid extract in a solvent compatible with your mass spectrometry method.

  • Mass Spectrometry Analysis: Analyze the sample using a mass spectrometer capable of lipid analysis. Use a method that can separate and identify different lipid species, including lysolipids.

  • Quantification: Identify and quantify the peaks corresponding to the lysolipids of interest by comparing their mass-to-charge ratio and fragmentation patterns to known standards. The amount of lysolipid relative to the parent phospholipid provides a measure of hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & QC cluster_storage Storage Lipid_Prep Lipid Film Preparation (under inert gas) Solubilization Lipid Solubilization (with cholate) Lipid_Prep->Solubilization Buffer_Prep Buffer Preparation (degassed, pH 7.4) Buffer_Prep->Solubilization MSP_Prep MSP Purification Mixing Mixing of Components (Lipid, MSP, Protein) MSP_Prep->Mixing Protein_Prep Membrane Protein Solubilization Protein_Prep->Mixing Solubilization->Mixing Incubation Incubation Mixing->Incubation Detergent_Removal Detergent Removal (Bio-Beads) Incubation->Detergent_Removal SEC Size Exclusion Chromatography Detergent_Removal->SEC QC Quality Control (DLS, MS, TBARS) SEC->QC Storage Storage (-80°C, under Argon) QC->Storage

Caption: Nanodisc reconstitution workflow with key steps to minimize lipid degradation.

troubleshooting_logic cluster_causes Potential Causes cluster_degradation_types Lipid Degradation Types cluster_solutions_oxidation Oxidation Solutions cluster_solutions_hydrolysis Hydrolysis Solutions Problem Poor Nanodisc Quality (Aggregation, Low Yield, Inactivity) Lipid_Degradation Lipid Degradation Problem->Lipid_Degradation Incorrect_Ratio Incorrect Ratios (Lipid:MSP:Protein) Problem->Incorrect_Ratio Detergent_Issue Inefficient Detergent Removal Problem->Detergent_Issue Oxidation Oxidation Lipid_Degradation->Oxidation Hydrolysis Hydrolysis Lipid_Degradation->Hydrolysis Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Antioxidants Add Antioxidants Oxidation->Antioxidants High_Purity_Lipids Use High-Purity Lipids Oxidation->High_Purity_Lipids Control_pH Control pH Hydrolysis->Control_pH Inhibitors Add Inhibitors Hydrolysis->Inhibitors Ether_Lipids Use Ether-Linked Lipids Hydrolysis->Ether_Lipids

Caption: Troubleshooting logic for identifying and addressing lipid degradation issues.

References

Technical Support Center: Correcting for Matrix Effects with POPC-d31 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with a deuterated d31-palmitoyl chain (POPC-d31) as an internal standard to correct for matrix effects in the analysis of complex samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of complex samples?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1] These co-eluting substances, which can include salts, proteins, and other lipids, can either suppress or enhance the analyte's signal during mass spectrometry analysis. This interference can lead to inaccurate and imprecise quantification of the target analyte, posing a significant challenge in the analysis of complex biological samples such as plasma, serum, and tissue homogenates.

Q2: How does using POPC-d31 as an internal standard help to correct for matrix effects?

A2: POPC-d31 is a stable isotope-labeled (SIL) internal standard. Due to its structural and physicochemical similarity to endogenous phosphatidylcholines (PCs), it is expected to behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of POPC-d31 to each sample at the beginning of the workflow, any variations in signal intensity due to matrix effects will ideally affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the POPC-d31 signal is then used for quantification, which effectively normalizes for these variations and improves the accuracy and precision of the results.[1]

Q3: When should I add the POPC-d31 internal standard to my samples?

A3: The POPC-d31 internal standard should be added as early as possible in the sample preparation workflow. Ideally, it should be introduced to the sample before any extraction or cleanup steps. This ensures that the internal standard experiences the same potential for loss or signal alteration as the target analyte throughout the entire analytical process, providing the most accurate correction.

Q4: What concentration of POPC-d31 should I use?

A4: The optimal concentration of POPC-d31 will depend on the expected concentration range of the endogenous PCs in your samples and the sensitivity of your mass spectrometer. A general guideline is to use a concentration that results in a signal intensity that is in the mid-range of the calibration curve for your target analytes and is well above the limit of detection. It is recommended to perform a preliminary experiment to determine the optimal concentration for your specific application.

Q5: Can POPC-d31 be used to quantify other lipid classes besides phosphatidylcholines?

A5: While POPC-d31 is the ideal internal standard for the quantification of other PC species, its use for other lipid classes should be approached with caution. The assumption of similar behavior is most valid for analytes that are structurally very similar. For lipid classes with different head groups or fatty acid compositions, the ionization efficiency and extraction recovery may differ significantly from POPC-d31. For accurate quantification of other lipid classes, it is best to use a corresponding deuterated internal standard for each class.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in POPC-d31 signal across samples Inconsistent sample extraction or reconstitution.Ensure consistent and precise execution of the sample preparation protocol for all samples. Use calibrated pipettes and ensure complete solvent evaporation and reconstitution.
Incomplete protein precipitation.Optimize the protein precipitation step. Ensure the correct ratio of precipitation solvent to sample is used and that the mixture is adequately vortexed and incubated.
Inconsistent matrix effects between samples.While POPC-d31 is designed to correct for this, extreme variations in matrix composition can still be a factor. Review sample collection and handling procedures to minimize variability. Consider additional sample cleanup steps if necessary.
Low or no POPC-d31 signal Degradation of the internal standard.Check the storage conditions and expiration date of your POPC-d31 stock solution. Prepare fresh stock solutions regularly.
Incorrect spiking of the internal standard.Verify the concentration of your spiking solution and the volume added to each sample.
Suboptimal mass spectrometer settings.Optimize the MS parameters for the specific m/z transition of POPC-d31.
Non-linear calibration curves for target analytes Isotopic crosstalk between the analyte and POPC-d31.Assess for crosstalk by injecting a high concentration of the analyte without the internal standard and monitoring the POPC-d31 channel.[2] If significant crosstalk is observed, consider using an internal standard with a larger mass difference or a different isotopic label.
Inappropriate concentration range for the calibration curve.Adjust the concentration range of your calibration standards to better bracket the expected analyte concentrations in your samples.
Saturation of the detector.Dilute the samples if the analyte concentrations are too high.
Poor peak shape for POPC-d31 and/or analytes Column overload.Dilute the sample extract before injection.
Incompatible injection solvent.Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions.
Column contamination or degradation.Implement a column wash protocol between sample batches. If the problem persists, replace the analytical column.

Quantitative Data Summary

The following table provides an illustrative example of the effectiveness of using a deuterated internal standard, such as POPC-d31, for the correction of matrix effects in the analysis of a phosphatidylcholine analyte in human plasma. The data demonstrates how the internal standard-normalized matrix factor approaches unity and the process efficiency becomes more consistent across different lots of plasma.

Parameter Without Internal Standard Correction With POPC-d31 Internal Standard Correction
Matrix Factor (MF)
Plasma Lot 10.650.98
Plasma Lot 20.821.03
Plasma Lot 30.590.95
Mean MF ± SD 0.69 ± 0.12 0.99 ± 0.04
Recovery (%)
Plasma Lot 18586
Plasma Lot 28889
Plasma Lot 38283
Mean Recovery ± SD 85 ± 3 86 ± 3
Process Efficiency (%)
Plasma Lot 15584
Plasma Lot 27292
Plasma Lot 34879
Mean Process Efficiency ± SD 58 ± 12 85 ± 7

Note: This data is illustrative and the actual performance may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma using a Modified Bligh-Dyer Method

This protocol describes a common method for extracting lipids from plasma samples, incorporating the POPC-d31 internal standard.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: In a clean glass tube, add 50 µL of plasma. To this, add 10 µL of a POPC-d31 internal standard solution (concentration to be optimized based on the analytical method).

  • Solvent Addition (Methanol): Add 200 µL of ice-cold methanol to the plasma/internal standard mixture. Vortex thoroughly for 30 seconds to precipitate proteins.

  • Solvent Addition (Chloroform): Add 100 µL of chloroform to the mixture. Vortex for 1 minute.

  • Phase Separation: Add 100 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase or a compatible solvent for LC-MS analysis. Vortex for 1 minute to ensure complete dissolution.

  • Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects, Recovery, and Process Efficiency

This protocol outlines the experimental design to quantitatively assess the performance of POPC-d31 in correcting for matrix effects.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the target analyte and POPC-d31 in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Post-Extraction Spike): Extract blank plasma (from at least 6 different sources) using the protocol described above (without the addition of the internal standard at the beginning). After the solvent evaporation step, reconstitute the dried extract with the neat solution from Set 1.

    • Set 3 (Pre-Extraction Spike): Spike blank plasma (from the same 6 sources as Set 2) with the target analyte and POPC-d31 at the same concentration as in Set 1 before the extraction process. Follow the complete extraction protocol.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Parameters:

    • Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Recovery (RE) = (Peak Area in Set 3) / (Peak Area in Set 2)

    • Process Efficiency (PE) = (Peak Area in Set 3) / (Peak Area in Set 1) = MF x RE

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF) = MF of Analyte / MF of POPC-d31

    • Internal Standard-Normalized Process Efficiency (IS-Normalized PE) = PE of Analyte / PE of POPC-d31

Visualizations

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Complex Sample Collection (e.g., Plasma, Tissue) IS_Spike Spike with POPC-d31 Internal Standard SampleCollection->IS_Spike Add IS Early Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & POPC-d31) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Analyte Concentration Quantification->Final_Result

Caption: Lipidomics workflow with POPC-d31 internal standard.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent or Inaccurate Quantitative Results Check_IS Is the POPC-d31 Signal Consistent and Stable? Start->Check_IS Check_Cal Is the Calibration Curve Linear and within Range? Check_IS->Check_Cal Yes Sol_SamplePrep Review Sample Preparation Protocol Check_IS->Sol_SamplePrep No Check_Peak Are the Peak Shapes Good for Analyte and IS? Check_Cal->Check_Peak Yes Sol_Crosstalk Investigate Isotopic Crosstalk Check_Cal->Sol_Crosstalk No Sol_Dilution Dilute Sample Check_Peak->Sol_Dilution No Final_Review Further Investigation Needed Check_Peak->Final_Review Yes Sol_MS Optimize MS Parameters Sol_SamplePrep->Sol_MS Sol_Column Check/Replace LC Column Sol_Dilution->Sol_Column

Caption: Troubleshooting logic for POPC-d31 based quantification.

References

Validation & Comparative

A Comparative Guide to POPC-d31 and Non-Deuterated POPC in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of biological membranes, the choice of lipid model system is paramount to obtaining physiologically relevant and accurate data. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely used zwitterionic phospholipid that mimics the fluidity and charge characteristics of many eukaryotic cell membranes. For certain biophysical techniques, particularly neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy, its deuterated analogue, POPC-d31 (with the palmitoyl chain perdeuterated), is an invaluable tool. This guide provides a comprehensive comparison of POPC-d31 and non-deuterated POPC, focusing on their application in membrane fluidity studies, supported by experimental data and detailed protocols.

The Impact of Deuteration on Membrane Properties

The substitution of hydrogen with its heavier isotope, deuterium, at the acyl chains of phospholipids introduces subtle yet significant changes in the physical properties of the lipid bilayer. These "isotope effects" are crucial to consider when using deuterated lipids as proxies for their non-deuterated counterparts.

One of the most well-documented effects is the depression of the main phase transition temperature (Tm) from the gel (Lβ) to the liquid crystalline (Lα) phase. Studies on various saturated phosphatidylcholines have consistently shown that perdeuteration of the acyl chains leads to a decrease in Tm by approximately 4-6°C[1]. This phenomenon is attributed to the slightly shorter C-D bond length compared to the C-H bond and altered van der Waals interactions, which can influence inter-chain packing and cohesion.

Furthermore, neutron and X-ray scattering studies have revealed that acyl chain deuteration can lead to a reduction in the lamellar repeat spacing and overall bilayer thickness[1][2]. This is a critical consideration in studies where membrane dimensions are a key parameter.

Quantitative Comparison of Membrane Fluidity

Membrane fluidity is a complex parameter influenced by lipid packing, acyl chain order, and molecular dynamics. Here, we compare POPC-d31 and non-deuterated POPC using data from key experimental techniques.

²H Solid-State NMR Spectroscopy: Acyl Chain Order Parameters

²H NMR spectroscopy is a powerful technique for quantifying the orientational order of specific C-D bonds within the lipid acyl chains. The quadrupolar splitting (Δνq) in the NMR spectrum is directly proportional to the order parameter (SCD), which reflects the time-averaged orientation and motional freedom of the C-D bond vector with respect to the bilayer normal. A higher order parameter signifies a more ordered and less fluid membrane.

Carbon Position (sn-1 chain)Typical Order Parameter (SCD) for POPC-d31
20.20
30.19
40.19
5-9 ("plateau" region)~0.18
100.16
120.13
140.09
160.03

Note: These are representative values and can vary slightly based on experimental conditions such as hydration, temperature, and the presence of other molecules.

For non-deuterated POPC, similar order parameter profiles are expected, though the aforementioned isotope effects suggest that at the same temperature, the order parameters for the protiated lipid might be slightly higher, reflecting a more ordered state due to the higher effective "reduced temperature" (T/Tm).

Fluorescence Anisotropy: Probing Global Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used. A higher fluorescence anisotropy value indicates restricted rotational motion and thus, a less fluid membrane.

Direct comparative fluorescence anisotropy data for POPC and POPC-d31 bilayers is scarce. However, based on the known effect of deuteration on lowering the phase transition temperature, it can be inferred that at a given temperature in the fluid phase, a POPC-d31 bilayer would exhibit slightly lower fluorescence anisotropy compared to a non-deuterated POPC bilayer, indicating a marginally higher fluidity.

Experimental Protocols

²H Solid-State NMR Spectroscopy for Order Parameter Determination

Objective: To measure the acyl chain order parameters of a POPC-d31 lipid bilayer.

Methodology:

  • Sample Preparation:

    • POPC-d31 is dissolved in an organic solvent (e.g., chloroform/methanol).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) to a final lipid concentration of ~30-50 wt%.

    • The hydrated lipid suspension is subjected to several freeze-thaw cycles to ensure homogeneity.

    • The sample is then transferred to a solid-state NMR rotor.

  • NMR Spectroscopy:

    • Spectra are acquired on a high-field NMR spectrometer equipped with a solid-state probe.

    • A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to acquire the ²H NMR spectrum.

    • Typical experimental parameters include a spectral width of 250 kHz, a recycle delay of 1 s, and an echo time (τ) of 40-50 µs.

    • Spectra are recorded at the desired temperature, which is controlled by the spectrometer's variable temperature unit.

  • Data Analysis:

    • The raw spectrum is Fourier transformed.

    • The quadrupolar splitting (Δνq) for each deuterated carbon position is measured from the separation of the two peaks in the Pake doublet.

    • The order parameter (SCD) is calculated using the equation: SCD = (4/3) * (h/e²qQ) * Δνq where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Experimental_Workflow_2H_NMR cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve POPC-d31 evaporate Evaporate Solvent dissolve->evaporate hydrate Hydrate Lipid Film evaporate->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw pack_rotor Pack NMR Rotor freeze_thaw->pack_rotor acquire Acquire Spectrum (Quadrupolar Echo) pack_rotor->acquire fourier_transform Fourier Transform acquire->fourier_transform measure_splitting Measure Quadrupolar Splittings (Δνq) fourier_transform->measure_splitting calculate_order Calculate Order Parameters (SCD) measure_splitting->calculate_order Experimental_Workflow_Fluorescence_Anisotropy cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement cluster_calculation Anisotropy Calculation mix_lipid_probe Mix Lipid and Probe form_film Form Thin Film mix_lipid_probe->form_film hydrate_film Hydrate Film (MLVs) form_film->hydrate_film extrude Extrude (LUVs) hydrate_film->extrude excite Excite with Vertically Polarized Light extrude->excite measure_emission Measure Vertical (IVV) and Horizontal (IVH) Emission excite->measure_emission calculate_r Calculate Anisotropy (r) measure_emission->calculate_r

References

A Researcher's Guide to Validating Lipid Quantification: A Comparative Analysis of POPC-d31

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipids is paramount for unraveling complex biological processes and developing effective therapeutics. The accuracy of such measurements heavily relies on the use of appropriate internal standards to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31) with other common internal standards for lipid quantification, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Lipidomics

Quantitative lipidomics aims to determine the absolute or relative amounts of individual lipid species in a sample. However, the multi-step workflow, from extraction to detection, is prone to errors that can affect the accuracy and reproducibility of the results. Internal standards are compounds of known concentration that are added to a sample at the beginning of the analytical process to account for these variations. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument, such as a mass spectrometer.

Comparison of Internal Standard Performance

The choice of an internal standard is a critical decision in designing quantitative lipidomics experiments. The most common types of internal standards include deuterated lipids (like POPC-d31), and odd-chain lipids. Stable isotope-labeled internal standards, such as deuterated lipids, are considered the gold standard for their ability to co-elute with the endogenous analyte and correct for matrix effects.[1] Odd-chain lipids, while cost-effective, may not perfectly mimic the behavior of their even-chained endogenous counterparts.

Internal Standard Type Principle Advantages Disadvantages Quantitative Performance Highlights
POPC-d31 (Deuterated) A POPC molecule where 31 hydrogen atoms in the palmitoyl chain are replaced by deuterium.Co-elutes closely with endogenous POPC in liquid chromatography (LC), providing excellent correction for matrix effects and variations in ionization efficiency.[1]Higher cost compared to other standards. Potential for isotopic overlap with endogenous lipids, requiring high-resolution mass spectrometry.Offers high accuracy and precision for the quantification of phosphatidylcholines. Minimizes variability in extraction and derivatization steps due to its structural similarity to the analyte.
Odd-Chain Phosphatidylcholines (e.g., PC(17:0/17:0)) Phosphatidylcholines with fatty acid chains containing an odd number of carbon atoms, which are typically absent or present at very low levels in biological samples.Lower cost and readily available. Easily distinguishable from endogenous even-chain lipids by mass spectrometry.May not perfectly co-elute with all even-chain PC species, potentially leading to less accurate correction for matrix effects. Differences in extraction efficiency and ionization response compared to endogenous lipids can introduce bias.Provides good relative quantification but may have limitations in absolute accuracy compared to deuterated standards. Performance can vary depending on the specific odd-chain standard and the lipid species being quantified.
Other Deuterated Phospholipids Other phospholipid classes with deuterated fatty acid chains.Can be used to quantify other phospholipid classes with high accuracy.Not ideal for the specific quantification of phosphatidylcholines due to differences in head groups affecting chromatographic behavior and ionization.High performance for their respective lipid classes, but not a direct substitute for a PC-specific internal standard.

Experimental Protocols

Accurate and reproducible lipid quantification relies on standardized and well-documented experimental procedures.

Lipid Extraction Protocol (Methyl-tert-butyl ether - MTBE)
  • Sample Preparation: Homogenize tissue samples or cell pellets in a suitable buffer.

  • Addition of Internal Standard: Add a known amount of POPC-d31 solution in methanol to the sample homogenate.

  • Solvent Addition: Add methanol and MTBE to the sample in a glass tube.

  • Vortexing: Vortex the mixture thoroughly to ensure proper mixing.

  • Phase Separation: Add water to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate different lipid classes and species.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for endogenous phosphatidylcholines and for POPC-d31. For example, for POPC, a common transition is m/z 760.6 → 184.1, and for POPC-d31, it would be m/z 791.8 → 184.1.

Mandatory Visualizations

Phosphatidylcholine Signaling Pathway

G GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PLD Phospholipase D (PLD) GPCR->PLD Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets PC Phosphatidylcholine (PC) PC->DAG PA Phosphatidic Acid (PA) PC->PA PLD->PC Hydrolyzes PAP PA Phosphatase PA->PAP Dephosphorylates PAP->DAG G Sample Biological Sample (Tissue, Cells, etc.) Spike Spike with POPC-d31 Sample->Spike Extraction Lipid Extraction (MTBE Method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Result Lipid Concentration Quant->Result G Analyte Endogenous Lipid (Analyte) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS Internal Standard (POPC-d31) IS->Process AnalyteSignal Analyte Signal (Variable) Process->AnalyteSignal IS_Signal IS Signal (Variable) Process->IS_Signal Ratio Signal Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

References

A Comparative Analysis of POPC-d31 and Other Deuterated Phospholipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate deuterated phospholipids is critical for the success of biophysical and analytical studies. This guide provides a comparative analysis of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine with a deuterated palmitoyl chain (POPC-d31) and other commonly used deuterated phospholipids. We will delve into their physical properties, performance in key experimental techniques, and provide detailed experimental protocols.

Deuterated phospholipids are indispensable tools in modern life sciences research. The substitution of hydrogen with deuterium atoms provides a powerful contrast for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, neutron scattering, and mass spectrometry (MS). This isotopic labeling allows for the detailed investigation of membrane structure, dynamics, and interactions with other molecules, which is crucial for understanding cellular processes and for the development of novel therapeutics.

Comparative Data of Deuterated Phospholipids

The choice of a deuterated phospholipid often depends on the specific experimental requirements, including the desired phase behavior, membrane thickness, and the specific analytical technique being employed. Below is a comparison of the physical properties of POPC-d31 and two other widely used deuterated phosphatidylcholines: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DMPC-d54).

PropertyPOPC-d31DPPC-d62DMPC-d54
Molecular Formula C42H51D31NO8PC40H18D62NO8PC36H18D54NO8P
Molecular Weight 791.27 g/mol 808.4 g/mol 732.3 g/mol
Acyl Chain Composition 16:0-d31 / 18:116:0-d31 / 16:0-d3114:0-d27 / 14:0-d27
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) Not widely reported for d31, but for protiated POPC is -2 °C. Acyl chain deuteration in saturated lipids lowers the Tm by approximately 4.3 ± 0.1 °C[1][2].~37 °C (Protiated DPPC is ~41°C)[1][2]~20 °C (Protiated DMPC is ~24°C)[1][2]
Effect of Deuteration on Bilayer Properties Acyl chain deuteration leads to a reduction in the lamellar repeat spacing and bilayer thickness[1][2].Acyl chain deuteration leads to a reduction in the lamellar repeat spacing and bilayer thickness[1][2].Acyl chain deuteration leads to a reduction in the lamellar repeat spacing and bilayer thickness[1][2].

Performance in Key Experimental Techniques

The unique properties of deuterated phospholipids make them invaluable for a range of biophysical and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solid-state NMR, deuterated phospholipids are crucial for studying the structure and dynamics of membrane-associated proteins and peptides. The substitution of protons with deuterons simplifies complex proton NMR spectra and reduces dipolar couplings, allowing for the resolution of signals from the molecule of interest.

  • POPC-d31 : With one deuterated and one protiated acyl chain, POPC-d31 is particularly useful for studies where specific chain dynamics are of interest. It allows for the selective observation of the deuterated palmitoyl chain while the oleoyl chain remains "NMR-visible" in proton NMR, or vice-versa in deuterium NMR.

  • DPPC-d62 and DMPC-d54 : Being fully deuterated in their acyl chains, these lipids provide a "silent" background in proton NMR, which is ideal for studying the structure of membrane-embedded peptides or proteins without interference from lipid signals.

Mass Spectrometry (MS)

Deuterated phospholipids are extensively used as internal standards in quantitative lipidomics by mass spectrometry. Their chemical similarity to their endogenous counterparts ensures similar extraction efficiency and ionization response, while their mass difference allows for their distinct detection.

  • POPC-d31 : As an internal standard, POPC-d31 is suitable for the quantification of other phosphatidylcholines, particularly those with a C16:0 acyl chain. The d31 label provides a significant mass shift, preventing isotopic overlap with the analyte signals.

  • Performance Considerations : The choice of internal standard should ideally match the analyte in terms of acyl chain length and saturation to ensure co-elution in liquid chromatography-MS (LC-MS) and similar ionization efficiency. While isotopically labeled internal standards are considered the gold standard, it is important to validate their performance, as factors like matrix effects can still influence accuracy.

Neutron Scattering

Neutron scattering techniques, such as small-angle neutron scattering (SANS), are powerful for determining the structure of lipid bilayers, including thickness, area per lipid, and the location of membrane-associated molecules. The large difference in the neutron scattering length densities of hydrogen and deuterium is key to this technique. By selectively deuterating components of a membrane system (e.g., the lipids or the solvent), one can use contrast variation to highlight specific structural features.

  • POPC-d31, DPPC-d62, and DMPC-d54 : The varying levels of deuteration in these lipids provide a range of scattering length densities, offering flexibility in contrast matching experiments to study the structure of membrane proteins or the organization of lipid domains. The reduction in bilayer thickness caused by acyl chain deuteration is a factor that needs to be considered when interpreting neutron scattering data[1][2].

Experimental Protocols

Lipidomics Sample Preparation using Deuterated Internal Standards

This protocol outlines a general procedure for the extraction of lipids from biological samples for quantitative analysis by LC-MS, using a deuterated phospholipid as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Deuterated internal standard stock solution (e.g., POPC-d31 in methanol)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (ice-cold)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the biological sample on ice.

  • To 300 µL of the sample homogenate, add 40 µL of the deuterated lipid internal standard stock solution[3].

  • Add 1 ml of MTBE to the sample[3].

  • Sonicate the mixture (e.g., 3 x 30 seconds) and then agitate at 4°C for 30 minutes[3].

  • Add 250 µL of ice-cold water to induce phase separation[3].

  • Vortex the sample for 1 minute and centrifuge at 14,000 x g for 5 minutes at 20°C[3].

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Determination of Lipid Phase Transition by Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the heat flow associated with thermal transitions in a material. It is commonly used to determine the gel-to-liquid crystalline phase transition temperature (Tm) of lipid bilayers.

Materials:

  • Hydrated lipid dispersion (e.g., multilamellar vesicles of the deuterated phospholipid in buffer)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare a hydrated lipid dispersion of the deuterated phospholipid at a known concentration in a suitable buffer.

  • Load a precise amount of the lipid dispersion into a DSC sample pan. Load an equal volume of buffer into the reference pan.

  • Seal the pans hermetically.

  • Place the sample and reference pans in the DSC instrument.

  • Equilibrate the system at a temperature below the expected phase transition.

  • Scan the temperature at a constant rate (e.g., 1°C/min) through the phase transition range.

  • Record the heat flow as a function of temperature. The phase transition will appear as a peak in the thermogram.

  • The temperature at the peak maximum is taken as the phase transition temperature (Tm). The enthalpy of the transition can be calculated from the area under the peak.

Mandatory Visualization

Phosphatidylinositol Signaling Pathway

The phosphatidylinositol signaling pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Phosphatidylinositol and its phosphorylated derivatives (phosphoinositides) act as second messengers and docking sites for various signaling proteins.

Phosphatidylinositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PKC PKC DAG->PKC activates IP3 IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PLC PLC PLC->DAG cleaves PIP2 to PLC->IP3 cleaves PIP2 to PDK1 PDK1 PIP3->PDK1 recruits Receptor Receptor Tyrosine Kinase Receptor->PI3K activates Receptor->PLC activates Ligand Growth Factor Ligand->Receptor Cell_Response_PKC Cellular Responses (e.g., Proliferation) PKC->Cell_Response_PKC leads to Akt Akt Cell_Response_Akt Cellular Responses (e.g., Survival, Growth) Akt->Cell_Response_Akt leads to PDK1->Akt phosphorylates

Caption: The Phosphatidylinositol Signaling Pathway.

Lipidomics Experimental Workflow

This diagram illustrates a typical workflow for a lipidomics experiment, from sample collection to data analysis, highlighting the use of deuterated internal standards.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Internal_Standard 2. Addition of Deuterated Internal Standards (e.g., POPC-d31) Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (e.g., MTBE method) Internal_Standard->Lipid_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation 7. Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

A Head-to-Head Comparison: POPC-d31 vs. Carbon-13 Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise lipid quantification, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective, data-driven comparison of two common types of isotopically labeled internal standards: deuterated lipids, represented by 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31), and their carbon-13 counterparts.

The ideal internal standard should mimic the physicochemical behavior of the endogenous analyte throughout sample preparation and analysis, thereby correcting for variability.[1][2] While both deuterated and carbon-13 labeled standards are designed for this purpose, their inherent properties can lead to significant differences in performance, particularly in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.

Performance Metrics: A Quantitative Comparison

The selection of an internal standard can significantly impact the accuracy and precision of quantitative results. Carbon-13 (¹³C) labeled standards generally exhibit superior performance compared to deuterated (²H) standards due to a lesser isotopic effect.[1]

Performance MetricPOPC-d31 (Deuterated)Carbon-13 Labeled POPCKey Considerations
Accuracy May be compromised due to potential chromatographic shifts relative to the native analyte.[1][3] This can lead to differential ion suppression and inaccurate quantification.[1]Generally higher accuracy as it co-elutes more closely with the unlabeled analyte, providing better compensation for matrix effects.[1][4]The degree and position of deuteration can influence the extent of the isotopic effect.[1]
Precision (CV%) Can exhibit higher variance (coefficient of variation) in quantitative measurements.[2]Demonstrates higher precision with lower CV% values, indicating greater reproducibility.[2][5]Studies have shown significant improvements in data quality and reduced CV% when using ¹³C-labeled standards over deuterated mixtures in comprehensive lipidomics.[5]
Isotopic Stability Deuterium atoms, particularly at exchangeable positions, can be susceptible to back-exchange with protons, leading to analytical inaccuracies.[1][3]The ¹³C label is integrated into the carbon backbone, making it highly stable with no risk of exchange under typical experimental conditions.[1]Careful selection of non-exchangeable deuteration sites is crucial.
Cost Generally less expensive to synthesize.[1]Typically more expensive to produce.The choice may depend on budgetary constraints versus the required level of quantitative rigor.

Experimental Protocols

Accurate and reproducible quantification relies on meticulous and validated experimental procedures. Below are representative protocols for lipid extraction and LC-MS analysis when using isotopically labeled internal standards.

Lipid Extraction Protocol (MTBE Method)

This protocol is widely used for the extraction of lipids from plasma or cell pellets.[6]

  • Sample Preparation:

    • For plasma, use 10 µL of the sample.

    • For cell pellets, resuspend in a known volume of ice-cold water (e.g., 100 µL).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either POPC-d31 or ¹³C-labeled POPC) to the sample.

  • Solvent Addition:

    • Add 225 µL of ice-cold methanol.

    • Add 750 µL of methyl-tert-butyl ether (MTBE).

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation:

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Vortex for 20 seconds and let stand at room temperature for 10 minutes.

  • Lipid Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the upper organic phase containing the lipids.[6]

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 2:1:1 isopropanol:acetonitrile:water) for LC-MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of phospholipids.

  • Column: A C18 reversed-phase column is commonly used for lipid analysis.[7]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute lipids of increasing hydrophobicity.[7]

  • Flow Rate: Approximately 0.35 mL/min.[7]

  • Injection Volume: 1-5 µL.[7]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive and/or negative mode is used, depending on the lipid class of interest.

Mandatory Visualizations

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE) cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells) spike Spike with Internal Standard (POPC-d31 or 13C-POPC) sample->spike add_solvents Add Methanol & MTBE spike->add_solvents vortex1 Vortex (10 min, 4°C) add_solvents->vortex1 phase_sep Add Water for Phase Separation vortex1->phase_sep vortex2 Vortex & Centrifuge phase_sep->vortex2 collect Collect Organic Layer vortex2->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for lipidomics using internal standards.

decision_tree cluster_criteria Primary Criteria cluster_recommendation Recommendation start Choice of Internal Standard for Quantitative Lipidomics accuracy High Accuracy & Precision Required? start->accuracy budget Budget Constraints? accuracy->budget No c13 Use Carbon-13 Standard accuracy->c13 Yes budget->c13 No d31 Deuterated Standard (POPC-d31) may be sufficient budget->d31 Yes

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

For applications demanding the highest level of quantitative accuracy and precision, such as in clinical biomarker discovery or drug development, carbon-13 labeled internal standards are the superior choice.[2] Their co-elution with the native analyte and isotopic stability lead to more reliable data.[1] While POPC-d31 and other deuterated standards are a more cost-effective option, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can compromise data quality.[1][3] The ultimate decision should be based on the specific requirements of the study, balancing the need for accuracy with budgetary considerations.

References

A Researcher's Guide to Synthetic POPC-d31: Purity, Integrity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging synthetic lipids, the purity and integrity of these molecules are paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive assessment of synthetic 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid widely used in biophysical and analytical studies. We present a comparative analysis of POPC-d31 against its non-deuterated counterpart, POPC, and other alternatives, supported by established analytical techniques.

Comparative Analysis of POPC-d31 and Alternatives

Synthetic POPC-d31 is a high-purity phospholipid distinguished by the deuteration of the palmitoyl chain. This isotopic labeling makes it an invaluable tool in various research applications, particularly as an internal standard in mass spectrometry-based lipidomics and for nuclear magnetic resonance (NMR) studies of lipid membranes. The primary advantage of using a deuterated standard is its chemical similarity to the endogenous analyte, while being distinguishable by its mass, allowing for precise quantification.

Below is a comparative overview of commercially available POPC-d31 and its common alternatives. Purity levels are typically greater than 99%, as confirmed by thin-layer chromatography (TLC).

FeaturePOPC-d31 POPC (non-deuterated) DOPC (non-deuterated)
Full Name 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine1,2-dioleoyl-sn-glycero-3-phosphocholine
Molecular Weight 791.267 g/mol 760.076 g/mol 786.113 g/mol
Purity (Typical) >99% (TLC)>99% (TLC)>99%
Primary Use Internal standard (Mass Spectrometry), NMR studiesModel membranes, Liposome formulationModel membranes, Drug delivery
Key Advantage Isotopic labeling for clear mass differentiationMimics natural lipid compositionHigh fluidity for membrane studies
Storage -20°C-20°C-20°C

Experimental Protocols for Purity and Integrity Assessment

The purity and integrity of synthetic POPC-d31 can be rigorously assessed using a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and effective method to qualitatively assess the purity of phospholipids and to detect the presence of impurities such as lysophospholipids or oxidized species.

Protocol:

  • Plate Preparation: Use a pre-coated silica gel 60 TLC plate.

  • Sample Preparation: Dissolve a small amount of POPC-d31 in chloroform to a concentration of 1-10 mg/mL.

  • Spotting: Apply 1-5 µL of the sample solution to the TLC plate, about 1.5 cm from the bottom edge.

  • Mobile Phase: Prepare a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and allow it to dry. Visualize the spots by exposing the plate to iodine vapor or by spraying with a suitable reagent such as molybdenum blue (for phosphorus-containing compounds) followed by charring on a hot plate.

  • Analysis: A single, well-defined spot indicates a high degree of purity. The presence of additional spots suggests the presence of impurities.

Mass Spectrometry (MS) for Identity and Integrity Verification

Mass spectrometry is a powerful technique to confirm the molecular weight and structural integrity of POPC-d31.

Protocol:

  • Sample Preparation: Prepare a dilute solution of POPC-d31 in a suitable solvent such as chloroform:methanol (1:1, v/v).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique for phospholipids.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of POPC-d31.

  • Tandem MS (MS/MS): For further structural confirmation, perform tandem MS on the parent ion. Fragmentation analysis will yield characteristic daughter ions corresponding to the phosphocholine headgroup and the deuterated and non-deuterated fatty acyl chains.

  • Analysis: The observed mass-to-charge ratio (m/z) of the parent and fragment ions should be consistent with the theoretical values for POPC-d31.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ³¹P NMR spectroscopy are used to confirm the chemical structure and purity of POPC-d31. Deuteration of the palmitoyl chain simplifies the ¹H NMR spectrum, aiding in the analysis of the oleoyl chain and the headgroup.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of POPC-d31 in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The spectrum will show characteristic signals for the protons of the glycerol backbone, the phosphocholine headgroup, and the oleoyl chain. The signals corresponding to the palmitoyl chain will be absent due to deuteration.

  • ³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. A single sharp peak is expected for the phosphate group in the phosphocholine headgroup, indicating a homogeneous chemical environment.

  • Analysis: The chemical shifts and integration values of the observed peaks should be consistent with the known structure of POPC. The absence of significant impurity peaks confirms the high purity of the sample.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing POPC-d31 purity and the logical relationship between POPC-d31 and its alternatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity & Integrity Assessment cluster_results Data Interpretation sample Synthetic POPC-d31 tlc Thin-Layer Chromatography (TLC) sample->tlc ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H & ³¹P) sample->nmr purity Purity Confirmation (>99%) tlc->purity identity Identity Verification (Molecular Weight) ms->identity structure Structural Integrity nmr->structure

Experimental workflow for assessing POPC-d31 purity.

logical_relationships cluster_deuterated Deuterated Phospholipid cluster_non_deuterated Non-Deuterated Alternatives popc_d31 POPC-d31 popc POPC popc_d31->popc Isotopic Variant dopc DOPC popc->dopc Different Acyl Chains other_pc Other PCs popc->other_pc Varying Acyl Chains

Logical relationships between POPC-d31 and its alternatives.

A Researcher's Guide to the Validation of Analytical Methods Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within the realms of pharmaceutical development and bioanalysis, the integrity of quantitative data is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methods, designed to correct for variability throughout the analytical process. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard," especially for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in the validation of reliable and accurate analytical methods.

The fundamental principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry (IDMS). A known amount of the deuterated IS, which is chemically identical to the analyte but differs in mass, is added to the sample at an early stage.[3] This "perfect mimic" experiences the same sample preparation losses, extraction recovery, and ionization variability as the analyte.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[3]

Comparison of Internal Standard Strategies

The choice of internal standard significantly influences the performance of an analytical method. Deuterated standards offer the most effective compensation for analytical variability due to their near-identical physicochemical properties to the analyte.[4]

Performance CharacteristicDeuterated Internal Standard (IS)Structural Analog ISNo Internal Standard (External Calibration)
Co-elution with Analyte Nearly identical retention time, ideal for correcting matrix effects at the moment of elution.[4][5]Different retention time; may not accurately compensate for matrix effects experienced by the analyte.[4]Not applicable.
Extraction Recovery Mimics the analyte's recovery very closely due to identical physicochemical properties.[2][4]May have significantly different extraction recovery.[4]No correction for analyte loss during sample preparation.
Ionization Efficiency Experiences the same ionization suppression or enhancement as the analyte.[6]Different molecular structure leads to different ionization efficiency, offering poor correction for matrix effects.[7]Highly susceptible to variations in ionization efficiency.
Accuracy & Precision Highest level of accuracy and precision.[1]Can provide acceptable accuracy and precision but is generally less reliable than a deuterated IS.Prone to significant inaccuracies and poor precision, especially with complex matrices.
Cost & Availability Can be more expensive and may require custom synthesis.[6][8]Generally less expensive and more readily available.Not applicable.

Key Validation Parameters and Acceptance Criteria

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by regulatory guidelines such as the FDA, EMA, and ICH M10.[4][9][10]

Validation ParameterObjectiveAcceptance Criteria
Selectivity and Specificity To ensure the method can differentiate and quantify the analyte from other components in the sample.[1][10]In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[10]
Linearity & Range To ensure a proportional relationship between concentration and instrument response over a defined range.[4]Correlation coefficient (r²) should be ≥ 0.99. The calibration curve must be continuous and reproducible.[4] At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[10]
Accuracy & Precision To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).[4]The mean accuracy should be within 85-115% (80-120% for LLOQ), and the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤15% (≤20% for LLOQ).[4][9]
Matrix Effect To investigate the potential for ion suppression or enhancement from the biological matrix.[4][10]The CV of the matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) across at least 6 different matrix lots should be ≤15%.[11][12]
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[4]Analyte concentration should be within ±15% of the nominal concentration.[4][10]
Deuterium Exchange Stability To confirm the stability of the deuterium label on the SIL-IS under analytical conditions.[5]A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5] It is not necessary to study the stability of stable-isotope labelled internal standards if it is demonstrated that no isotope exchange reactions occur.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible validation experiments.

Protocol 1: Evaluation of Accuracy and Precision
  • Objective : To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision.[4]

  • Procedure :

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[4][9]

    • For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.[4][9]

    • For inter-day assessment, analyze at least three separate runs on at least two different days.[9]

    • Calculate the mean concentration, % accuracy (relative error), and % RSD (CV) for each level.[4]

  • Acceptance Criteria : The mean accuracy should be within 85-115% (80-120% for LLOQ), and the RSD should be ≤15% (≤20% for LLOQ).[4][9]

Protocol 2: Evaluation of Matrix Effects
  • Objective : To investigate the potential for ion suppression or enhancement from the biological matrix.[4]

  • Procedure :

    • Obtain at least six different sources (lots) of the relevant biological matrix.[4][10]

    • Prepare three sets of samples:

      • Set A : Analyte and IS spiked in a neat (clean) solution.[4]

      • Set B : Analyte and IS spiked into a post-extraction blank matrix.[10]

      • Set C : Blank matrix is extracted, and then the analyte and IS are spiked into the extract.

    • Calculate the Matrix Factor (MF) by comparing the peak area of the analyte in Set B to that in Set A. The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria : The CV of the IS-normalized MF from the six matrix lots should be ≤15%.

Protocol 3: Evaluation of Deuterium Exchange Stability
  • Objective : To confirm the stability of the deuterium label on the SIL-IS under analytical conditions.[11]

  • Procedure :

    • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[5]

    • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[5]

    • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[5]

    • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5]

Visualizing the Workflow and Rationale

Diagrams created using the DOT language illustrate key aspects of the analytical method validation process.

cluster_prep Sample Preparation & Analysis cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Sample Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Integrate Integrate Peak Areas (Analyte & IS) Analyze->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Construct Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Accuracy Accuracy Precision Precision Linearity Linearity Stability Stability MatrixEffect Matrix Effect cluster_process Analytical Process Variability cluster_correction Correction Mechanism Analyte Analyte Deuterated_IS Deuterated IS SamplePrep Sample Prep Loss Analyte->SamplePrep SimilarBehavior Near-Identical Physicochemical Properties => Similar Behavior Deuterated_IS->SamplePrep MatrixEffect Matrix Effects (Ion Suppression/Enhancement) SamplePrep->MatrixEffect InstrumentVar Instrument Variability MatrixEffect->InstrumentVar ConstantRatio Constant Analyte/IS Ratio InstrumentVar->ConstantRatio AccurateQuant Accurate & Precise Quantification ConstantRatio->AccurateQuant

References

A Comparative Analysis of Experimental and Simulated Data for POPC-d31 Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of experimental data for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31) lipid bilayers with results obtained from molecular dynamics (MD) simulations. This analysis is crucial for validating computational models and enhancing our understanding of membrane biophysics.

This guide summarizes key structural and dynamic properties of POPC bilayers, presenting a direct comparison of values obtained from experimental techniques—such as Nuclear Magnetic Resonance (NMR) spectroscopy, Small-Angle X-ray Scattering (SAXS), and Neutron Diffraction—with those derived from prominent MD simulation force fields like CHARMM36, GROMOS, and OPLS. Detailed experimental and simulation methodologies are provided to ensure reproducibility and critical evaluation of the presented data.

Data Presentation: A Side-by-Side Comparison

The following tables summarize key quantitative data for POPC and POPC-d31 bilayers, offering a clear comparison between experimental measurements and computational predictions.

Table 1: Area per Lipid (AL)

Method/Force FieldTemperature (K)Area per Lipid (Ų)
Experimental
SAXS/SANS298~64.0[1]
X-ray Scattering30068.3 ± 1.5
NMR32170.5[2]
Molecular Dynamics Simulations
CHARMM3630063.0 ± 0.2
GROMOS (United-atom)29869.8 ± 0.7[3]
OPLS3e300~63.0[4]
Coarse-Grained (CG)Not Specified63.2 ± 0.1[3]
Atomistic MD (generic)30063 ± 2[5]

Table 2: Bilayer Thickness (DHH - Phosphate Headgroup to Headgroup)

Method/Force FieldTemperature (K)Bilayer Thickness (Å)
Experimental
SAXS29836.7[1]
X-ray Scattering30037.6[5]
Molecular Dynamics Simulations
CHARMM3630038.5
GROMOS (United-atom)29837.0 (hydrophobic thickness: 26.7)[3]
OPLS3e300~38.0
Atomistic MD (generic)30038.8 ± 0.2[5]

Table 3: Deuterium Order Parameters (SCD) for the sn-1 (palmitoyl) Chain of POPC-d31

Carbon PositionExperimental (²H NMR)MD Simulation (Generic)
C20.200.21
C30.200.21
C40.200.21
C5-C12 (Plateau)~0.22~0.23
C140.150.16
C150.100.11
C160.050.06

Note: The SCD values are approximate and can vary slightly based on the specific experimental conditions and simulation parameters. The trend of higher order (less mobility) in the upper part of the acyl chain and increasing disorder towards the methyl terminus is a key feature.

Experimental and Computational Workflow

The following diagram illustrates the general workflow for comparing experimental data with molecular dynamics simulations of lipid bilayers.

Workflow for comparing experimental and simulation data.

Experimental Protocols

Solid-State ²H NMR Spectroscopy for Order Parameter Determination
  • Sample Preparation:

    • POPC-d31 is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of 30-50 wt%.

    • The hydrated lipid suspension is subjected to multiple freeze-thaw cycles to ensure homogeneity.

    • The sample is then transferred to a suitable NMR rotor.

  • NMR Data Acquisition:

    • Experiments are typically performed on a high-field NMR spectrometer.

    • A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to acquire the deuterium NMR spectra.

    • The temperature is controlled to the desired value (e.g., 300 K).

    • Spectra are recorded with appropriate relaxation delays and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the Pake doublet spectrum for each deuterated carbon position.

    • The deuterium order parameter (SCD) is calculated using the equation: SCD = (4/3) * (h / e²qQ) * ΔνQ, where h is Planck's constant and (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness
  • Sample Preparation:

    • Unilamellar vesicles (ULVs) of POPC are prepared by extrusion of a hydrated lipid suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • The sample is loaded into a temperature-controlled sample cell with X-ray transparent windows (e.g., mica or Kapton).

  • SAXS Data Acquisition:

    • SAXS measurements are performed using a synchrotron or a laboratory-based SAXS instrument.

    • The scattering intensity, I(q), is recorded as a function of the scattering vector, q, where q = (4π/λ)sin(θ), with 2θ being the scattering angle and λ the X-ray wavelength.

  • Data Analysis:

    • The scattering data is analyzed using a model for the form factor of a unilamellar vesicle.

    • The electron density profile across the bilayer is determined from the Fourier transform of the form factor.

    • The bilayer thickness (DHH) is typically defined as the distance between the peaks in the electron density profile, which correspond to the phosphate headgroups.

Neutron Diffraction for Area per Lipid
  • Sample Preparation:

    • Oriented multi-bilayer stacks are prepared by depositing a solution of POPC-d31 onto a clean silicon or quartz substrate and allowing the solvent to slowly evaporate.

    • The sample is then hydrated to the desired relative humidity (RH) in a sealed chamber containing a saturated salt solution. The use of D₂O in the hydrating solution provides contrast.

  • Neutron Diffraction Data Acquisition:

    • The experiment is conducted on a neutron diffractometer.

    • The sample is oriented at a specific angle to the incident neutron beam, and the diffraction pattern is recorded on a 2D detector.

    • A θ-2θ scan is performed to collect the Bragg reflections.

  • Data Analysis:

    • The lamellar repeat distance (d-spacing) is determined from the positions of the Bragg peaks.

    • The scattering length density profile is calculated by Fourier analysis of the structure factors.

    • By combining the bilayer thickness (obtained from the scattering length density profile) and the known volume of the lipid molecule, the area per lipid can be calculated.[6]

Molecular Dynamics Simulation Methodologies

System Setup and Force Fields
  • Bilayer Construction: A POPC bilayer, typically consisting of 128 to 256 lipids (64 to 128 per leaflet), is constructed using software like CHARMM-GUI or VMD.

  • Solvation: The bilayer is solvated with a water model (e.g., TIP3P) ensuring full hydration.

  • Ionization: Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and achieve a physiological concentration (e.g., 0.15 M).

  • Force Field: A suitable all-atom force field is chosen for the lipids, water, and ions. Common choices include:

    • CHARMM36: A widely used and well-validated force field for lipids.[7]

    • GROMOS: Often used in the GROMACS simulation package, available in both all-atom and united-atom versions.[8]

    • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields with parameters for a wide range of molecules.[9]

Simulation Parameters
  • Ensemble: NPT (constant number of particles, pressure, and temperature) is typically used to mimic experimental conditions.

  • Temperature: Maintained at the desired value (e.g., 300 K) using a thermostat (e.g., Nosé-Hoover or Langevin).[10]

  • Pressure: Controlled at 1 atm using a barostat (e.g., Parrinello-Rahman or Berendsen) with semi-isotropic pressure coupling.[3]

  • Electrostatics: Long-range electrostatic interactions are handled using the Particle Mesh Ewald (PME) method.[3]

  • Integration Timestep: A 2 fs timestep is commonly used with constraints on bonds involving hydrogen atoms (e.g., SHAKE or LINCS).[3]

  • Simulation Time: Production runs typically range from hundreds of nanoseconds to microseconds to ensure adequate sampling of the system's conformational space.

Data Analysis from Simulations
  • Area per Lipid: Calculated by dividing the xy-area of the simulation box by the number of lipids per leaflet.

  • Bilayer Thickness: Determined as the average distance between the phosphorus atoms of the two leaflets.

  • Deuterium Order Parameters: Calculated from the trajectory using the C-H bond vectors relative to the bilayer normal.

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, procedural instructions for the safe and compliant disposal of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

Based on available safety data for structurally similar compounds, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, in its pure form, is not classified as a hazardous substance. However, proper disposal procedures are essential to maintain a safe laboratory environment and ensure regulatory compliance. The appropriate disposal method is contingent on the physical state of the compound (solid or in solution) and the nature of any solvent used.

Quantitative Data Summary
CharacteristicSummaryDisposal Implication
Hazard Classification Not classified as a hazardous substance in pure, solid form.Pure, solid waste may be disposed of as non-hazardous waste, pending institutional and local regulations.
Solvent Hazard Disposal procedure is dictated by the hazards of the solvent if in solution.If dissolved in a hazardous solvent (e.g., chloroform), the mixture must be treated as hazardous chemical waste.
Environmental Hazard Do not allow to enter sewers or surface/ground water.[1]Prevents contamination of aquatic ecosystems.

Experimental Protocols: Disposal Procedures

Follow these step-by-step instructions to ensure the safe and proper disposal of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

Part 1: Initial Assessment
  • Determine the Physical State: Ascertain whether the waste is in a solid form (powder) or dissolved in a solvent.

  • Identify the Solvent: If in solution, identify the solvent used. Consult the Safety Data Sheet (SDS) for the solvent to determine its hazard classification.

  • Consult Local and Institutional Regulations: Before proceeding, review your institution's specific guidelines for chemical waste disposal and ensure compliance with local and national regulations.

Part 2: Disposal of Solid 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine

If the compound is in its pure, solid form and has not been contaminated with any hazardous materials:

  • Containerization: Place the solid waste in a suitable, sealed, and clearly labeled container.

  • Labeling: Label the container as "Non-hazardous laboratory waste" and specify the contents: "1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine".

  • Disposal: Dispose of the container in the regular laboratory trash, in accordance with your institution's procedures for non-hazardous solid waste.

Part 3: Disposal of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine in a Non-Hazardous Aqueous Solution

If the compound is dissolved in a non-hazardous aqueous buffer (e.g., saline, PBS):

  • Check pH: Ensure the pH of the solution is within the neutral range acceptable for drain disposal at your institution (typically between 6 and 10).

  • Dilution: Flush the solution down the drain with copious amounts of water to ensure adequate dilution.

Part 4: Disposal of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine in a Hazardous Solvent

If the compound is dissolved in a hazardous solvent (e.g., chloroform, methanol):

  • Do Not Dispose Down the Drain: This mixture is considered hazardous waste and must not be disposed of via the sanitary sewer.

  • Containerization: Collect the solution in a designated, compatible, and properly sealed hazardous waste container. Ensure the container is appropriate for the solvent used.

  • Labeling: Clearly label the hazardous waste container with the full chemical names of all constituents, including the solvent and the phospholipid, and their approximate concentrations. Affix a hazardous waste label as required by your institution.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.

  • Arrange for Pickup: Follow your institution's protocol for the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed contractor.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

start Start: Assess Waste 1-Palmitoyl(d31)-2-oleoyl- sn-glycero-3-phosphocholine is_solid Is the waste in solid form? start->is_solid solid_disposal Dispose as non-hazardous solid waste per institutional policy. is_solid->solid_disposal Yes is_hazardous_solvent Is the solvent hazardous? is_solid->is_hazardous_solvent No (in solution) hazardous_disposal Collect in a labeled hazardous waste container. Arrange for EHS pickup. is_hazardous_solvent->hazardous_disposal Yes non_hazardous_solution Is the solution aqueous and non-hazardous? is_hazardous_solvent->non_hazardous_solution No drain_disposal Check pH is neutral. Dispose down the drain with copious water. non_hazardous_solution->drain_disposal Yes consult_ehs Consult EHS for guidance. non_hazardous_solution->consult_ehs No/Unsure

References

Personal protective equipment for handling 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Should include side shields for protection against splashes.[3]
Face ShieldRecommended when there is a significant splash hazard, such as when handling large volumes of organic solvents containing the lipid.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[4]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the compound as a powder to avoid inhalation of dust particles.[5] Use in a well-ventilated area or under a fume hood is also advised.[1][6]

Operational and Disposal Plans

Receiving and Storage: Upon receiving, visually inspect the container for any damage. This compound is typically a solid or powder and should be stored in a freezer at -20°C for long-term stability.[5][7] If supplied in an organic solvent, it should be stored in a tightly sealed glass container, purged with an inert gas like argon or nitrogen, and kept at -20°C ± 4°C.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or organic solutions.[1][6]

  • Weighing (for solids): If the compound is a powder, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can degrade the lipid. Use appropriate tools to transfer the desired amount, minimizing the creation of dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the lipid. If using organic solvents, be aware of their specific hazards.

  • General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.

Disposal Plan: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Compound: Unwanted material should be disposed of as hazardous waste.

  • Contaminated Materials: Disposable items such as gloves, pipette tips, and empty containers that have come into contact with the chemical should be placed in a designated hazardous waste container.

  • Solutions: Waste solutions containing the lipid should be collected in a suitable, labeled hazardous waste container for proper disposal. Do not pour down the drain.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for handling 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve Compound from Storage and Allow to Equilibrate to Room Temperature B->C D Weigh or Measure Compound C->D E Prepare Solution (if applicable) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Dispose of Waste in Labeled Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Safe Handling Workflow for 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31
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1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31

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